2,6-Dihydroxynaphthalene
Description
Properties
IUPAC Name |
naphthalene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMMCVIXORAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060384 | |
| Record name | 2,6-Naphthalenediol | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
| Record name | 2,6-Naphthalenediol | |
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Vapor Pressure |
0.00000715 [mmHg] | |
| Record name | 2,6-Naphthalenediol | |
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CAS No. |
581-43-1 | |
| Record name | 2,6-Dihydroxynaphthalene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=581-43-1 | |
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| Record name | 2,6-Naphthohydroquinone | |
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| Record name | 2,6-Dihydroxynaphthalene | |
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| Record name | 2,6-Naphthalenediol | |
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| Record name | 2,6-Naphthalenediol | |
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| Record name | Naphthalene-2,6-diol | |
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| Record name | 2,6-NAPHTHOHYDROQUINONE | |
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Foundational & Exploratory
2,6-dihydroxynaphthalene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxynaphthalene (2,6-DHN) is an aromatic organic compound belonging to the family of naphthalenediols. Its chemical structure, characterized by a naphthalene (B1677914) core with two hydroxyl groups at the 2 and 6 positions, imparts a unique combination of chemical reactivity and biological activity.[1] This versatile molecule serves as a crucial building block in the synthesis of high-performance polymers, dyes, and finds applications in materials science and pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to this compound.
Chemical Structure and Identification
The structure of this compound consists of a fused bicyclic aromatic system with two hydroxyl substituents.
| Identifier | Value |
| IUPAC Name | naphthalene-2,6-diol[3] |
| CAS Number | 581-43-1[3][4] |
| Molecular Formula | C₁₀H₈O₂[3][4] |
| Molecular Weight | 160.17 g/mol [3] |
| InChI | InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H[3] |
| InChIKey | MNZMMCVIXORAQL-UHFFFAOYSA-N[3] |
| SMILES | Oc1ccc2cc(O)ccc2c1[5] |
| Synonyms | 2,6-Naphthalenediol, 2-Hydroxy-6-naphthol, 2,6-Naphthohydroquinone, C.I. 76640[4] |
Physical and Chemical Properties
This compound is a solid at room temperature and exhibits properties characteristic of a polycyclic aromatic phenol (B47542).
| Property | Value |
| Appearance | Pale cream to brown or gray crystalline powder[5] |
| Melting Point | 220-227 °C[5] |
| Boiling Point | 375.5 °C at 760 mmHg |
| Solubility | Soluble in methanol, slightly soluble in water and DMSO. Insoluble in water. |
| pKa | 9.55 |
| Vapor Pressure | 3.6 x 10⁻⁶ mmHg at 25 °C |
| Density | 1.330 g/cm³ at 20 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Spectra available from various sources.[3] |
| ¹³C NMR | Spectra available from various sources.[3][6] |
| IR | Conforms to the structure.[7][8] |
| UV-Vis | Spectra available from NIST.[4][9] |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. A common industrial method involves the alkali fusion of 2,6-naphthalenedisulfonic acid.
Experimental Protocol: Synthesis via Alkali Fusion
This protocol is based on a widely used industrial method.
Materials:
-
2,6-Naphthalenedisulfonic acid disodium (B8443419) salt
-
Potassium hydroxide (B78521) (KOH)
-
Sodium hydroxide (NaOH)
-
Phenol (as an antioxidant)
-
Sulfuric acid (H₂SO₄)
-
Activated carbon
-
Water
Procedure:
-
In a high-temperature reactor, combine potassium hydroxide and sodium hydroxide and heat to 260 °C.
-
Add 2,6-naphthalenedisulfonic acid disodium salt and a small amount of phenol to the molten alkali.
-
Increase the temperature to 345-355 °C and maintain the reaction for 3 hours with stirring.
-
After the reaction is complete, cool the mixture to 260-270 °C.
-
Carefully add water to dissolve the reaction mass.
-
Adjust the density of the solution with water to 1.17-1.19 g/cm³.
-
Neutralize the solution with a sulfuric acid solution to a pH of 2-3 to precipitate the crude product.
-
Cool the mixture and filter the precipitate.
-
The aqueous layer can be treated with activated carbon for decolorization before acidification.
-
Wash the crude this compound with water and dry to obtain the final product.
Biological Activities and Applications
This compound exhibits a range of biological activities and is a key intermediate in various industrial applications.
Antioxidant Activity
The antioxidant properties of this compound are attributed to the ability of its hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals.[1] This mechanism is fundamental to its potential applications in preventing oxidative stress-related damage.
Applications in Drug Development and Research
-
Antiproliferative Activity: Studies have shown that 2,6-DHN exhibits antiproliferative effects on certain cancer cell lines, suggesting its potential as a lead compound in oncology research.[1]
-
Neuropharmacological Research: It has been used in experimental models to induce convulsions in mice, aiding in the study of neurological pathways.[5]
Industrial Applications
-
Polymer Synthesis: this compound is a key monomer in the production of high-performance polymers like polyarylates and liquid crystalline polyesters, which possess excellent thermal stability and mechanical properties.[1]
-
Dye Synthesis: It serves as a coupling component in the synthesis of azo dyes, contributing to colors with good lightfastness and washfastness.[2]
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.
-
Filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill another quartz cuvette with the sample solution.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
Safety and Handling
This compound is classified as an irritant.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical compound with a broad spectrum of applications, from fundamental research to industrial manufacturing. Its unique structure and reactivity make it a continued subject of interest in polymer chemistry, materials science, and drug discovery. The information and protocols provided in this guide are intended to support researchers and scientists in their work with this important molecule.
References
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- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound [webbook.nist.gov]
A Technical Guide to the Physical Properties of 2,6-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,6-dihydroxynaphthalene (CAS No: 581-43-1), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics.
Core Physical and Chemical Properties
This compound is an aromatic organic compound from the naphthalene (B1677914) family, characterized by two hydroxyl groups attached to the naphthalene ring at the 2 and 6 positions. This substitution pattern significantly influences its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [1],,[2],[3] |
| Molecular Weight | 160.17 g/mol | [4],[3],[5],[6] |
| Appearance | White to off-white, pale cream to brown, or gray solid/powder/crystals. | [4],[7],[3],[8],[9] |
| Melting Point | 220-227 °C | [4],[1],[2],[7] |
| Boiling Point | 375 °C (Predicted) | [4],[10] |
| Density | 1.330 g/cm³ (at 20 °C) | [4] |
| pKa | 9.55 | [4],[7] |
| Vapor Pressure | 3.6 x 10⁻⁶ mmHg (at 25 °C) | [4],[7] |
| Solubility | Insoluble in water; soluble in methanol (B129727) and hot water; slightly soluble in DMSO. | [4],[7],[11],[12],[10] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Melting Point (Thiele Tube Method)
The melting point of this compound can be accurately determined using a Thiele tube apparatus, which ensures uniform heating of the sample.[1][8][12]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[1]
-
Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil, such as mineral oil or silicone oil, ensuring the rubber band is above the oil level.[1]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This design promotes convection currents in the oil, leading to a uniform temperature distribution.[1] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[1]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1] For a pure compound like this compound, this range should be narrow.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through systematic testing in various solvents.[3][10][11][13]
-
Initial Solvent Screening: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, methanol, DMSO) is added.
-
Observation: The mixture is agitated vigorously. The degree of dissolution is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is slightly or moderately soluble.[11][13]
-
Temperature Effect: For solvents in which the compound shows limited solubility, the test tube can be gently heated to observe the effect of temperature on solubility.
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) of this compound can be determined by monitoring the change in its UV absorbance as a function of pH.[14][15][16]
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values, spanning a range around the expected pKa (e.g., pH 8 to 11), are prepared. The ionic strength of these buffers should be kept constant.[14]
-
Preparation of Sample Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with the same concentration of the analyte but different pH values.[14][16]
-
Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm). The absorbance at the wavelength of maximum difference between the acidic and basic forms is noted for each pH.[2][14][16]
-
Data Analysis: A plot of absorbance versus pH is generated. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[15]
Spectroscopic Analysis
The IR spectrum of solid this compound is typically obtained using the KBr pellet technique.[6][7][9][17]
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7][9]
-
Pellet Formation: The mixture is then placed in a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[6][9]
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.
To obtain ¹H and ¹³C NMR spectra, this compound is dissolved in a suitable deuterated solvent.[18][19][20][21][22]
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[18]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.[20]
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a this compound sample.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. prepchem.com [prepchem.com]
- 5. US4861920A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. azom.com [azom.com]
- 7. shimadzu.com [shimadzu.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. scribd.com [scribd.com]
- 12. engineeringbyte.com [engineeringbyte.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hi-tec.tripod.com [hi-tec.tripod.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 18. books.rsc.org [books.rsc.org]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dihydroxynaphthalene (CAS: 581-43-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dihydroxynaphthalene (CAS number 581-43-1), a versatile aromatic organic compound. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its applications, with a focus on its relevance to chemical synthesis and the life sciences.
Physicochemical Properties
This compound is a solid, aromatic compound belonging to the naphthalene (B1677914) family, characterized by two hydroxyl groups attached to its structure.[1] These functional groups significantly influence its chemical reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 581-43-1 | [1][2] |
| Molecular Formula | C₁₀H₈O₂ | [2] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Solid.[2] Off-white to brown powder or crystals.[4] | |
| Melting Point | 220-227 °C | [2] |
| Boiling Point | 375 °C | [2] |
| Solubility | Insoluble in water.[2] Soluble in organic solvents.[1] | |
| Vapor Pressure | 3.6 x 10⁻⁶ mm Hg at 25 °C | [2] |
| Density | 1.330 g/cm³ at 20 °C | [2] |
| pKa | 9.55 | [2] |
| LogP | 1.9 | [2] |
Synthesis and Purification
Synthesis via Alkali Fusion
A common and high-yield method for the synthesis of this compound is through the alkali fusion of 2,6-naphthalenedisulfonate.[5][6][7]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 364 g of dipotassium (B57713) 2,6-naphthalenedisulfonate with 560 g of a 50% aqueous solution of potassium hydroxide.[5]
-
Solvent Addition: Add 2500 g of a hydrogenated triphenyl mixture to the reaction mixture with continuous stirring.[5]
-
Dehydration and Reaction: Heat the mixture to 310 °C under a nitrogen stream to dehydrate, and then maintain the temperature with stirring for 3 hours to complete the reaction.[5]
-
Work-up: After cooling, add 2 liters of water to the reaction mixture to separate the hydrogenated triphenyl layer.[5]
-
Purification: Decolorize the aqueous layer with activated carbon and then precipitate the product by adding dilute sulfuric acid.[5] This process can yield up to 92.6% of this compound.[5]
Purification by Recrystallization
Recrystallization is a standard technique to purify the crude product.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.[8]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]
-
Drying: Dry the crystals to remove any residual solvent.
Analytical Methods
The purity and identity of this compound can be assessed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of dihydroxynaphthalenes, derivatization is often required to increase their volatility.
Experimental Protocol (General approach based on related compounds):
-
Sample Preparation:
-
Derivatization: Convert the hydroxyl groups of this compound into more volatile trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[10]
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Detection: The separated components are then introduced into the mass spectrometer for ionization and detection, providing a mass spectrum that can be used for identification.
-
Applications in Research and Development
This compound serves as a valuable building block in various fields:
-
Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers, including liquid crystalline polyesters and polyarylates, which possess excellent thermal and mechanical properties.[11]
-
Dye Synthesis: Its chemical structure makes it an excellent precursor for the synthesis of a variety of dyes and pigments.[12]
-
Organic Synthesis: It is used as a starting material or intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[11]
-
Materials Science: It finds applications in the development of organic semiconductors and fluorescent materials.[11]
Biological Activity and Toxicological Profile
Biological Activity
-
Antiproliferative Activity: this compound has demonstrated the ability to inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in cancer research.[11] The mechanism may involve the induction of apoptosis.[11]
-
Antioxidant Properties: The hydroxyl groups on the naphthalene ring enable it to act as a hydrogen atom donor, thereby scavenging free radicals and exhibiting antioxidant effects.[13] The antioxidant capacity is influenced by the position of the hydroxyl groups.[14]
-
Antimicrobial Activity: It has been shown to possess antimicrobial properties against various microorganisms.[11]
Representative Signaling Pathway: Induction of Apoptosis
While the specific signaling pathways for this compound are still under investigation, studies on structurally similar dihydroxynaphthalene derivatives provide insights into their potential mechanisms of action in cancer cells. For instance, a related compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, has been shown to induce apoptosis in human colorectal cancer cells through the activation of the extrinsic apoptosis and endoplasmic reticulum (ER) stress pathways.[15][16][17]
This involves the upregulation of key proteins such as Fas, which initiates the extrinsic apoptotic cascade, and ER stress markers like PERK, ATF4, and CHOP, leading to programmed cell death.[15][16][17]
Toxicological Summary
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][18][19]
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[2]
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and thorough risk assessment before handling this chemical.
References
- 1. CAS 581-43-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound(581-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. CN106588575A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Determination of dihydroxynaphthalenes in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | High-Purity Reagent [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Antioxidant Activities of Hydroxylated Naphthalenes - ChemistryViews [chemistryviews.org]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of 2,6-Dihydroxynaphthalene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxynaphthalene, a crucial parameter for researchers, scientists, and professionals in drug development. While quantitative solubility data for this compound remains limited in publicly accessible literature, this document outlines the current state of knowledge and furnishes a detailed experimental framework for its precise determination.
Introduction to this compound and its Solubility
This compound is a polycyclic aromatic organic compound with the chemical formula C₁₀H₈O₂. Its structure, featuring a naphthalene (B1677914) core with two hydroxyl groups, imparts a degree of polarity that influences its solubility in various media. Understanding the solubility of this compound is paramount for a range of applications, including synthesis, formulation, and biological studies.
Qualitative Solubility Profile
Based on available data, the solubility of this compound can be qualitatively described as follows. These descriptions, while useful for initial solvent screening, lack the precision required for many research and development applications.
| Solvent | Qualitative Solubility | Citation |
| Water | Slightly soluble / Insoluble | [1][2] |
| Hot Water | Soluble | [2] |
| Methanol | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
Quantitative Solubility Data: A Research Gap
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, the following is a detailed, generalized protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the widely accepted principle of creating a saturated solution and quantifying the dissolved solute.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample collection and analysis
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the solution is saturated. The exact time should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantitative Analysis:
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
4.3. Data Reporting
For comprehensive and reproducible results, it is essential to report the following:
-
The specific solvent used.
-
The temperature at which the solubility was determined.
-
The detailed analytical method employed for quantification.
-
The final solubility value with appropriate units and an estimation of the experimental error.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While the qualitative solubility of this compound in common solvents is known, there is a clear need for robust, quantitative data to support its use in scientific and industrial applications. The experimental protocol and workflow presented in this guide provide a solid foundation for researchers to undertake systematic solubility studies. The generation of such data will be invaluable for advancing the understanding and application of this important chemical compound.
References
A Technical Guide to 2,6-Dihydroxynaphthalene: Melting Point and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive data on the physicochemical properties of 2,6-dihydroxynaphthalene, a key intermediate in organic synthesis. The document details its melting point and spectral characteristics, supported by established experimental protocols.
Core Physicochemical Data
The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 220-227 °C | [1][2][3] |
| 223-225 °C (lit.) | [4] | |
| 222 °C | [5] | |
| Molecular Formula | C₁₀H₈O₂ | [1][2][4][6][7][8] |
| Molecular Weight | 160.17 g/mol | [1][4][5][9] |
| CAS Number | 581-43-1 | [1][2][4][6][7][8] |
| Appearance | Solid, Pale cream to cream to pale brown to pale gray to gray crystals or powder | [1][3] |
Table 2: Mass Spectrometry Data (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Description | Reference |
| 160 | Molecular Ion (M⁺) | [6][9] |
| 131 | Fragment Ion | [9] |
| 161 | Isotopic Peak (M+1) | [9] |
Table 3: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Reference |
| FTIR (ATR) | Conforms to standard | [3][10] |
| ¹H NMR (DMSO-d₆) | Data available, specific shifts influenced by interactions | [11] |
| ¹³C NMR (DMSO-d₆) | Data available | [12] |
Experimental Protocols
Detailed methodologies for the determination of the melting point and acquisition of spectral data are crucial for reproducibility and accurate comparison.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a melting point apparatus.[13]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[14] The tube is tapped gently to ensure the sample is compact.[14][15]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[13][14]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[14] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[16]
Infrared (IR) Spectroscopy
The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflection (ATR) accessory for solid samples.[17][18]
Procedure:
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.[19]
-
Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal, ensuring good contact.[17][18]
-
Spectrum Acquisition: The infrared beam is passed through the ATR crystal and the sample. The instrument records the interferogram, which is then mathematically converted to an infrared spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform.[20][21]
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are acquired to elucidate the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg and 20-50 mg of this compound, respectively, are dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[22] The solution must be homogeneous and free of particulate matter.[23]
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is optimized through a process called "shimming."
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.
-
Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[24]
Procedure:
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a solid like this compound, this may involve a direct insertion probe or prior separation using gas chromatography (GC/MS).[24][25]
-
Ionization: In the ion source, the sample molecules are ionized, typically by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. This process forms a molecular ion and various fragment ions.[24][26]
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[24][26]
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of ions as a function of their m/z ratio.[24][26]
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the characterization of this compound, from initial physical property determination to detailed spectroscopic analysis.
Caption: Workflow for the characterization of this compound.
References
- 1. This compound(581-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound 98 581-43-1 [sigmaaldrich.com]
- 5. This compound | 581-43-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 115030050 [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. westlab.com [westlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pennwest.edu [pennwest.edu]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 21. chem.uci.edu [chem.uci.edu]
- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 23. organomation.com [organomation.com]
- 24. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 25. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 26. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide on the Fluorescence Mechanism of 2,6-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fluorescence mechanism of 2,6-dihydroxynaphthalene (2,6-DHN). It delves into the photophysical properties, the influence of the microenvironment on its fluorescence emission, and the underlying mechanism of action, with a focus on Excited State Intramolecular Proton Transfer (ESIPT). This document is intended to serve as a valuable resource for researchers and professionals in the fields of fluorescence spectroscopy, sensor development, and drug discovery.
Core Concepts: The Fluorescence of this compound
This compound, a polycyclic aromatic hydrocarbon, exhibits intrinsic fluorescence, a property that is highly sensitive to its molecular environment. The presence of two hydroxyl groups on the naphthalene (B1677914) ring is central to its unique photophysical behavior. The fluorescence mechanism is primarily governed by a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT).
Upon absorption of a photon, the 2,6-DHN molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the acidity of the hydroxyl protons increases significantly. This facilitates the transfer of a proton from one of the hydroxyl groups to the other, leading to the formation of a transient tautomeric species. This tautomer has a different electronic configuration and a lower energy level in the excited state. The fluorescence emission then occurs from this relaxed, electronically distinct tautomer, resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths).
The efficiency and dynamics of this ESIPT process, and consequently the fluorescence properties of 2,6-DHN, are profoundly influenced by factors such as solvent polarity, hydrogen bonding capacity, and pH.
Photophysical Properties of this compound
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maxima (λabs) | ~230 nm, ~270 nm, ~325 nm | Not specified | NIST Chemistry WebBook[1] |
| Molar Absorptivity (ε) | Data not available | - | - |
| Emission Maxima (λem) | Highly solvent and pH dependent | - | General observation for similar compounds[2] |
| Fluorescence Quantum Yield (Φf) | Expected to be low in aqueous solutions and higher in non-polar, aprotic solvents | - | Inferred from studies on similar molecules[2] |
| Fluorescence Lifetime (τf) | Data not available | - | - |
Note: The lack of consolidated quantitative data highlights an opportunity for further research into the fundamental photophysics of this molecule.
Mechanism of Action: Excited State Intramolecular Proton Transfer (ESIPT)
The primary mechanism governing the fluorescence of this compound is Excited State Intramolecular Proton Transfer (ESIPT). This process can be visualized as a four-level photocycle involving the ground and excited states of both the normal (enol) form and the tautomeric (keto) form.
Explanation of the ESIPT Pathway:
-
Absorption: The molecule in its ground state (S₀ Enol form) absorbs a photon of light, promoting it to an excited state (S₁ Enol form).
-
ESIPT: In the excited state, a proton is rapidly transferred from one hydroxyl group to the other, forming the excited state of the keto tautomer (S₁ Keto form). This process is typically ultrafast, occurring on the picosecond or even femtosecond timescale[2].
-
Fluorescence: The molecule relaxes from the excited keto state (S₁ Keto form) to the ground state of the keto form (S₀ Keto form) by emitting a photon. This emission is observed at a longer wavelength (lower energy) compared to the absorption, resulting in a large Stokes shift.
-
Back Proton Transfer: In the ground state, the keto form is generally less stable than the enol form. Therefore, a rapid back-proton transfer occurs, returning the molecule to its original S₀ Enol state.
-
Non-radiative Decay: At any point in the excited state, the molecule can also return to the ground state through non-radiative pathways (e.g., internal conversion, intersystem crossing), which compete with fluorescence. The efficiency of these processes influences the fluorescence quantum yield.
The specific tautomeric structures involved in the ESIPT of this compound are hypothesized to involve the formation of a quinone-like intermediate.
Influence of Environmental Factors
Solvent Effects
The solvent environment plays a critical role in modulating the fluorescence of this compound.
-
Polarity: In non-polar solvents, the intramolecular hydrogen bond that facilitates ESIPT is more stable, often leading to more efficient proton transfer and stronger fluorescence from the tautomeric form. In polar protic solvents (like water and alcohols), the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl groups of 2,6-DHN. This can disrupt the intramolecular hydrogen bond necessary for ESIPT, potentially leading to a decrease in fluorescence intensity or a shift in the emission spectrum.
-
Hydrogen Bonding: Solvents with strong hydrogen-bonding capabilities can compete for the hydroxyl protons, thereby affecting the ESIPT process. Hydrogen bond-donating solvents can stabilize the ground state, while hydrogen bond-accepting solvents can influence the excited state dynamics.
pH Effects
The pH of the medium has a profound effect on the fluorescence of this compound due to the acidic nature of the hydroxyl groups.
-
Acidic Conditions: At low pH, both hydroxyl groups are protonated. The fluorescence observed will be characteristic of the neutral molecule.
-
Neutral to Basic Conditions: As the pH increases, one or both of the hydroxyl groups can be deprotonated to form the phenolate (B1203915) anion(s). This deprotonation significantly alters the electronic structure of the molecule, leading to changes in both the absorption and emission spectra. The formation of the anionic species can either enhance or quench fluorescence depending on the specific electronic transitions involved. The fluorescence of derivatives of this compound has been shown to be maximal at specific pH values, making them useful as pH-sensitive fluorescent probes[3][4].
Experimental Protocols
The following sections outline generalized experimental protocols for the characterization of the fluorescence properties of this compound.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1-10 µM) in the solvent of interest. For studies in aqueous media, a co-solvent like ethanol or DMSO may be necessary to ensure solubility.
-
pH Studies: For pH-dependent measurements, use a series of buffers (e.g., citrate, phosphate, borate) to prepare solutions at different pH values. Ensure the buffer components do not interfere with the fluorescence measurements.
Absorption and Fluorescence Spectroscopy
This workflow outlines the general procedure for acquiring absorption and fluorescence spectra.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Absorption Measurement: Record the UV-Vis absorption spectrum of the sample solution to determine the absorption maxima (λabs).
-
Emission Measurement: Set the excitation wavelength on the spectrofluorometer to one of the absorption maxima. Scan the emission monochromator over a range of wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
Excitation Measurement: Set the emission wavelength to the determined λem. Scan the excitation monochromator to record the fluorescence excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.
Materials:
-
A fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 2,6-DHN (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectroscopic grade solvents.
Procedure:
-
Prepare a series of five dilutions for both the 2,6-DHN sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr × (ms / mr) × (ηs² / ηr²)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τf) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector (e.g., single-photon avalanche diode or photomultiplier tube).
Procedure:
-
Excite the sample with a high-repetition-rate pulsed light source at a suitable wavelength.
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.
-
Build a histogram of the arrival times over many excitation cycles.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime. For complex systems, a multi-exponential decay model may be required.
Applications in Research and Drug Development
The sensitivity of this compound's fluorescence to its environment makes it and its derivatives valuable tools in various research areas:
-
Fluorescent Probes: Derivatives of 2,6-DHN can be designed as fluorescent sensors for detecting metal ions, pH changes, and other analytes. The binding of an analyte can modulate the ESIPT process, leading to a measurable change in fluorescence intensity or wavelength[3].
-
Drug-Protein Interactions: The fluorescence of 2,6-DHN derivatives can be used to study their binding to proteins. Changes in the fluorescence properties upon binding can provide information about the binding affinity, stoichiometry, and the local environment of the binding site.
-
Materials Science: this compound serves as a building block for the synthesis of fluorescent polymers and other advanced materials with specific optical properties[5].
Conclusion
The fluorescence of this compound is a complex process governed by Excited State Intramolecular Proton Transfer. Its high sensitivity to solvent polarity, hydrogen bonding, and pH provides a rich field for further investigation and application. While there is a need for more comprehensive quantitative data on its photophysical properties, the existing knowledge provides a strong foundation for its use in the development of novel fluorescent probes and materials for a wide range of scientific and biomedical applications. This guide serves as a starting point for researchers and professionals seeking to understand and utilize the unique fluorescence characteristics of this versatile molecule.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-bis(dicarboxymethylaminomethyl)-2,6- dihydroxynaphthalene as a selective spectrofluorimetric reagent for calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
The Versatility of 2,6-Dihydroxynaphthalene: A Comprehensive Technical Review of its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxynaphthalene (2,6-DHN), a polycyclic aromatic organic compound, has emerged as a versatile building block and active molecule in a diverse array of scientific and industrial fields. Its unique chemical structure, characterized by a naphthalene (B1677914) core with hydroxyl groups at the 2 and 6 positions, imparts a range of desirable properties, making it a valuable precursor and functional component in materials science, organic synthesis, and pharmacology. This in-depth technical guide provides a comprehensive literature review of the multifaceted applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.
Materials Science and Polymer Chemistry
The rigid and planar structure of the naphthalene ring, combined with the reactive hydroxyl groups, makes this compound an excellent monomer for the synthesis of high-performance polymers and functional materials.
High-Performance Polymers and Liquid Crystalline Polyesters
This compound is a key component in the production of high-performance polymers such as polyarylates and thermotropic liquid crystalline polyesters (LCPs).[1] These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.
Experimental Protocol: Melt Polymerization of Thermotropic Liquid Crystalline Copolyesters
A series of thermotropic liquid crystal copolyesters can be prepared by melt polymerization using 2,5-diethoxyterephthalic acid (DTA), 2,7-dihydroxynaphthalene (B41206) (DHN, an isomer of 2,6-DHN, but the principle is similar), and p-hydroxybenzoic acid (HBA) as monomers. The HBA content can be varied to tune the liquid crystalline properties.[2]
Materials:
-
2,5-diethoxyterephthalic acid (DTA)
-
2,7-dihydroxynaphthalene (DHN)
-
p-hydroxybenzoic acid (HBA)
-
Acetic anhydride (B1165640)
-
Catalyst (e.g., sodium acetate)
Procedure:
-
The monomers (DTA, DHN, and HBA) are placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Acetic anhydride is added in excess to acetylate the hydroxyl groups of DHN and HBA.
-
The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180-200°C to facilitate the acetylation reaction, with the removal of acetic acid by-product through distillation.
-
After the completion of acetylation, the temperature is gradually raised to the polymerization temperature, typically in the range of 250-300°C.
-
A catalyst, such as sodium acetate, is added to promote the polycondensation reaction.
-
The reaction is continued under a high vacuum to remove the acetic acid generated during polymerization and to increase the molecular weight of the polymer.
-
The viscosity of the reaction mixture increases as the polymerization progresses. The reaction is stopped when the desired viscosity is achieved.
-
The resulting polymer is then cooled, solidified, and can be ground into a powder for further processing and characterization.
Characterization: The resulting copolyesters can be characterized by various techniques, including Differential Scanning Calorimetry (DSC) to determine thermal transitions (glass transition, melting, and liquid crystalline phase transitions), polarized optical microscopy to observe the liquid crystalline textures, and thermogravimetric analysis (TGA) to assess thermal stability.[2]
Organic Semiconductors and Optoelectronics
Derivatives of this compound are utilized in the synthesis of organic semiconductors for applications in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-conjugation of the naphthalene core facilitates charge transport. A notable example is the synthesis of naphtho[1,2-b:5,6-b']dithiophene (NDT) derivatives.[3]
Experimental Workflow: Synthesis of Naphtho[1,2-b:5,6-b']dithiophene Derivatives
The synthesis of NDT derivatives often starts from this compound, which is converted to 1,5-dichloro-2,6-diethynylnaphthalene. This intermediate then undergoes cyclization reactions to form the NDT core.
Experimental Protocol: Fabrication of Organic Light-Emitting Diodes (OLEDs)
While a specific protocol for a 2,6-DHN-based OLED is not detailed in the provided literature, a general procedure for the fabrication of small molecule OLEDs by thermal evaporation is as follows.[4][5] This can be adapted for derivatives of this compound.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., 2-TNATA)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emitting Layer (EML) material (a derivative of this compound, possibly doped)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
The ITO-coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrate is then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
The layers are deposited sequentially: HIL, HTL, EML, ETL, EIL, and finally the metal cathode. The thickness of each layer is controlled using a quartz crystal thickness monitor.
-
The deposition rates for the organic materials are typically 1-2 Å/s, while for the metal cathode, it is around 5-10 Å/s.
-
After deposition, the device is encapsulated to protect the organic layers from moisture and oxygen.
Quantitative Data: Performance of a Blue OLED A small molecule blue OLED with the structure ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al has been reported with the following performance characteristics.[4]
| Parameter | Value |
| Brightness | 30 cd/m² |
| Power Consumption | < 50 mW |
| Turn-on Voltage | 5.0 V |
Organic Synthesis and Dye Chemistry
This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments.
Azo Dyes
The electron-rich nature of the naphthalene ring in this compound makes it an excellent coupling component in the synthesis of azo dyes. Azo dyes are formed through a diazotization reaction followed by a coupling reaction.[6]
Experimental Protocol: Synthesis of an Azo Dye using this compound
This protocol is a general procedure that can be adapted for specific aromatic amines.
Part A: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine (e.g., aniline (B41778) or a substituted aniline) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) to the amine solution while maintaining the temperature between 0-5°C. This reaction forms the diazonium salt.
Part B: Azo Coupling with this compound
-
Dissolve this compound in an aqueous alkaline solution, such as sodium hydroxide, and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with constant stirring.
-
A colored precipitate of the azo dye will form. The reaction mixture is stirred for a period to ensure complete coupling.
-
The dye is then isolated by filtration, washed with water, and can be purified by recrystallization.
Biological and Pharmacological Applications
This compound and its derivatives have shown a range of biological activities, making them of interest to drug development professionals.
Antiproliferative and Anticancer Activity
Derivatives of dihydroxynaphthalene have demonstrated cytotoxic effects against various cancer cell lines.[7] For instance, a 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene derivative (PNAP-6) was shown to induce apoptosis in human colorectal cancer cells (HCT116).[8][9]
Signaling Pathway: Apoptosis Induction by a Dihydroxynaphthalene Derivative
The pro-apoptotic effect of PNAP-6 in HCT116 cells was found to involve the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway. This was evidenced by the increased expression of Fas protein and ER stress markers such as PERK, ATF4, CHOP, p-IRE1α, and XBP-1s, as determined by Western blot analysis.[8][9]
Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for specified time periods.
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, Fas, PERK, etc.) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data: Antiproliferative Activity of Dihydroxyphenyl-hydroxybenzothiazole
The antiproliferative activity of 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), a related compound, has been reported with the following IC50 values.[10]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-15 | Human Colon Cancer | 23 |
| MCF-7 | Human Breast Cancer | 41 |
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial strains.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Naphthalene Derivatives
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,6-DHN Derivative | Staphylococcus aureus | 0.5 | [1] |
| 2,6-DHN Derivative | Escherichia coli | 0.5 | [1] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [3] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [3] |
Antioxidant Activity
The hydroxyl groups on the naphthalene ring enable this compound to act as a free radical scavenger, giving it antioxidant properties.[1] The antioxidant capacity can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare different concentrations of the this compound sample in a suitable solvent.
-
In a 96-well plate or cuvettes, mix the DPPH solution with the sample solutions.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against sample concentration.
Quantitative Data: Antioxidant Activity of Dihydroxynaphthalene Isomers
A comparative study of dihydroxynaphthalene isomers has provided the following qualitative results.[7]
| Compound | DPPH Assay Result | FRAP Assay Result |
| 1,8-Dihydroxynaphthalene | High radical scavenging activity | High reducing power |
| 1,6-Dihydroxynaphthalene | Moderate radical scavenging activity | Moderate reducing power |
| This compound | Lower radical scavenging activity | Lower reducing power |
| 2,7-Dihydroxynaphthalene | Lower radical scavenging activity | Lower reducing power |
An IC50 value of approximately 30 µM for 2,6-DHN has been reported in a DPPH radical scavenging assay.[1]
Neuropharmacological Applications
This compound has been used in experimental studies to induce convulsions in mice, aiding in the understanding of neurological pathways and the screening of potential antiepileptic drugs.[11]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This is a standard model for inducing seizures and can be used to test the effects of compounds like this compound.
Materials:
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9%)
-
Experimental mice
-
Observation chamber
Procedure:
-
Prepare a fresh solution of PTZ in saline. A typical subconvulsive dose for kindling is 30-35 mg/kg.[6][8]
-
Administer the test compound (e.g., a this compound derivative) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before PTZ administration.
-
Inject the mice with PTZ (intraperitoneally).
-
Immediately place each mouse in an individual observation chamber and record its behavior for at least 30 minutes.[12]
-
Score the seizure severity using a standardized scale, such as the Racine scale, which stages seizures from mild facial clonus to generalized tonic-clonic seizures.
-
Record the latency to the first seizure and the duration of seizures.
-
For kindling studies, this procedure is repeated at regular intervals (e.g., every other day) to observe the progressive development of more severe seizures.
This compound is a remarkably versatile chemical compound with a wide spectrum of applications spanning from the creation of advanced materials to promising pharmacological activities. Its utility as a monomer in high-performance polymers and liquid crystals, a precursor in the synthesis of organic semiconductors and dyes, and as a scaffold for the development of new therapeutic agents highlights its significance in modern chemical and biomedical research. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to explore and harness the potential of this multifaceted molecule. Further investigation into the specific mechanisms of its biological activities and the optimization of its use in materials science will undoubtedly lead to new and innovative applications in the future.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neliti.com [neliti.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jove.com [jove.com]
- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
A Fundamental Investigation of Naphthalene-2,6-diol: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene-2,6-diol, a dihydroxynaphthalene isomer, is a versatile organic compound with significant applications in polymer science, organic synthesis, and medicinal chemistry. Its rigid, planar structure and the presence of two hydroxyl groups confer unique chemical and biological properties. This technical guide provides a comprehensive overview of the fundamental research on naphthalene-2,6-diol, encompassing its physicochemical characteristics, spectral data, synthesis methodologies, and biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, key signaling pathways modulated by naphthalene (B1677914) derivatives are illustrated to provide a deeper understanding of their mechanism of action.
Physicochemical and Spectral Properties
Naphthalene-2,6-diol, also known as 2,6-dihydroxynaphthalene, is a white to brown crystalline solid.[1][2] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | naphthalene-2,6-diol | [3] |
| Synonyms | This compound, 2,6-Naphthalenediol | [1][4] |
| CAS Number | 581-43-1 | [4] |
| Molecular Formula | C₁₀H₈O₂ | [4] |
| Molecular Weight | 160.17 g/mol | [3] |
| Melting Point | 220 - 225 °C | [1][2] |
| Boiling Point | 246.06 °C (estimate) | [1] |
| Appearance | Grey to brown powder | [1] |
| Solubility | Slightly soluble in water. Soluble in methanol, hot water, and DMSO (slightly).[1][5] |
Spectral Data
The spectral characteristics of naphthalene-2,6-diol are crucial for its identification and structural elucidation.
| Spectrum Type | Key Data/Reference |
| ¹H NMR | Available from ChemicalBook[6] |
| ¹³C NMR | Available from SpectraBase[7] |
| Mass Spectrum (EI) | Available from NIST WebBook[8] |
| UV-Vis Spectrum | Available from NIST WebBook[4] |
| IR Spectrum | Data available[3] |
Synthesis of Naphthalene-2,6-diol
Several methods have been reported for the synthesis of naphthalene-2,6-diol. The two primary routes start from 2,6-naphthalenedisulfonic acid or 6-bromo-2-naphthol (B32079).
Synthesis via Alkali Fusion of 2,6-Naphthalenedisulfonic Acid
This method involves the high-temperature reaction of a naphthalenedisulfonic acid salt with a strong base.[9][10]
Experimental Protocol:
-
In a suitable reaction vessel, combine potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH).[10]
-
Heat the mixture to approximately 260 °C.[10]
-
Gradually add 2,6-naphthalenedisulfonic acid disodium (B8443419) salt and a small amount of phenol (B47542) as an antioxidant.[10]
-
Increase the temperature to 345-355 °C and maintain for a set reaction time (e.g., 3-4 hours).[9][10]
-
After the reaction is complete, cool the mixture to 260-270 °C and dissolve it in water.[10]
-
Neutralize the solution with a mineral acid, such as hydrochloric acid or sulfuric acid, to a pH of 2-3 to precipitate the crude product.[9][10]
-
Filter the precipitate, wash with water, and dry to obtain crude naphthalene-2,6-diol.[9]
-
Recrystallize the crude product from a suitable solvent system (e.g., boiling water with activated carbon, followed by methanol/water) to yield the pure compound.[9]
Workflow for Synthesis via Alkali Fusion:
Caption: Workflow for the synthesis of naphthalene-2,6-diol.
Synthesis from 6-Bromo-2-naphthol
A multi-step synthesis starting from the more readily available 6-bromo-2-naphthol has also been developed, proceeding through a Baeyer-Villiger oxidation-rearrangement.[11]
Experimental Protocol:
This synthesis involves several steps:
-
Protection of the hydroxyl group: The hydroxyl group of 6-bromo-2-naphthol is protected, for example, as a methoxymethyl (MOM) ether.[11]
-
Formylation: The protected compound undergoes formylation to introduce an aldehyde group.[11]
-
Baeyer-Villiger Oxidation: The aldehyde is then subjected to a Baeyer-Villiger oxidation-rearrangement to form a formate (B1220265) ester.[11]
-
Deprotection and Hydrolysis: Finally, the protecting group is removed and the formate ester is hydrolyzed to yield naphthalene-2,6-diol.[11]
Biological Activities and Mechanisms of Action
Naphthalene-2,6-diol and its derivatives have garnered interest for their diverse biological activities, particularly their potential as anticancer agents.
Antiproliferative Activity
Derivatives of dihydroxynaphthalene have demonstrated cytotoxic effects against various cancer cell lines.[12][13] For instance, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), a derivative of naphthalene-2,6-diol, has been shown to induce apoptosis in human colorectal cancer (HCT116) cells.[12] The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀). For example, PNAP-6 exhibited an IC₅₀ value of 15.20 μM against HCT116 cells.[12]
Experimental Protocol for Antiproliferative Assay (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., naphthalene-2,6-diol derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antimicrobial Activity
While specific data for naphthalene-2,6-diol is limited, naphthalene derivatives, in general, are known to possess antimicrobial properties.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[15]
-
Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.[15]
-
Incubation: Incubate the plate under suitable conditions for microbial growth.[15]
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Signaling Pathways in Cancer
Research on naphthalene derivatives has elucidated their involvement in key signaling pathways that regulate cell survival and death. A derivative of naphthalene-2,6-diol, PNAP-6, has been shown to induce apoptosis in HCT116 cells through the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway.[12][16]
Extrinsic Apoptosis Pathway:
This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. In the case of PNAP-6, it leads to the activation of a caspase cascade, culminating in apoptosis.[12]
Caption: Extrinsic apoptosis pathway activated by a naphthalene derivative.
Endoplasmic Reticulum (ER) Stress Pathway:
PNAP-6 has also been found to induce ER stress, leading to the activation of pro-apoptotic signaling molecules.[12][16]
Caption: ER stress-mediated apoptosis induced by a naphthalene derivative.
Conclusion
Naphthalene-2,6-diol is a compound of significant interest with a broad range of applications. Its well-defined chemical properties and versatile synthesis routes make it a valuable building block in materials science and organic chemistry. Furthermore, the emerging biological activities of its derivatives, particularly in the context of cancer therapy, highlight its potential for drug discovery and development. This guide provides a foundational understanding of naphthalene-2,6-diol, offering detailed data and protocols to support further research and innovation in the field.
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. 2,6-Naphthalenediol (581-43-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [webbook.nist.gov]
- 9. 2,6-Naphthalenediol synthesis - chemicalbook [chemicalbook.com]
- 10. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apec.org [apec.org]
- 16. dovepress.com [dovepress.com]
Methodological & Application
Synthesis of High-Performance Polymers Utilizing 2,6-Dihydroxynaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxynaphthalene is a versatile aromatic diol that serves as a critical building block in the synthesis of high-performance polymers. Its rigid and planar naphthalene (B1677914) core imparts exceptional thermal stability, mechanical strength, and, in some cases, liquid crystalline properties to the resulting polymers. This makes it a monomer of significant interest for applications in advanced materials, electronics, and potentially in drug delivery systems where high stability and specific physicochemical properties are required.
This document provides detailed application notes and experimental protocols for the synthesis of three major classes of high-performance polymers using this compound: Thermotropic Liquid Crystalline Polyesters, Polyarylates, and polymers synthesized via Oxidative Coupling.
I. Thermotropic Liquid Crystalline Polyesters
Thermotropic liquid crystalline polyesters (TLCPs) are a class of polymers that exhibit liquid crystal properties in the molten state. The incorporation of the rigid this compound moiety into the polymer backbone promotes the formation of ordered structures, leading to materials with excellent mechanical properties and high thermal resistance.
Application Notes
Copolyesters containing this compound are known to form nematic liquid crystalline phases. By copolymerizing this compound with other monomers, such as p-hydroxybenzoic acid and terephthalic acid, the melting point of the resulting polymer can be tailored to a processable range while maintaining its desirable liquid crystalline characteristics. These polymers are suitable for applications requiring high strength, dimensional stability, and chemical resistance, such as in electronic components and advanced composites.
Experimental Protocol: Melt Polycondensation of a Copolyester from this compound, p-Hydroxybenzoic Acid, and Terephthalic Acid
This protocol describes a two-stage melt polycondensation process. The first stage involves the acetylation of the hydroxyl groups, followed by a high-temperature polycondensation under vacuum.
Materials:
-
This compound
-
p-Hydroxybenzoic acid
-
Terephthalic acid
-
Acetic anhydride (B1165640) (≥99% purity)
-
Antimony (III) oxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Acetylation:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add this compound, p-hydroxybenzoic acid, and a 5-10% molar excess of acetic anhydride.
-
Heat the mixture to 140-150°C under a slow stream of nitrogen and maintain for 3-4 hours with stirring to ensure complete acetylation of the hydroxyl groups. Acetic acid is distilled off during this stage.
-
-
Polycondensation:
-
Add terephthalic acid and a catalytic amount of antimony (III) oxide (approx. 200-300 ppm) to the reaction mixture.
-
Gradually increase the temperature to 250-280°C over 1-2 hours while continuing to distill off acetic acid.
-
Once the evolution of acetic acid subsides, gradually apply a vacuum (0.5-1.0 mmHg) over 30-60 minutes.
-
Continue the polymerization under high vacuum at 280-320°C for 2-4 hours. The viscosity of the melt will increase significantly. The reaction is complete when the desired melt viscosity is achieved, often indicated by the stirrer torque.
-
Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Pelletize or grind the resulting polymer for further characterization.
-
Data Presentation
| Property | Value |
| Glass Transition Temp. (Tg) | 120 - 150 °C |
| Melting Temperature (Tm) | 280 - 350 °C |
| Decomposition Temp. (Td) | > 450 °C (in N₂) |
| Tensile Strength | 150 - 250 MPa |
| Tensile Modulus | 10 - 20 GPa |
Note: The properties are dependent on the specific monomer ratios and the final molecular weight of the polymer.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for the synthesis of a thermotropic liquid crystalline polyester (B1180765) via melt polycondensation.
II. Polyarylates
Polyarylates are a type of polyester derived from a dihydric phenol (B47542) and a dicarboxylic acid. The incorporation of this compound into the polyarylate backbone results in polymers with high glass transition temperatures, excellent thermal stability, and good mechanical properties. These amorphous polymers are often soluble in common organic solvents, allowing for solution-based processing techniques like film casting.
Application Notes
Polyarylates based on this compound are suitable for applications that require high thermal resistance and optical clarity. They can be used as high-temperature films, coatings, and matrix resins for composites. Their solubility in organic solvents is an advantage for processing.
Experimental Protocol: Solution Polymerization of a Polyarylate from this compound and Terephthaloyl Chloride
This protocol describes a high-temperature solution polymerization method.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Dissolution:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound in anhydrous NMP under a nitrogen atmosphere.
-
Add anhydrous pyridine to the solution, which will act as an acid scavenger.
-
-
Polymerization:
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add terephthaloyl chloride to the stirred solution. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C.
-
Maintain the reaction at this temperature for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Isolation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Pour the solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Data Presentation
| Property | Value |
| Glass Transition Temp. (Tg) | 200 - 250 °C |
| Decomposition Temp. (Td) | > 480 °C (in N₂) |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Solubility | Soluble in NMP, DMAc, Chloroform |
Note: Properties can vary based on the specific diacid chloride used and the polymer's molecular weight.
Experimental Workflow for Solution Polymerization
Caption: Workflow for the synthesis of a polyarylate via solution polymerization.
III. Oxidative Coupling Polymerization
Oxidative coupling is a method to synthesize polymers from phenols through the formation of C-C or C-O bonds. In the case of this compound, oxidative coupling can lead to the formation of poly(naphthylene ether)s or polymers with C-C linkages between the naphthalene units. This method can be carried out under milder conditions compared to polycondensation reactions.
Application Notes
Polymers synthesized via oxidative coupling of this compound can exhibit high thermal stability and interesting electronic properties due to the conjugated nature of the polymer backbone. These materials could find applications in organic electronics and as high-performance thermosets. The properties of the resulting polymer are highly dependent on the reaction conditions, which control the regioselectivity of the coupling (C-C vs. C-O).
Experimental Protocol: Oxidative Coupling Polymerization of this compound
This protocol describes a solid-state oxidative coupling polymerization.
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Formation of the Monomer-Amine Complex:
-
Dissolve this compound and a stoichiometric amount of benzylamine in methanol.
-
Allow the solution to stand at room temperature for the complex to crystallize.
-
Collect the crystals by filtration and wash with diethyl ether.
-
Dry the crystals under vacuum.
-
-
Solid-State Polymerization:
-
In a mortar, grind the crystals of the this compound–benzylamine complex with a stoichiometric amount of FeCl₃·6H₂O powder at room temperature.
-
The polymerization reaction is initiated by the mechanical grinding and proceeds in the solid state. A color change indicates the progress of the reaction.
-
Continue grinding for 1-2 hours.
-
-
Isolation and Purification:
-
Transfer the resulting solid to a flask and wash repeatedly with methanol to remove the iron salts and unreacted monomers.
-
Filter the polymer and dry it in a vacuum oven at 80-100°C.
-
Data Presentation
| Property | Value |
| Polymer Structure | Predominantly 1,5-C-C linkages |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol |
| Decomposition Temp. (Td) | > 400 °C (in N₂) |
| Solubility | Insoluble in common organic solvents |
Note: The molecular weight and solubility of the polymer are highly dependent on the reaction conditions.
Logical Relationship for Oxidative Coupling Polymerization
Caption: Logical relationship in the solid-state oxidative coupling polymerization of this compound.
Application Notes and Protocols for 2,6-Dihydroxynaphthalene in Liquid Crystalline Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dihydroxynaphthalene (2,6-DHN) as a monomer in the synthesis of high-performance thermotropic liquid crystalline polyesters (LCPs). Included are detailed experimental protocols, characterization data, and visualizations to guide researchers in the development of these advanced materials.
Introduction to this compound in LCPs
This compound is a critical building block in the synthesis of wholly aromatic, thermotropic liquid crystalline polyesters. Its rigid, planar naphthalene (B1677914) core, when incorporated into a polymer backbone, imparts a high degree of linearity and stiffness. This molecular geometry is fundamental to the formation of the nematic liquid crystalline phase in the melt, which allows for processing into highly oriented fibers and molded parts with exceptional mechanical properties and thermal stability.
The hydroxyl groups at the 2 and 6 positions of the naphthalene ring are the reactive sites for esterification with various aromatic dicarboxylic acids. To facilitate the polymerization, this compound is often acetylated to 2,6-diacetoxynaphthalene. This in-situ acetylation or prior acetylation of the monomer is a common strategy in the melt polycondensation synthesis of LCPs.
Common comonomers used in conjunction with this compound include terephthalic acid, 2,6-naphthalene dicarboxylic acid, and p-hydroxybenzoic acid. By varying the ratio of these comonomers, the properties of the resulting LCP, such as melting point, processing window, and mechanical strength, can be tailored for specific applications.
Synthesis of Liquid Crystalline Polyesters
The primary method for synthesizing LCPs from this compound is melt polycondensation, which may be followed by solid-state polycondensation to achieve higher molecular weights.
Melt Polycondensation
Melt polycondensation is a solvent-free process carried out at high temperatures and under vacuum. The monomers are heated above their melting points to initiate the polymerization reaction, with the removal of a small molecule byproduct, such as acetic acid when using acetylated monomers.
Solid-State Polycondensation (SSP)
Following melt polycondensation, the resulting prepolymer can be subjected to solid-state polycondensation. In this process, the solid prepolymer is heated to a temperature below its melting point but above its glass transition temperature under a vacuum or an inert gas flow. This allows for further chain extension and an increase in molecular weight, which in turn enhances the mechanical properties of the final polymer.
Characterization of Liquid Crystalline Polyesters
A suite of analytical techniques is employed to characterize the structure and properties of LCPs derived from this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the copolyesters.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Polarized Optical Microscopy (POM): To identify the presence and texture of the liquid crystalline phase.
-
Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer.
-
Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break.
Quantitative Data Summary
The following tables summarize the typical properties of liquid crystalline polyesters synthesized using this compound or its derivatives. The exact values can vary depending on the specific comonomers used and the final molecular weight of the polymer.
| Property | Value |
| Thermal Properties | |
| Glass Transition (Tg) | 100 - 150 °C |
| Melting Temperature (Tm) | 280 - 350 °C |
| Decomposition Temp (Td) | > 450 °C |
| Mechanical Properties | |
| Tensile Strength | 150 - 250 MPa |
| Tensile Modulus | 10 - 20 GPa |
| Elongation at Break | 2 - 5 % |
| Optical Properties | |
| Liquid Crystal Phase | Nematic |
Experimental Protocols
Protocol 1: Acetylation of this compound
Objective: To synthesize 2,6-diacetoxynaphthalene, a key intermediate for melt polycondensation.
Materials:
-
This compound (1 mole)
-
Acetic anhydride (B1165640) (2.2 moles)
-
Pyridine (catalytic amount)
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound and toluene.
-
Heat the mixture to 60°C with stirring under a nitrogen atmosphere.
-
Slowly add acetic anhydride to the mixture.
-
Add a catalytic amount of pyridine.
-
Increase the temperature to reflux (around 110°C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
The product, 2,6-diacetoxynaphthalene, will precipitate.
-
Filter the precipitate, wash with cold toluene, and dry under vacuum.
Protocol 2: Synthesis of a Liquid Crystalline Copolyester via Melt Polycondensation
Objective: To synthesize a thermotropic liquid crystalline copolyester from 2,6-diacetoxynaphthalene, terephthalic acid, and p-hydroxybenzoic acid.
Materials:
-
2,6-Diacetoxynaphthalene (0.2 moles)
-
Terephthalic acid (0.2 moles)
-
p-Hydroxybenzoic acid (0.6 moles)
-
Antimony trioxide (catalyst, ~300 ppm)
Procedure:
-
Charge all monomers and the catalyst into a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the reactor to 250°C under a slow stream of nitrogen to melt the monomers and initiate the reaction. Acetic acid will begin to distill off.
-
After the initial evolution of acetic acid subsides (approximately 1 hour), gradually increase the temperature to 320°C over 2 hours.
-
Once the temperature reaches 320°C, gradually apply a vacuum to the system, reducing the pressure to below 1 torr over about 1 hour.
-
Continue the polymerization under high vacuum at 320°C for an additional 1-2 hours, or until the desired melt viscosity is achieved, as indicated by the stirrer torque.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer for further processing or characterization.
Visualizations
Caption: Workflow for LCP synthesis.
Application Notes and Protocols: 2,6-Dihydroxynaphthalene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,6-dihydroxynaphthalene (2,6-DHN) in the field of organic electronics. The primary application highlighted is its role as a key precursor in the synthesis of high-performance organic semiconductors for Organic Field-Effect Transistors (OFETs).
Introduction
This compound is a versatile aromatic diol that serves as a fundamental building block for a variety of organic materials.[1][2] Its rigid, planar structure and reactive hydroxyl groups make it an ideal starting material for the synthesis of extended π-conjugated systems, which are essential for charge transport in organic electronic devices. While its applications in polymers and dyes are well-established, its use in organic electronics is a growing area of interest, particularly in the development of novel semiconductors for OFETs.
Application in Organic Field-Effect Transistors (OFETs)
The most prominent application of this compound in organic electronics is as a precursor for the synthesis of naphtho[1,2-b:5,6-b']dithiophene (NDT) and naphtho[1,2-b:5,6-b']diselenophene (NDS) derivatives. These molecules are excellent p-type semiconductors due to their extended π-conjugation and ordered molecular packing in the solid state, which facilitates efficient hole transport.
A key synthetic intermediate derived from this compound is 1,5-dichloro-2,6-diethynylnaphthalene.[2] This intermediate is then used to construct the thiophene (B33073) or selenophene (B38918) rings, leading to the NDT and NDS core structures.
Quantitative Data of OFET Performance
The performance of OFETs fabricated using derivatives of this compound is summarized in the table below. The data is based on vacuum-deposited thin films in a bottom-gate, top-contact device architecture.
| Semiconductor | Substituent (R) | Mobility (μ) [cm²/Vs] | On/Off Ratio | Ref. |
| Naphtho[1,2-b:5,6-b']dithiophene (NDT) derivative | n-Octyl | 1.5 | > 10^6 | [3] |
| Naphtho[1,2-b:5,6-b']dithiophene (NDT) derivative | Phenyl | 0.11 | 10^5 | [4] |
| Naphtho[1,2-b:5,6-b']diselenophene (NDS) derivative | n-Octyl | 0.8 | > 10^6 | |
| Naphtho[1,2-b:5,6-b']diselenophene (NDS) derivative | Phenyl | 0.05 | > 10^5 |
Note: The specific derivatives and detailed performance metrics are based on published research and may vary depending on the exact molecular structure, device architecture, and fabrication conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of NDT derivatives from this compound and the fabrication of OFET devices.
Synthesis of 1,5-dichloro-2,6-diethynylnaphthalenes from this compound
This protocol is a crucial first step in the synthesis of NDT-based semiconductors.
Materials:
-
This compound
-
Reagents for conversion to a di-triflate or other reactive intermediate.
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
(Trimethylsilyl)acetylene
-
Tetrabutylammonium fluoride (B91410) (TBAF) or potassium carbonate in methanol (B129727) for desilylation.
-
N-Chlorosuccinimide (NCS)
-
Solvents (e.g., THF, DMF)
Procedure:
-
Protection and Activation: The hydroxyl groups of this compound are first converted to a more reactive species, such as triflates.
-
Sonogashira Coupling: The di-triflate is then subjected to a Sonogashira cross-coupling reaction with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper co-catalyst in a suitable solvent like triethylamine.
-
Desilylation: The trimethylsilyl (B98337) protecting groups are removed using a reagent like TBAF or potassium carbonate in methanol to yield 2,6-diethynylnaphthalene.
-
Chlorination: The terminal alkynes are chlorinated using N-Chlorosuccinimide (NCS) to afford 1,5-dichloro-2,6-diethynylnaphthalenes.
Synthesis of Naphtho[1,2-b:5,6-b']dithiophene (NDT) Derivatives
Materials:
-
1,5-dichloro-2,6-diethynylnaphthalene
-
Sodium sulfide (B99878) (Na₂S) or other sulfur source
-
Solvent (e.g., N,N-dimethylformamide (DMF))
Procedure:
-
Cyclization Reaction: 1,5-dichloro-2,6-diethynylnaphthalene is reacted with a sulfur source, such as sodium sulfide, in a polar aprotic solvent like DMF.
-
The reaction mixture is heated to promote the intramolecular cyclization, forming the two thiophene rings fused to the naphthalene (B1677914) core.
-
Work-up and purification by crystallization or chromatography yield the desired NDT derivative.
Fabrication of Bottom-Gate, Top-Contact OFETs
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Synthesized NDT derivative (organic semiconductor)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Adhesion layer for gold (e.g., Cr)
-
(Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane (B89594) - OTS)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with acetone (B3395972) and isopropanol, followed by drying with a stream of nitrogen.
-
(Optional) Surface Treatment: The SiO₂ surface is often treated with a SAM like OTS to improve the interface quality and promote better molecular ordering of the organic semiconductor.
-
Semiconductor Deposition: The NDT derivative is deposited as a thin film (typically 30-50 nm) onto the SiO₂ surface via thermal evaporation under high vacuum. The substrate temperature during deposition is a critical parameter that influences the film morphology and device performance.
-
Electrode Deposition: Gold source and drain electrodes (typically 40-50 nm thick) are then deposited on top of the semiconductor film through a shadow mask by thermal evaporation. An optional thin adhesion layer of chromium may be used.
Other Potential Applications in Organic Electronics
While the application of this compound derivatives in OFETs is well-documented, their potential use in other organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is an area of ongoing research. The inherent fluorescence of some naphthalene derivatives suggests their potential as emitter or host materials in OLEDs. Similarly, the tunable electronic properties of materials derived from 2,6-DHN could be beneficial for creating new donor or acceptor materials for OPVs. However, at present, there is a lack of specific, publicly available data on the performance of this compound-based materials in OLED and OPV devices.
Visualizations
Synthetic Pathway to NDT Derivatives
Caption: Synthetic route from this compound to NDT derivatives.
OFET Device Architecture
Caption: Bottom-gate, top-contact OFET architecture.
References
Application Notes: 2,6-Dihydroxynaphthalene as a "Turn-Off" Fluorescent Probe for Heavy Metal Ion Detection
For Research Use Only.
Introduction
2,6-Dihydroxynaphthalene is a fluorescent aromatic diol that can serve as a selective "turn-off" fluorescent probe for the detection of certain heavy metal ions. Its fluorescence arises from the rigid naphthalene (B1677914) core. The two hydroxyl groups can act as a chelation site for metal ions. Upon binding to specific metal ions, the fluorescence of this compound is quenched, providing a mechanism for quantitative detection. This phenomenon, often attributed to chelation-enhanced quenching (CHEQ), forms the basis of a simple and sensitive method for metal ion analysis in various samples. This document provides detailed protocols for the use of this compound as a fluorescent probe for the detection of metal ions such as Fe³⁺ and Cu²⁺.
Principle of Detection
The detection mechanism is based on the quenching of the intrinsic fluorescence of this compound upon coordination with paramagnetic metal ions. The hydroxyl groups on the naphthalene ring provide a binding site for the metal ions. This interaction facilitates non-radiative decay pathways, such as energy or electron transfer from the excited state of the fluorophore to the d-orbitals of the metal ion, resulting in a decrease in fluorescence intensity. This "turn-off" response is proportional to the concentration of the target metal ion.
Quantitative Data Summary
The following table summarizes the hypothetical fluorescence sensing properties of this compound for selected metal ions in a neutral aqueous-organic solvent mixture. These values are illustrative and based on the typical performance of similar phenolic and naphthalene-based fluorescent probes.
| Metal Ion | Limit of Detection (LOD) | Linear Range (µM) | Binding Constant (Kₐ) (M⁻¹) |
| Fe³⁺ | 0.5 µM | 1 - 50 | 2.5 x 10⁴ |
| Cu²⁺ | 1.0 µM | 2 - 100 | 1.2 x 10⁴ |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (B129727) (Spectroscopic grade)
-
Deionized water
-
Stock solutions (10 mM) of metal salts (e.g., FeCl₃, CuCl₂) in deionized water
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
Instrumentation
-
Fluorometer/Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
Preparation of Solutions
-
Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in spectroscopic grade methanol to prepare a 1 mM stock solution. Store in a dark, airtight container.
-
Working Probe Solution (10 µM): Dilute the 1 mM stock solution of this compound with a 1:1 (v/v) methanol:HEPES buffer solution to a final concentration of 10 µM.
-
Metal Ion Working Solutions: Prepare a series of metal ion solutions of desired concentrations by diluting the 10 mM stock solutions with deionized water.
Protocol for Fluorescence Titration
-
Pipette 2 mL of the 10 µM this compound working solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be determined from the absorption maximum of this compound (typically around 330 nm), and the emission spectrum should be recorded over a suitable range (e.g., 350-500 nm).
-
Add small aliquots (e.g., 2-10 µL) of a specific metal ion working solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until fluorescence quenching reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
Protocol for Selectivity Study
-
Prepare a set of cuvettes, each containing 2 mL of the 10 µM this compound working solution.
-
To each cuvette, add a specific metal ion solution to a final concentration that typically induces a significant quenching response (e.g., 50 µM). Use a variety of metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).
-
Incubate the solutions for 5 minutes.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Compare the fluorescence quenching observed for the target metal ions with that of other potentially interfering ions.
Signaling Pathway and Experimental Workflow
Application Notes and Protocols for 2,6-Dihydroxynaphthalene in HPLC with Fluorescence Detection
A comprehensive search of scientific literature and technical documentation did not yield established protocols for the use of 2,6-dihydroxynaphthalene as a fluorescent labeling agent for HPLC analysis. While this compound is a fluorescent compound and is used in the synthesis of other molecules, its direct application as a derivatization reagent for HPLC with fluorescence detection is not well-documented.[1]
Therefore, the creation of detailed application notes with specific experimental protocols, quantitative data, and workflow diagrams for this specific application is not possible at this time. Key information that is currently unavailable in the public domain includes:
-
A validated derivatization protocol: Specific reaction conditions, including the necessary catalysts, solvents, temperatures, and reaction times for efficiently labeling analytes such as carboxylic acids with this compound, are not described.
-
Fluorescence Spectra of Derivatives: The excitation and emission maxima of the fluorescent derivatives of analytes labeled with this compound are unknown. This information is critical for setting the appropriate wavelengths on a fluorescence detector to achieve optimal sensitivity.
-
Quantitative Performance Data: There is no published data on the performance of this method, such as retention times, limits of detection (LOD), and limits of quantitation (LOQ) for specific analytes.
Alternative Fluorescent Labeling Reagents for Carboxylic Acids
For researchers, scientists, and drug development professionals seeking to analyze carboxylic acids (such as fatty acids and prostaglandins) by HPLC with fluorescence detection, several well-established and commercially available derivatization reagents are recommended. These alternatives have detailed protocols and extensive literature support.
One such widely used reagent is 7-(Bromomethyl)naphthalen-2-amine .[2] This reagent reacts with carboxylic acids to form highly fluorescent ester derivatives, enabling sensitive quantification.
Example Application: Analysis of Fatty Acids using a Naphthalene-Based Reagent
Below is a generalized workflow and protocol based on the use of a naphthalene-based fluorescent labeling reagent for the analysis of fatty acids in a biological sample.
Application Note: Determination of Fatty Acids in Plasma using HPLC with Fluorescence Detection
Introduction
The quantitative analysis of fatty acids is crucial in many areas of research, including diagnostics and drug development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a highly sensitive and selective method for this purpose. Since most fatty acids are not natively fluorescent, a derivatization step with a fluorescent labeling agent is necessary to enhance detection.[2] This note describes a general method for the derivatization of fatty acids with a naphthalene-based reagent and their subsequent analysis by reverse-phase HPLC.
Principle
The method is based on the pre-column derivatization of the carboxylic acid group of fatty acids with a fluorescent labeling reagent. The reaction forms a stable, highly fluorescent ester derivative. These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.[2]
Experimental Protocol
1. Materials and Reagents
-
Fatty Acid Standards (e.g., Palmitic acid, Oleic acid, Stearic acid)
-
Fluorescent Labeling Reagent (e.g., 7-(Bromomethyl)naphthalen-2-amine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium Carbonate (anhydrous)
-
18-Crown-6 (B118740) ether
-
Organic solvent for extraction (e.g., Hexane:Diethyl Ether mixture)
-
1 M Hydrochloric Acid
2. Equipment
-
HPLC system with gradient pump, autosampler, column oven, and fluorescence detector
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
3. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add a known amount of an appropriate internal standard.
-
Acidify the sample with 10 µL of 1 M HCl to protonate the fatty acids.
-
Extract the fatty acids by adding 1 mL of an organic solvent mixture (e.g., hexane:diethyl ether, 1:1 v/v), vortexing for 1 minute, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
4. Derivatization Procedure
-
To the dried residue of the extracted samples or standards, add 100 µL of a 1 mg/mL solution of the fluorescent labeling reagent in acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of 18-crown-6 ether in acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate powder.
-
Seal the vial and vortex for 30 seconds.
-
Heat the reaction mixture at a specified temperature and time (e.g., 60°C for 30 minutes).
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
5. HPLC Conditions (Example)
| Parameter | Value |
| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 70% B, increase to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: (Specific to the chosen reagent) Emission: (Specific to the chosen reagent) |
Workflow Diagrams
The following diagrams illustrate the general experimental workflow for the analysis of fatty acids using a fluorescent labeling agent.
References
Application Notes and Protocols: Preparation and Evaluation of 2,6-Dihydroxynaphthalene Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,6-dihydroxynaphthalene derivatives and detailed protocols for evaluating their potential as anticancer agents. This document is intended to serve as a practical guide for researchers in oncology and medicinal chemistry.
Introduction
Naphthalene (B1677914) and its derivatives have emerged as a significant scaffold in the development of novel anticancer therapeutics. The naphthalene ring system is present in numerous biologically active compounds and approved drugs. Among these, derivatives of this compound have shown promise due to their structural resemblance to other bioactive molecules and their ability to be chemically modified to enhance their pharmacological properties. These derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest. This document outlines the synthetic strategies for preparing these compounds and the detailed experimental procedures for assessing their anticancer activity.
Synthesis of this compound and its Derivatives
The preparation of this compound can be achieved through several methods, including the alkali fusion of 2,6-naphthalenedisulfonic acid. This foundational molecule serves as a versatile starting material for a variety of derivatives.
General Synthesis Protocol for this compound
A common industrial method involves the high-temperature reaction of 2,6-naphthalenedisulfonic acid disodium (B8443419) salt with a mixture of sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The addition of phenol (B47542) can act as an antioxidant to prevent the oxidation of the intermediate salts, thereby improving selectivity and product purity. The reaction is typically carried out at temperatures between 345-355°C. Following the reaction, the mixture is cooled, dissolved in water, and the product is precipitated by acidification with an acid like sulfuric acid.
Synthesis of Bioactive Derivatives
The hydroxyl groups of this compound offer reactive sites for the synthesis of a diverse library of derivatives, including ethers, esters, and heterocyclic compounds.
Protocol for Synthesis of Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones:
This protocol describes a copper-catalyzed [3+2] cycloaddition to synthesize complex heterocyclic derivatives.
-
Preparation of 1,5-bis(prop-2-yn-1-yloxy)naphthalene: Start with 1,5-dihydroxynaphthalene (B47172) to prepare the dialkyne-functionalized naphthalene core.
-
Cycloaddition Reaction: A mixture of 1,5-bis(prop-2-yn-1-yloxy)naphthalene (1.1 mmol) in 20 mL of DMF, CuSO₄·5H₂O (0.4 mmol), and sodium ascorbate (B8700270) (0.4 mmol) is stirred for 10 minutes at room temperature.
-
To this mixture, a solution of the desired 4-azidoquinolin-2(1H)-one (1.0 mmol) in 20 mL of DMF is added dropwise.
-
The reaction mixture is then stirred at 50°C for 24 hours.
-
An additional portion of sodium ascorbate (0.4 mmol) can be added after 14 hours to prevent the reversal of the reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified.
This method can be adapted for the synthesis of a variety of heterocyclic derivatives by changing the starting materials.
Experimental Protocols for Anticancer Activity Evaluation
A series of in vitro assays are essential to determine the anticancer potential of the synthesized this compound derivatives. The following are detailed protocols for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the this compound derivatives at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, Cyclin D1, CDK4/6, p21)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds, harvest, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities (IC₅₀ values) of various naphthalene derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of Naphthalene Derivatives against Breast Cancer Cell Lines
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 | [1] |
| Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones | MCF-7 | 0.034 - 0.134 | [2] |
| Naphthalene-sulfonamide hybrids | MCF-7 | Varies | [3] |
| 2,6-Diketopiperazines | MDA-MB-231 | Varies | [4] |
Table 2: Cytotoxicity of Naphthalene Derivatives against Lung and Colon Cancer Cell Lines
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 - 2.00 | [1] |
| 2,3-Arylpyridylindole derivatives | A549 (Lung) | 0.87 - 1.18 | [5] |
| 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone | SW620 (Colon) | Varies | [6] |
Table 3: Cytotoxicity of Naphthalene Derivatives against Other Cancer Cell Lines
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 - 0.72 | [1] |
| 1,3,4-Oxadiazole-naphthalene hybrids | HepG2 (Liver) | Varies | [7] |
| Dicerandrol C | HepG2 (Liver) | 4.17 - 13.38 | [8] |
| Dicerandrol C | HeLa (Cervical) | 5.18 - 23.40 | [8] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis and disrupt the cell cycle. The following diagrams illustrate the key signaling pathways involved.
Caption: General synthetic workflow for this compound derivatives.
Caption: Apoptosis induction by this compound derivatives.
Caption: Cell cycle arrest mechanisms of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic versatility of this core structure allows for the creation of a wide range of derivatives with potent and selective anticancer activity. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and evaluate these compounds, contributing to the ongoing search for more effective cancer therapies. Further research should focus on optimizing the structure-activity relationships of these derivatives to enhance their efficacy and safety profiles for potential clinical development.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new synthetic 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone induces G2/M cell cycle arrest and apoptosis by disrupting the microtubular network of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Role of 2,6-Dihydroxynaphthalene in the Synthesis of High-Performance Azo Dames and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxynaphthalene is a versatile bicyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of high-performance dyes and pigments.[1] Its unique chemical structure, featuring two hydroxyl groups on the naphthalene (B1677914) ring, makes it an excellent coupling component in the synthesis of azo dyes. These hydroxyl groups are activating and ortho-, para-directing, facilitating electrophilic substitution reactions with diazonium salts to form stable and highly conjugated chromophoric systems. The resulting dyes often exhibit desirable properties such as high tinctorial strength, good lightfastness, and excellent washfastness, making them suitable for various applications, including textile dyeing, printing inks, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of azo dyes derived from this compound.
Application Notes: Synthesis of Bis-Azo Dyes
The bifunctional nature of this compound, with its two hydroxyl groups, makes it an ideal precursor for the synthesis of symmetrical bis-azo dyes. These dyes, containing two azo linkages, often exhibit enhanced color strength and superior fastness properties compared to their mono-azo counterparts. The general synthetic strategy involves the diazotization of an aromatic amine, followed by the coupling of two equivalents of the resulting diazonium salt with one equivalent of this compound.
The choice of the aromatic amine in the diazotization step is critical in determining the final color and properties of the dye. Aromatic amines with electron-withdrawing groups, such as nitro or cyano groups, tend to produce dyes that absorb at longer wavelengths, resulting in shades of red, blue, and green. Conversely, aromatic amines with electron-donating groups typically yield dyes in the yellow to orange range.
The dyeing performance of these bis-azo dyes, particularly on synthetic fibers like polyester (B1180765), is noteworthy. As disperse dyes, they can be applied to polyester fabric under high-temperature and high-pressure conditions, resulting in vibrant and durable coloration.[2] The fastness properties, including resistance to washing, light, and rubbing, are generally good to excellent, which is a key requirement for textile applications.[2][3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative bis-azo dye using this compound and p-nitroaniline as precursors.
Protocol 1: Diazotization of p-Nitroaniline
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend p-nitroaniline (0.02 mol, 2.76 g) in a mixture of concentrated hydrochloric acid (6 mL) and water (20 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.02 mol, 1.38 g) in cold water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline suspension over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of the diazonium salt should be clear and pale yellow.
-
Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.
Protocol 2: Coupling Reaction with this compound
Materials:
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Freshly prepared p-nitrobenzenediazonium chloride solution (from Protocol 1)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve this compound (0.01 mol, 1.60 g) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold, freshly prepared p-nitrobenzenediazonium chloride solution to the alkaline solution of this compound dropwise over 30 minutes.
-
Maintain the temperature below 5 °C and a pH of 8-9 during the addition by adding a 10% sodium hydroxide solution as needed.
-
A colored precipitate of the bis-azo dye will form immediately.
-
Continue stirring the reaction mixture for an additional 2-3 hours in the ice bath to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in an oven at 60-70 °C.
Data Presentation
The synthesized bis-azo dye can be characterized using various spectroscopic and analytical techniques. The following tables summarize typical quantitative data for a bis-azo dye derived from this compound and a substituted aniline.
Table 1: Spectroscopic Characterization Data
| Parameter | Typical Value | Reference |
| UV-Vis (λmax in nm) | 450 - 550 | [1] |
| Molar Absorptivity (ε in L mol⁻¹ cm⁻¹) | 25,000 - 40,000 | |
| FT-IR (cm⁻¹) | ||
| O-H stretching | 3400 - 3500 (broad) | [1] |
| N=N stretching | 1580 - 1610 | [1] |
| C-N stretching | 1130 - 1150 | [1] |
| ¹H NMR (δ in ppm) | ||
| Aromatic Protons | 6.5 - 8.5 | [1] |
| OH Protons | 10.0 - 12.0 | [1] |
Table 2: Fastness Properties of the Disperse Dye on Polyester Fabric
| Fastness Test | Rating (Grey Scale) | Standard Method |
| Light Fastness | 4-6 | ISO 105-B02 |
| Wash Fastness | 4-5 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 3-4 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 3-4 | ISO 105-X12 |
| Sublimation Fastness | 2-3 | ISO 105-P01 |
Note: The ratings are on a scale of 1 to 5 for wash and rubbing fastness (5 being the best) and 1 to 8 for light fastness (8 being the best). Sublimation fastness is also rated on a 1 to 5 scale.[3]
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of azo dyes and pigments. Its ability to form stable and highly colored bis-azo dyes with excellent fastness properties makes it a compound of significant interest to researchers and professionals in the fields of coloration, materials science, and drug development. The provided protocols offer a robust framework for the synthesis and subsequent characterization of these important molecules. Further exploration of different aromatic amines for the diazotization step can lead to a wide palette of colors with tailored properties for specific applications.
References
Analytical Methods for the Detection of 2,6-Dihydroxynaphthalene: Application Notes and Protocols
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2,6-dihydroxynaphthalene (2,6-DHN). The methods described herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of this compound, particularly in complex matrices such as biological fluids. Due to the low volatility of 2,6-DHN, a derivatization step is typically required to convert the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. This method is highly suitable for metabolism studies and for quantifying trace levels of 2,6-DHN.
Protocol: Determination of this compound in Urine
This protocol is adapted from a method for the analysis of dihydroxynaphthalene isomers in human urine.[1]
a. Sample Preparation:
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C for 16 hours to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the 2,6-DHN with 5 mL of ethyl acetate.
-
-
Solvent Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 2,6-DHN.
-
Cool the sample to room temperature before GC-MS analysis.
c. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the di-TMS derivative of 2,6-DHN.
d. Data Analysis:
Quantification is achieved by constructing a calibration curve using standard solutions of 2,6-DHN that have undergone the same sample preparation and derivatization procedure.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a versatile and widely used technique for the quantification of this compound. This method is particularly advantageous as it often does not require a derivatization step, simplifying the sample preparation process. Reversed-phase HPLC with a C18 column is the most common approach.
Protocol: Quantification of this compound
This protocol is based on a method for the analysis of naphthalene (B1677914) and its hydroxylated metabolites.
a. Sample Preparation:
-
Liquid-Liquid Extraction (for aqueous samples):
-
To 10 mL of the aqueous sample, add 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the upper organic layer.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Direct Injection (for clean samples): If the sample matrix is simple (e.g., reaction mixtures), dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
b. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) set at the maximum absorption wavelength of 2,6-DHN (refer to UV-Vis section) or a Fluorescence Detector (FLD) with appropriate excitation and emission wavelengths.
c. Data Analysis:
A calibration curve is generated by injecting a series of standard solutions of 2,6-DHN of known concentrations. The peak area of 2,6-DHN is plotted against its concentration to determine the concentration in unknown samples.
UV-Visible Spectrophotometry
Application Note:
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in solutions with a relatively simple matrix. The method is based on the principle that 2,6-DHN absorbs light in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law. The UV spectrum of this compound shows characteristic absorption maxima that can be used for its quantification.[2]
Protocol: Direct Quantification of this compound
a. Instrument and Reagents:
-
UV-Visible Spectrophotometer (e.g., Agilent Cary 60)
-
Quartz cuvettes (1 cm path length)
-
Methanol (spectroscopic grade)
-
This compound standard
b. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 2,6-DHN standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by appropriate dilution of the stock standard solution with methanol.
c. Measurement Procedure:
-
Wavelength Scan: Record the UV spectrum of a 10 µg/mL standard solution of 2,6-DHN in methanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution by dissolving a known amount of the sample in methanol. Dilute if necessary to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of 2,6-DHN in the sample from the calibration curve.
-
Electrochemical Methods
Application Note:
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a highly sensitive and rapid approach for the determination of this compound. These techniques are based on the electrochemical oxidation of the hydroxyl groups of 2,6-DHN at the surface of an electrode. The resulting current is proportional to the concentration of 2,6-DHN. Modified electrodes, for instance, with carbon nanomaterials, can be employed to enhance the sensitivity and selectivity of the measurement.
Protocol: Voltammetric Determination of this compound
This is a general protocol that can be adapted for the analysis of 2,6-DHN.
a. Apparatus and Reagents:
-
Potentiostat/Galvanostat with a three-electrode system:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
This compound standard
b. Electrode Preparation:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in ethanol (B145695) and then in deionized water for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode at room temperature.
c. Voltammetric Measurement:
-
Cyclic Voltammetry (CV):
-
Place 10 mL of 0.1 M PBS (pH 7.0) in the electrochemical cell.
-
Immerse the three electrodes in the solution.
-
Record the background CV in a potential range of -0.2 V to +0.8 V at a scan rate of 50 mV/s.
-
Add a known concentration of 2,6-DHN to the cell and record the CV again to observe the oxidation peak.
-
-
Differential Pulse Voltammetry (DPV) for Quantification:
-
Prepare a series of standard solutions of 2,6-DHN in 0.1 M PBS (pH 7.0).
-
Record the DPV for each standard solution under optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).
-
Construct a calibration curve by plotting the peak current of the oxidation peak versus the concentration of 2,6-DHN.
-
-
Sample Analysis:
-
Add a known volume of the sample to the electrochemical cell containing the supporting electrolyte.
-
Record the DPV under the same conditions as the standards.
-
Determine the concentration of 2,6-DHN from the calibration curve.
-
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods for the determination of dihydroxynaphthalene isomers. The values for 2,6-DHN are expected to be within these ranges, but may require specific method validation.
| Parameter | GC-MS[1] | HPLC-UV/FLD | UV-Vis Spectrophotometry | Electrochemical Methods |
| Limit of Detection (LOD) | 0.15 - 0.21 µg/L | ~1 µg/L | ~1 mg/L | ~0.1 µM |
| Limit of Quantification (LOQ) | 0.44 - 0.69 µg/L | ~5 µg/L | ~5 mg/L | ~0.5 µM |
| Linear Range | 0.5 - 100 µg/L | 5 - 500 µg/L | 1 - 20 mg/L | 0.5 - 100 µM |
| Precision (%RSD) | < 15% | < 10% | < 5% | < 10% |
| Derivatization Required | Yes | No | No | No |
References
Application Notes and Protocols for 2,6-Dihydroxynaphthalene in Chemoenzymatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the chemoenzymatic synthesis of valuable derivatives from 2,6-dihydroxynaphthalene. This versatile building block can be selectively modified using enzymes to produce a range of compounds with potential applications in pharmaceuticals and materials science. The following sections detail protocols for regioselective acylation, glycosylation, and oxidative coupling, offering precise methodologies for laboratory implementation.
Regioselective Acylation of this compound using Lipase (B570770)
Regioselective acylation is crucial for differentiating the two hydroxyl groups of this compound, enabling the synthesis of mono-functionalized derivatives that can serve as key intermediates in the development of complex molecules and active pharmaceutical ingredients. Lipases are highly effective biocatalysts for this transformation due to their ability to selectively acylate one hydroxyl group over the other in non-aqueous media.
Experimental Protocol: Lipase-Catalyzed Monoacetylation
This protocol is adapted from methodologies developed for similar dihydroxynaphthalene isomers and may require optimization for this compound.[1]
Materials:
-
This compound (Substrate)
-
Vinyl acetate (B1210297) (Acyl donor)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
HPLC system for reaction monitoring
Procedure:
-
In a 50 mL round-bottom flask, dissolve 160 mg (1 mmol) of this compound in 20 mL of anhydrous MTBE.
-
Add 1.2 equivalents of vinyl acetate to the solution.
-
Add 100 mg of immobilized Candida antarctica lipase B (Novozym 435).
-
Seal the flask and stir the reaction mixture at 45°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Upon reaching the desired conversion (typically when mono-acylation is maximized and di-acylation begins to increase), stop the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with fresh MTBE to be potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the mono-acetylated product.
Data Presentation:
| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Regioselectivity (mono-acetate) | Reference |
| Candida antarctica Lipase B | Vinyl acetate | MTBE | 45 | 24 | >90 | High (major product) | Adapted from[1] |
| Pseudomonas cepacia Lipase | Vinyl acetate | Toluene | 50 | 36 | ~85 | Moderate | Adapted from[1] |
Note: The data presented is illustrative and based on studies with similar dihydroxynaphthalene isomers. Actual results with this compound may vary and require optimization.
Logical Workflow for Regioselective Acylation
Caption: Workflow for lipase-catalyzed acylation.
Enzymatic Glycosylation of this compound
Glycosylation can significantly enhance the solubility, stability, and bioavailability of phenolic compounds, making it a valuable strategy in drug development.[2] Glycosyltransferases and certain glycosidases can be employed to attach sugar moieties to the hydroxyl groups of this compound in a regioselective manner.
Experimental Protocol: Transglycosylation using Cyclodextrin (B1172386) Glucanotransferase (CGTase)
This protocol is based on general procedures for the glycosylation of polyphenols.[2]
Materials:
-
This compound
-
Soluble starch (Glycosyl donor)
-
Cyclodextrin Glucanotransferase (CGTase) from Bacillus sp.
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Diaion HP-20 resin for purification
-
HPLC system for analysis
Procedure:
-
Prepare a solution of this compound (e.g., 10 mM) in a minimal amount of ethanol and add it to the sodium phosphate buffer.
-
Add soluble starch to the buffered solution to a final concentration of 2% (w/v).
-
Initiate the reaction by adding CGTase (e.g., 10 U/mL).
-
Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours.
-
Monitor the formation of glycosylated products by HPLC.
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to remove any precipitate.
-
Load the supernatant onto a Diaion HP-20 column.
-
Wash the column with deionized water to remove unreacted starch and buffer salts.
-
Elute the glycosylated products with a gradient of ethanol in water.
-
Collect and pool the fractions containing the desired product and evaporate the solvent.
Data Presentation:
| Enzyme | Glycosyl Donor | Acceptor Concentration | pH | Temperature (°C) | Major Product(s) | Reference |
| CGTase (Bacillus sp.) | Soluble Starch | 10 mM | 6.0 | 50 | Mono- and di-glucosides | General Protocol[2] |
Note: The regioselectivity of glycosylation will depend on the specific enzyme used and may result in a mixture of isomers.
Signaling Pathway for Enzymatic Glycosylation
Caption: Pathway of enzymatic glycosylation.
Laccase-Mediated Oxidative Coupling of this compound
Laccases are copper-containing oxidases that can catalyze the oxidation of phenolic compounds, leading to the formation of dimers, oligomers, or polymers.[3] This process can be used to synthesize novel materials with interesting electronic and optical properties or to create larger molecules with enhanced biological activities.
Experimental Protocol: Laccase-Catalyzed Dimerization/Polymerization
This protocol provides a general framework for the oxidative coupling of this compound. The final product distribution (dimers vs. polymers) will depend on the reaction conditions.[4]
Materials:
-
This compound
-
Laccase from Trametes versicolor
-
Acetate buffer (100 mM, pH 5.0)
-
Acetone (B3395972) or Ethanol
-
Standard laboratory glassware
-
Size-exclusion chromatography (SEC) for polymer analysis
-
LC-MS for dimer analysis
Procedure:
-
Dissolve this compound in a minimal amount of acetone or ethanol.
-
Add the substrate solution to the acetate buffer to achieve the desired final concentration (e.g., 5 mM).
-
Initiate the reaction by adding laccase (e.g., 20 U/mL).
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. A precipitate may form as the reaction progresses.
-
Monitor the consumption of the starting material by HPLC.
-
Stop the reaction by adding a denaturing solvent like methanol (B129727) or by heat treatment.
-
Separate the product mixture. If a precipitate has formed, it can be collected by filtration or centrifugation. The soluble fraction can be extracted with an organic solvent like ethyl acetate.
-
Characterize the products using appropriate techniques such as LC-MS for smaller oligomers and SEC for polymers.
Data Presentation:
| Enzyme | Substrate Conc. | pH | Temperature (°C) | Reaction Time (h) | Product | Reference |
| Laccase (T. versicolor) | 5 mM | 5.0 | 25 | 24 | Dimeric/Oligomeric products | General Protocol[3][4] |
Note: The structure of the resulting products can be complex, consisting of C-C and C-O coupled species.
Reaction Pathway for Laccase-Mediated Oxidation
Caption: Laccase-mediated oxidative coupling.
References
- 1. Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic synthesis of polyphenol glycosides catalyzed by transglycosylation reaction of cyclodextrin glucanotransferase derived from Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Colorimetric Detection of Molecules Using 2,6-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxynaphthalene (2,6-DHN) is a versatile aromatic organic compound with a naphthalene (B1677914) backbone functionalized with two hydroxyl groups. While it is a known precursor in the synthesis of high-performance polymers and dyes, its application as a primary reagent in colorimetric assays is an emerging area of interest.[1] This document outlines the principles and protocols for the use of this compound in the colorimetric detection of carbohydrates, drawing parallels with the well-established phenol-sulfuric acid method.
The methodology is based on the acid-catalyzed dehydration of carbohydrates into furfural (B47365) derivatives, which subsequently react with this compound to produce a colored condensation product. This application is particularly relevant for the quantification of total carbohydrates in various samples, offering a simple and rapid analytical technique.
Principle of Detection: Analogy to the Phenol-Sulfuric Acid Method
The colorimetric detection of carbohydrates using this compound is predicated on a two-step acid-catalyzed reaction, analogous to the widely used phenol-sulfuric acid and Molisch's tests.[2][3][4][5][6][7][8][9]
-
Dehydration of Carbohydrates: In the presence of concentrated sulfuric acid, polysaccharides, oligosaccharides, and disaccharides are first hydrolyzed to their constituent monosaccharides.[4][5][9] These monosaccharides are then dehydrated. Hexoses are converted to 5-hydroxymethylfurfural (B1680220) (HMF), and pentoses are converted to furfural.[4][5][7]
-
Condensation and Color Formation: The resulting furfural or 5-hydroxymethylfurfural then undergoes an electrophilic substitution reaction with this compound. This condensation reaction forms a colored product, likely a dinaphthylmethane derivative or a similar extended conjugated system, which exhibits a characteristic absorbance in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of the carbohydrate in the sample.
Application: Quantitative Determination of Total Carbohydrates
This protocol is designed for the quantitative determination of total carbohydrates in aqueous samples. The assay is sensitive and can be adapted for a variety of sample types, including those relevant to drug development, such as formulations containing carbohydrate-based excipients, or for monitoring carbohydrate content in biological samples.
Quantitative Data Summary
The following table presents representative data for the colorimetric determination of glucose using this compound. The absorbance is measured at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is anticipated to be in the range of 480-520 nm.
| Glucose Concentration (µg/mL) | Absorbance (at λmax) |
| 0 | 0.000 |
| 10 | 0.125 |
| 20 | 0.252 |
| 40 | 0.501 |
| 60 | 0.748 |
| 80 | 0.995 |
| 100 | 1.245 |
Assay Performance Characteristics:
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~ 5 µg/mL |
| Limit of Quantification (LOQ) | ~ 15 µg/mL |
| Dynamic Range | 10 - 100 µg/mL |
Note: The data presented are illustrative and should be generated for each specific application and instrument.
Experimental Protocols
Materials and Reagents
-
This compound (Reagent Grade)
-
Concentrated Sulfuric Acid (95-98%)
-
Analyte standards (e.g., D-glucose, D-fructose)
-
Deionized water
-
Test tubes or 96-well microplate
-
Spectrophotometer or microplate reader
Preparation of Reagents
-
This compound Solution (5% w/v in Ethanol): Dissolve 5 g of this compound in 100 mL of absolute ethanol. Store in a dark, airtight container. Caution: Prepare in a fume hood.
-
Carbohydrate Standard Stock Solution (1 mg/mL): Dissolve 100 mg of D-glucose (or other desired carbohydrate standard) in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 10 to 100 µg/mL.
Assay Protocol (Test Tube Method)
-
Pipette 1.0 mL of each standard solution and the unknown sample into separate, clean, and dry test tubes.
-
Add 1.0 mL of the 5% this compound solution to each tube and mix thoroughly.
-
Carefully add 5.0 mL of concentrated sulfuric acid to each tube. The acid should be added rapidly and directly to the liquid surface to ensure rapid mixing and heat generation. Safety Precaution: Always add acid to the aqueous solution, never the other way around. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform this step in a fume hood.
-
Allow the tubes to stand for 10 minutes to allow for color development.
-
After 10 minutes, vortex the tubes to ensure homogeneity.
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at the predetermined λmax (e.g., 490 nm) using a spectrophotometer, with the blank (0 µg/mL standard) as the reference.
Assay Protocol (96-Well Microplate Method)
-
Pipette 50 µL of each standard and unknown sample into the wells of a 96-well microplate.
-
Add 50 µL of the 5% this compound solution to each well.
-
Carefully and rapidly add 150 µL of concentrated sulfuric acid to each well. Note: Use a multichannel pipette for consistency. This step should be performed with extreme caution in a fume hood.
-
Allow the plate to stand for 10 minutes.
-
Measure the absorbance at the predetermined λmax using a microplate reader.
Visualizations
Signaling Pathway: Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the colorimetric detection of carbohydrates.
Experimental Workflow
Caption: Step-by-step experimental workflow for carbohydrate quantification.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Phenol-Sulfuric Acid Method for Total Carbohydrates | Semantic Scholar [semanticscholar.org]
- 3. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 5. brainly.in [brainly.in]
- 6. Molisch Test: Principle, Procedure & Results Explained [vedantu.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. byjus.com [byjus.com]
- 9. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
improving yield and purity in 2,6-dihydroxynaphthalene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dihydroxynaphthalene for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound include the alkali fusion of 2,6-naphthalenedisulfonic acid, a multi-step synthesis starting from 6-bromo-2-naphthol (B32079), and the oxidation of 2,6-dialkylnaphthalenes followed by hydrolysis. The choice of method often depends on the desired scale, available starting materials, and required purity.
Q2: What are the typical yields and purities I can expect for each method?
A2: Yields and purities are highly dependent on the specific reaction conditions and purification methods employed. The alkali fusion of dipotassium (B57713) 2,6-naphthalenedisulfonate has been reported to achieve a yield of up to 92.6%.[1] A synthesis route starting from 6-bromo-2-naphthol has been documented with an overall yield of 52% and a purity of 95.7%.[2] Another process involving the oxidation of 2,6-diisopropylnaphthalene (B42965) to its dihydroperoxide and subsequent hydrolysis has shown yields of 95-96% for the hydrolysis step with a final product purity of 97%.[3]
Q3: How can I purify the crude this compound?
A3: Common purification techniques include recrystallization, decolorization with activated carbon[1], and column chromatography[2]. For removing sulfur-containing impurities, which can be present from sulfonation-based routes, adsorption treatment with neutral alumina (B75360) is an effective method.[4]
Troubleshooting Guide
Issue 1: Low Yield in Naphthalene (B1677914) Sulfonation Step
-
Question: I am experiencing a low yield of naphthalenesulfonic acid, which is the precursor for the alkali fusion route. What could be the cause?
-
Answer: A significant cause of low yield in naphthalene sulfonation is the sublimation of naphthalene at the required reaction temperatures.[5] To mitigate this, consider the following:
-
Use of a high-boiling point solvent: Employing a solvent such as decalin can help to control the sublimation of naphthalene and has been shown to improve the product yield to nearly 93%.[5]
-
Reactor Design: Utilizing a reactor designed to suppress sublimation can further increase the product yield to around 98%.[5]
-
Reaction Temperature: The reaction temperature is a critical factor. For the synthesis of 2-naphthalenesulfonic acid, temperatures above 150°C are generally favored.[5]
-
Issue 2: Tar Formation and Low Selectivity during Alkali Fusion
-
Question: My alkali fusion reaction is producing a significant amount of tar-like byproducts, and the selectivity for this compound is low. How can I address this?
-
Answer: The high temperatures (310-355°C) required for alkali fusion can lead to the oxidation of the desired product, resulting in tar formation.[6] To improve selectivity and reduce byproduct formation:
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as phenol, during the high-temperature alkali fusion can prevent the oxidation of the generated 2,6-naphthalenediphenol sodium (or potassium) salt.[6] This improves the selectivity of the reaction and the purity of the final product.[6]
-
Inert Atmosphere: Conducting the reaction under a nitrogen stream helps to minimize oxidation by excluding atmospheric oxygen.[1]
-
Optimized Reaction Temperature and Time: Carefully controlling the reaction temperature and time is crucial. For instance, one procedure specifies heating to 310°C and stirring for 3 hours.[1] Another suggests a reaction temperature of 345-355°C.[6]
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My final this compound product is contaminated with colored impurities and what I suspect are sulfur-containing compounds. How can I improve its purity?
-
Answer:
-
Decolorization: Treatment of the aqueous solution of the product with activated carbon before precipitation is an effective method for removing colored impurities.[1]
-
Removal of Sulfonic Compounds: If your synthesis route involves sulfonation, residual sulfur-containing impurities may be present. A patented method suggests using neutral alumina as an adsorbent to remove these impurities from dihydroxynaphthalene dissolved in an organic solvent.[4]
-
Recrystallization/Chromatography: For higher purity, recrystallization from a suitable solvent or column chromatography can be employed. A literature example for a related synthesis used a petroleum-ether:ethyl acetate (B1210297) solvent system for column chromatography.[2]
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| Alkali Fusion | Dipotassium 2,6-naphthalenedisulfonate | 50% aq. KOH | 310°C, 3 hours, Nitrogen stream | 92.6% | Not specified | [1] |
| Alkali Fusion | 2,6-naphthalenedisulfonic acid disodium (B8443419) salt | KOH, NaOH, Phenol | 345-355°C | Not specified | High purity claimed | [6] |
| Baeyer-Villiger Route | 6-bromo-2-naphthol | NaH, MOMCl, n-BuLi, DMF, m-CPBA | Multi-step, -78°C to 10°C | 52% (overall) | 95.7% | [2] |
| Oxidation of Dialkylnaphthalene | 2,6-diisopropylnaphthalene | Oxygen, catalyst | Oxidation: 50-150°C; Hydrolysis: 60°C | 96% (from dihydroperoxide) | 97% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkali Fusion
This protocol is adapted from a reported synthesis with a high yield.[1]
-
Reaction Setup: In a suitable reaction vessel, add 364 g of dipotassium 2,6-naphthalenedisulfonate to 560 g of a 50% aqueous solution of potassium hydroxide.
-
Solvent Addition: Add 2500 g of a hydrogenated triphenyl mixture to the stirred mixture.
-
Dehydration and Reaction: Heat the mixture to 310°C under a nitrogen stream to dehydrate, while stirring. Maintain the reaction at 310°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Add 2 liters of water to separate the hydrogenated triphenyl layer.
-
Separate the aqueous layer and decolorize it with activated carbon.
-
Precipitate the product by adding dilute sulfuric acid.
-
-
Isolation: Filter the precipitate to obtain this compound. The reported yield is 148.2 g (92.6%).
Protocol 2: Synthesis via Baeyer-Villiger Oxidation-Rearrangement (Summary of key step)
This protocol is based on a multi-step synthesis starting from 6-bromo-2-naphthol.[2] The key Baeyer-Villiger oxidation step is highlighted.
-
Starting Material: 6-(methoxymethoxy)-2-naphthaldehyde.
-
Reaction: The aldehyde is reacted with m-chloroperoxybenzoic acid (m-CPBA) in a 1:1.3 ratio in chloroform (B151607) at 10°C.
-
Work-up and Purification: The resulting 6-(methoxymethoxy)-2-naphthol formate (B1220265) is purified by column chromatography.
-
Subsequent Steps: The formate is then hydrolyzed to yield this compound.
Protocol 3: Purification of Dihydroxynaphthalene using Neutral Alumina
This protocol is based on a patented method for removing sulfur-containing impurities.[4]
-
Dissolution: Dissolve the crude dihydroxynaphthalene in a suitable organic solvent.
-
Adsorption: Add neutral alumina to the solution. The recommended amount is at least 5 parts by weight of alumina per 100 parts by weight of dihydroxynaphthalene.
-
Stirring: Stir the mixture at a temperature between 0°C and 150°C for at least 0.1 hours.
-
Filtration: Filter off the neutral alumina to obtain a purified solution of dihydroxynaphthalene.
-
Isolation: Remove the solvent to obtain the purified product.
Mandatory Visualization
Caption: Workflow for this compound synthesis via alkali fusion.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4861920A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. shokubai.org [shokubai.org]
- 6. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Alkali Fusion of 2,6-Naphthalenedisulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkali fusion of 2,6-naphthalenedisulfonate to synthesize 2,6-dihydroxynaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the alkali fusion process, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient amount of alkali. - Degradation of the product at high temperatures. - Formation of byproducts. | - Increase reaction time or temperature within the optimal range. - Ensure the correct molar ratio of alkali to the sulfonate salt. A large excess of alkali is often necessary.[1] - Consider using a mixed alkali system (e.g., NaOH and KOH) which can lower the melting point and improve reactivity.[2] - Employ an inert organic solvent to ensure even heat distribution and prevent localized overheating.[3] - Add an antioxidant, such as phenol (B47542), to the reaction mixture to prevent oxidation of the dihydroxynaphthalene product.[2] |
| Dark-Colored or Tarry Product | - Oxidation of the product. - Side reactions occurring at excessively high temperatures. - Presence of impurities in the starting material. | - Introduce an antioxidant (e.g., phenol) into the reaction.[2] - Carefully control the reaction temperature to avoid exceeding the optimal range (typically 310-355°C).[2][4] - Purify the starting 2,6-naphthalenedisulfonate salt before the fusion reaction. Recrystallization can be an effective method. |
| Incomplete Dissolution of Reactants | - Insufficient mixing. - The melting point of the mixture is too high. | - Ensure vigorous and continuous stirring throughout the reaction. - The use of a mixed alkali (NaOH/KOH) can lower the melting point of the fusion mixture.[2] - The presence of a small amount of water in the initial stages can aid in creating a more homogenous slurry before it is driven off at higher temperatures. |
| Difficulty in Isolating the Product | - Formation of a complex mixture of products and byproducts. - The product is trapped within the solidified alkali matrix. | - After the reaction, the solidified melt should be dissolved in water.[2][4] - Carefully acidify the aqueous solution with a mineral acid (e.g., sulfuric acid) to a pH of 2-3 to precipitate the crude this compound.[2] - The crude product can be further purified by recrystallization from a suitable solvent or by extraction.[3] |
| Starting Material Appears Impure | - The commercially available 2,6-naphthalenedisulfonic acid disodium (B8443419) salt can sometimes be a dirty whitish/brown powder instead of white.[5] - The presence of inorganic salt impurities.[6] | - Dissolve the impure compound in water and filter out any insoluble impurities. The salt should be soluble in water.[5] - Consider the molecular weight calculations carefully, accounting for potential impurities like sodium chloride.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and time for the alkali fusion of 2,6-naphthalenedisulfonate?
A1: The optimal reaction temperature for the alkali fusion of 2,6-naphthalenedisulfonate salts is typically in the range of 310°C to 355°C.[2][4] The reaction time can vary from 2 to 3.5 hours.[3][7] It is crucial to carefully control the temperature to maximize yield and minimize the formation of degradation products.
Q2: What is the recommended ratio of alkali to 2,6-naphthalenedisulfonate?
A2: A significant excess of alkali is generally required to drive the reaction to completion and to maintain a molten state. The molar ratio of alkali (e.g., NaOH or a mixture of NaOH and KOH) to the naphthalenedisulfonate salt is often high, sometimes as much as 20 times the molar amount of the substrate.[8]
Q3: Should I use sodium hydroxide (B78521) or potassium hydroxide for the fusion?
A3: While both sodium hydroxide and potassium hydroxide can be used, a mixture of the two is often advantageous. A mixed alkali system can form a eutectic mixture with a lower melting point, which facilitates a more fluid and manageable reaction mass at lower temperatures.[2] Some protocols also utilize only potassium hydroxide.[3][4]
Q4: How can I prevent the oxidation of the this compound product at high temperatures?
A4: The addition of a small amount of an antioxidant, such as phenol, to the reaction mixture can effectively prevent the oxidation of the newly formed this compound, leading to a higher purity product.[2]
Q5: What is the role of an organic solvent in the reaction?
A5: An inert, high-boiling organic solvent, such as hydrogenated terphenyl, can be used as a reaction medium.[3] The solvent helps to ensure uniform heat distribution, prevent localized overheating and charring, and maintain a stirrable reaction mixture.
Q6: How is the this compound product isolated after the reaction?
A6: After cooling, the reaction mass is typically dissolved in water. The resulting aqueous solution is then carefully acidified with a mineral acid, such as sulfuric acid, to a pH of 2-3.[2] This causes the this compound to precipitate out of the solution, after which it can be collected by filtration.
Experimental Protocols
Protocol 1: Alkali Fusion using a Mixed Alkali System
This protocol is based on the method described in patent CN102219651A.[2]
-
Preparation: In a suitable reaction kettle, add 98% potassium hydroxide (KOH) and 98% sodium hydroxide (NaOH).
-
Heating: Heat the alkali mixture until it melts.
-
Addition of Reactants: Add the 2,6-naphthalenedisulfonic acid disodium salt and a small amount of phenol (as an antioxidant) to the molten alkali.
-
Reaction: Heat the mixture to a temperature between 345°C and 355°C and maintain this temperature for the duration of the reaction.
-
Cooling and Dissolution: After the reaction is complete, cool the mixture to 260-270°C and then dissolve the solidified mass in water.
-
Acidification and Isolation: Adjust the density of the diluted solution with water to a range of 1.17g/cm³ to 1.19g/cm³. Neutralize the solution with an aqueous sulfuric acid solution to a pH of 2-3.
-
Final Steps: Cool the solution to induce precipitation, filter the crude this compound, and dry the product.
Protocol 2: Alkali Fusion in an Organic Solvent
This protocol is based on the method described in patent CN106588575A and PrepChem.com.[3][4]
-
Preparation: To a reaction vessel containing hydrogenated terphenyl (as an organic solvent), add dipotassium (B57713) 2,6-naphthalenedisulfonate and a 50% aqueous solution of potassium hydroxide.[4]
-
Dehydration and Reaction: Heat the mixture to 310°C under a nitrogen stream with stirring to drive off the water. Maintain the reaction at 310°C for 3 hours.[4] A similar procedure using a mixed alkali of sodium hydroxide and potassium hydroxide heats to 330°C for 3-3.5 hours.[3]
-
Cooling and Extraction: Cool the reaction mixture and add water to dissolve the inorganic salts. This will form two layers: an aqueous layer containing the product salt and an organic layer of the solvent.[3][4]
-
Separation and Decolorization: Separate the aqueous layer. The aqueous layer can be decolorized with activated carbon.[4]
-
Acidification and Isolation: Precipitate the this compound by adding dilute sulfuric acid to the aqueous solution.[3][4]
-
Purification: The product can be further purified by extraction with a suitable organic solvent like methyl isobutyl ketone (MIBK).[3]
Data Presentation
Table 1: Summary of Reaction Conditions for Alkali Fusion of 2,6-Naphthalenedisulfonate
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2,6-Naphthalenedisulfonic acid disodium salt[2] | Dipotassium 2,6-naphthalenedisulfonate[4] | 2,6-Naphthalenedisulfonic acid potassium salt[3] |
| Alkali | 98% KOH and 98% NaOH[2] | 50% aqueous KOH[4] | Mixed base of NaOH and KOH[3] |
| Solvent | None (neat fusion)[2] | Hydrogenated triphenyl mixture[4] | Hydrogenated terphenyl[3] |
| Additives | Phenol (antioxidant)[2] | None specified[4] | Antioxidant[3] |
| Temperature | 345-355°C[2] | 310°C[4] | 330°C[3] |
| Reaction Time | Not specified[2] | 3 hours[4] | 3-3.5 hours[3] |
| Post-reaction Workup | Dissolution in water, acidification with H₂SO₄[2] | Dissolution in water, separation of layers, decolorization, acidification with H₂SO₄[4] | Dissolution in water, separation of layers, acidification, extraction with MIBK[3] |
| Reported Yield | Not specified | 92.6%[4] | 78.5% (total recovery)[3] |
Visualizations
Experimental Workflow
References
- 1. US2043232A - Process of conducting alkali fusions - Google Patents [patents.google.com]
- 2. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
- 3. CN106588575A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-萘二磺酸 二钠盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN104016835B - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]
- 8. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 2,6-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 2,6-dihydroxynaphthalene to prevent its oxidation. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a polycyclic aromatic hydrocarbon containing two hydroxyl groups on a naphthalene (B1677914) ring. The presence of these electron-rich hydroxyl groups makes the molecule highly susceptible to oxidation, especially when exposed to oxygen, light, and trace metal ions. This oxidation process can lead to the formation of colored byproducts, primarily quinones, which can compromise the purity and activity of the compound in your experiments.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
Q3: What are the visible signs of this compound oxidation?
A3: Pure this compound is typically a white to off-white or beige crystalline solid.[1] Upon oxidation, the solid or its solutions will undergo a color change, progressing from light yellow to brown, and in some cases, to a darker, almost black appearance.[2] This discoloration is a key indicator of product degradation.
Q4: Can I use antioxidants to stabilize solutions of this compound?
A4: Yes, incorporating antioxidants into your solutions can significantly inhibit oxidation. Common and effective antioxidants for compounds like this compound include butylated hydroxytoluene (BHT) and ascorbic acid. The choice of antioxidant may depend on the solvent system and the downstream application of your compound.
Q5: How long can I expect this compound to be stable under recommended storage conditions?
A5: While specific shelf-life data under various conditions is limited, proper storage in a tightly sealed container, protected from light, and under an inert atmosphere at a cool temperature will provide the longest-term stability. For products without a specified expiration date, it is a general practice to re-evaluate the material's quality after one year.[3] Regular monitoring for color changes is a good practice to assess its integrity.
Troubleshooting Guide: Preventing Oxidation
This guide will help you identify and resolve common issues related to the oxidation of this compound during storage and handling.
| Issue | Potential Cause | Recommended Action |
| Solid compound has changed color (e.g., from white to yellow or brown) | Exposure to air and/or light during storage. | 1. Evaluate Purity: Before use, assess the purity of the discolored material using a suitable analytical method like HPLC. 2. Improve Storage: If the purity is compromised, discard the material and obtain a fresh batch. For future storage, ensure the container is tightly sealed and purged with an inert gas (argon or nitrogen) before sealing. Store in a dark location, such as a light-blocking container or in a cabinet. 3. Consider Recrystallization: For slightly discolored material, recrystallization from an appropriate solvent may be an option to purify the compound, though this should be validated by analytical testing. |
| Solution of this compound rapidly changes color | 1. Dissolved Oxygen in Solvent: Solvents can contain dissolved oxygen which will readily oxidize the compound. 2. Exposure to Light: Ambient or laboratory lighting can accelerate the oxidation process in solution. 3. Presence of Metal Ions: Trace metal ion contaminants in the solvent or glassware can catalyze oxidation. | 1. Degas Solvents: Before preparing your solution, degas the solvent using methods such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or through a freeze-pump-thaw cycle for more rigorous applications. 2. Use Antioxidants: Add an appropriate antioxidant, such as BHT or ascorbic acid, to the solvent before dissolving the this compound. 3. Protect from Light: Prepare and handle the solution in a fume hood with the lights turned off or dimmed, and store the solution in an amber vial or a container wrapped in aluminum foil. 4. Use High-Purity Solvents and Clean Glassware: Use HPLC-grade or equivalent high-purity solvents and ensure all glassware is thoroughly cleaned and rinsed with a metal-chelating agent like EDTA if metal contamination is suspected. |
| Inconsistent experimental results using this compound | Degradation of the stock solution over time. | 1. Prepare Fresh Solutions: For sensitive experiments, it is best to prepare solutions of this compound fresh for each use. 2. Monitor Solution Purity: If a stock solution must be stored, monitor its purity regularly by HPLC. Establish a maximum storage duration based on your experimental requirements and stability data. 3. Store Solutions Properly: Store stock solutions under an inert atmosphere in a sealed, light-protected container at a low temperature (e.g., 2-8 °C or -20 °C), after flash-freezing in liquid nitrogen to minimize degradation during freezing. |
Experimental Protocols
Protocol for Evaluating Antioxidant Efficacy
This protocol outlines a general procedure to compare the effectiveness of different antioxidants in preventing the oxidation of this compound in solution, which can be monitored by UV-Vis spectrophotometry.
1. Materials:
- This compound
- High-purity solvent (e.g., ethanol (B145695) or methanol)
- Antioxidants to be tested (e.g., BHT, Ascorbic Acid)
- UV-Vis Spectrophotometer and cuvettes
2. Procedure:
- Prepare Stock Solutions:
- Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
- Prepare stock solutions of the antioxidants (e.g., 10 mg/mL BHT and 10 mg/mL Ascorbic Acid) in the same solvent.
- Prepare Test Solutions:
- Control: A solution of this compound without any antioxidant.
- Test Samples: Solutions of this compound containing different concentrations of each antioxidant.
- Incubation and Measurement:
- Store all solutions under identical conditions (e.g., exposed to ambient light and air at room temperature).
- At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its UV-Vis spectrum.
- Data Analysis:
- Monitor the change in the absorbance spectrum over time. The appearance of new peaks or a change in the intensity of existing peaks can indicate the formation of oxidation products.
- Compare the rate of change in the spectra of the control solution versus the solutions containing antioxidants to determine their relative efficacy.
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is crucial for quantifying the purity of this compound and detecting its degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength where both this compound and its expected degradation products (like quinones) have significant absorbance. A photodiode array (PDA) detector is recommended to obtain full UV spectra for peak purity analysis.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
2. Sample Preparation:
- Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies (for method validation):
- To validate that the method is stability-indicating, forced degradation studies should be performed. This involves subjecting solutions of this compound to stress conditions such as:
- Acidic and Basic Hydrolysis: Treat with HCl and NaOH at an elevated temperature.
- Oxidative Degradation: Treat with hydrogen peroxide.
- Thermal Degradation: Heat the solution.
- Photodegradation: Expose the solution to UV and visible light as per ICH Q1B guidelines.[3][4]
- Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak of this compound.
Visualizations
Logical Workflow for Troubleshooting this compound Oxidation
Caption: A flowchart for troubleshooting the oxidation of this compound.
Signaling Pathway of Oxidation
Caption: The oxidation pathway of this compound.
References
Technical Support Center: Troubleshooting 2,6-Dihydroxynaphthalene-Based Assays
Welcome to the technical support center for 2,6-dihydroxynaphthalene-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation. The information is presented in a clear question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems observed during this compound-based assays, which are often colorimetric methods for the quantification of analytes like carbohydrates and sialic acids.
1. Issue: Low or No Color Development (Weak Signal)
Question: I am not observing the expected color change, or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal is a common issue that can stem from several factors related to reagent preparation, sample characteristics, or reaction conditions.
Troubleshooting Steps:
-
Reagent Degradation: this compound can degrade over time, especially when exposed to light and air. Ensure that a fresh, high-purity stock solution is used. The reagent should be a pale cream to gray powder.[1]
-
Incorrect Reagent Concentration: Verify the concentration of the this compound solution and all other reagents. Inaccurate dilutions can significantly impact the reaction.
-
Incomplete Hydrolysis: For assays involving bound analytes like sialic acid, incomplete hydrolysis is a primary cause of low signal. Ensure that the acid concentration and incubation time and temperature are sufficient to release the analyte from the glycoprotein.[2][3]
-
Suboptimal pH: The color development reaction is often pH-dependent. Check the pH of your reaction mixture and ensure it is within the optimal range for the assay.
-
Insufficient Incubation Time or Temperature: The reaction may not have proceeded to completion. Review the protocol for the correct incubation time and temperature and ensure your equipment is calibrated.
Logical Troubleshooting Flow for Weak Signal
References
Technical Support Center: Purification of Crude 2,6-Dihydroxynaphthalene by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,6-dihydroxynaphthalene using chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic purification of this compound.
Q1: My this compound is not separating from impurities on the silica (B1680970) gel column. What can I do?
A1: Failure to achieve separation can be due to several factors:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica. For normal-phase chromatography of this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297).[1] Try adjusting the ratio; starting with a less polar mixture (e.g., 10:1 petroleum ether:ethyl acetate) and gradually increasing the polarity can improve separation.
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. Reduce the amount of sample relative to the amount of stationary phase.
-
Improper Column Packing: Voids or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.
Q2: I'm observing peak tailing in my HPLC chromatogram for this compound. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[2] Here are some solutions:
-
Adjust Mobile Phase pH: For reversed-phase HPLC, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak asymmetry.[3] Try diluting your sample.
Q3: My this compound is eluting with a very low retention time, close to the solvent front in reversed-phase HPLC. How can I increase its retention?
A3: Low retention in reversed-phase HPLC indicates that the mobile phase is too strong (too organic). To increase retention:
-
Decrease the Organic Solvent Concentration: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.[4] This will increase the polarity of the mobile phase and enhance the hydrophobic interaction between the this compound and the stationary phase.
-
Use a Weaker Organic Solvent: If you are using acetonitrile, consider switching to methanol, which is a weaker solvent in reversed-phase chromatography.
Q4: I am seeing split peaks for my this compound sample in my chromatogram. What could be the issue?
A4: Split peaks can be caused by several factors:
-
Disruption of the Column Bed: A void or channel at the head of the column can cause the sample to be introduced unevenly. This can be fixed by filling the void or replacing the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[5] Whenever possible, dissolve the sample in the mobile phase.
-
Presence of Isomers: Crude this compound may contain other dihydroxynaphthalene isomers which have very similar retention times, potentially leading to partially resolved or split peaks.[6] Optimizing the mobile phase or using a higher efficiency column may be necessary to separate them.
Q5: How can I visualize this compound on a TLC plate?
A5: this compound is a UV-active compound due to its aromatic nature, so it can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent background.[7] For a more specific visualization of the phenolic hydroxyl groups, you can use a chemical stain. A ferric chloride stain is effective for visualizing phenols.[8]
Data Presentation
The following tables summarize typical starting conditions for the purification of this compound by flash column chromatography and High-Performance Liquid Chromatography (HPLC).
Table 1: Flash Column Chromatography Parameters
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (100-200 mesh) | [1] |
| Mobile Phase | Petroleum Ether:Ethyl Acetate | [1] |
| Elution Ratio | 10:1 to 3:1 (v/v) | [1] |
| Visualization | UV light (254 nm), Ferric Chloride Stain | [7][8] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value | Reference |
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase A | Water with 0.1% TFA | [9] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [9] |
| Elution Mode | Gradient | [1] |
| Example Gradient | 20% B (0-5 min), 20-40% B (5-7 min), 40% B (7-20 min) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 254 nm | [1] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 10:1).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to initiate the flow.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to a 3:1 ratio of petroleum ether:ethyl acetate) to elute the more polar compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid.
-
Protocol 2: Analysis and Purification of this compound by Reversed-Phase HPLC
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the system.
-
-
System Equilibration:
-
Install a C18 reversed-phase column into the HPLC system.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve a small amount of the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
-
Chromatographic Run and Data Acquisition:
-
Run the HPLC using a gradient elution method. An example gradient is:
-
0-5 min: 20% B
-
5-7 min: Increase to 40% B
-
7-20 min: Hold at 40% B
-
-
Monitor the elution of compounds using a UV detector at 254 nm.
-
For preparative HPLC, collect the fraction corresponding to the this compound peak.
-
-
Post-Run:
-
After the run, wash the column with a high percentage of the organic mobile phase to remove any strongly retained impurities.
-
Store the column in an appropriate solvent mixture as recommended by the manufacturer.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Managing Impurities in Baeyer-Villiger Oxidation for 2,6-DHN Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxynaphthalene (2,6-DHN) via Baeyer-Villiger oxidation.
Experimental Workflow Overview
The synthesis of 2,6-DHN through this route typically involves a three-step process starting from 2-naphthyl acetate (B1210297). The workflow includes the Fries rearrangement to form the key ketone intermediate, followed by the Baeyer-Villiger oxidation to the diacetate, and concluding with hydrolysis to the final 2,6-DHN product.
Caption: Overall workflow for the synthesis of 2,6-DHN.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the Baeyer-Villiger oxidation to produce a precursor for 2,6-DHN?
A1: The common precursor for the Baeyer-Villiger oxidation step is 6-acetoxy-2-acetonaphthone (AAN). This is oxidized to 2,6-diacetoxynaphthalene (DAN), which is then hydrolyzed to 2,6-DHN.
Q2: Which oxidizing agents are most effective for the Baeyer-Villiger oxidation of 6-acetoxy-2-acetonaphthone (AAN)?
A2: Peroxy acids are the standard reagents for this transformation. Peracetic acid is a commonly used and effective oxidizing agent. Other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed.[1][2][3]
Q3: What are the key parameters to control during the Baeyer-Villiger oxidation step?
A3: Temperature, reaction time, and the purity of the starting materials and reagents are critical. The reaction should be carefully monitored to ensure complete conversion while minimizing side reactions. The presence of strong mineral acids should be minimized to prevent unwanted side reactions.
Q4: How can I monitor the progress of the Baeyer-Villiger oxidation?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting ketone (AAN) and the formation of the product ester (DAN).
Q5: What are the common methods for purifying the final 2,6-DHN product?
A5: The crude 2,6-DHN is typically purified by recrystallization. Suitable solvents for recrystallization include aqueous methanol (B129727) or ethanol (B145695). Column chromatography can also be used for purification if necessary.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2,6-DHN.
Issue 1: Low Yield in Fries Rearrangement of 2-Naphthyl Acetate
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of 2-naphthyl acetate to 6-hydroxy-2-acetonaphthone. | Inactive Lewis acid (e.g., AlCl₃) due to moisture. | Ensure the Lewis acid is anhydrous and handle it under an inert atmosphere. |
| Formation of multiple isomers. | Reaction temperature is not optimal. | For para-acylation (to the 6-position), lower reaction temperatures are generally favored. For ortho-acylation (to the 1-position), higher temperatures can be used.[4][5] |
| Significant amount of 2-naphthol (B1666908) byproduct. | Hydrolysis of the starting ester or product. | Ensure anhydrous reaction conditions. |
| Dark, tarry reaction mixture. | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
Issue 2: Impurities in the Baeyer-Villiger Oxidation of 6-Acetoxy-2-acetonaphthone (AAN)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction; presence of unreacted AAN. | Insufficient amount of peroxy acid or short reaction time. | Use a slight excess of the peroxy acid and monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Formation of unknown byproducts. | Decomposition of the peroxy acid or side reactions. | Control the reaction temperature carefully, as peroxy acids can be unstable at elevated temperatures. Ensure the absence of metal contaminants that can catalyze decomposition. |
| Presence of acidic impurities in the final product. | Residual peroxy acid and its corresponding carboxylic acid. | Quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) and wash the organic layer with a mild base (e.g., sodium bicarbonate solution) during workup.[6] |
| Yellow or colored product. | Formation of colored impurities. | Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Issue 3: Incomplete Hydrolysis of 2,6-Diacetoxynaphthalene (DAN)
| Symptom | Possible Cause(s) | Troubleshooting Steps | | Presence of mono-hydrolyzed intermediate (6-acetoxy-2-hydroxynaphthalene) or unreacted DAN. | Insufficient hydrolysis time, temperature, or concentration of acid/base. | Increase the reaction time, temperature, or the concentration of the acid or base catalyst. Monitor the reaction by TLC or HPLC. | | Product degradation. | Harsh hydrolysis conditions (e.g., too high temperature or prolonged reaction time). | Use milder hydrolysis conditions. For base-catalyzed hydrolysis, use a moderate concentration of base and control the temperature. For acid-catalyzed hydrolysis, use a suitable acid catalyst and monitor the reaction to avoid degradation.[7][8][9] |
Caption: Troubleshooting logic for the Baeyer-Villiger oxidation step.
Quantitative Data
The following tables provide an overview of how reaction conditions can influence the outcome of the key synthetic steps. The data is compiled from typical results reported in the literature and should be used as a general guide.
Table 1: Fries Rearrangement of 2-Naphthyl Acetate
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Major Product | Approx. Yield (%) |
| 1 | AlCl₃ | Nitrobenzene | 25-30 | 4-6 | 1-Acetyl-2-naphthol | 60-70 |
| 2 | AlCl₃ | Nitrobenzene | 100 | 2 | 1-Acetyl-2-naphthol | >90[4][6] |
| 3 | AlCl₃ | CS₂ | Reflux | 3-5 | 1-Acetyl-2-naphthol | 50-60 |
Table 2: Baeyer-Villiger Oxidation of 6-Acetoxy-2-acetonaphthone (AAN)
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Purity of DAN (%) | Approx. Yield (%) |
| 1 | Peracetic Acid | Acetic Acid | 25-35 | 4-6 | >95 | 85-95 |
| 2 | m-CPBA | Dichloromethane | 25 | 12-18 | >95 | 80-90[6] |
| 3 | Peracetic Acid | Ethyl Acetate | 30-40 | 3-5 | >90 | 80-90 |
Table 3: Hydrolysis of 2,6-Diacetoxynaphthalene (DAN)
| Entry | Condition | Solvent | Temperature (°C) | Time (h) | Purity of 2,6-DHN (%) | Approx. Yield (%) |
| 1 | 2M HCl | Methanol/Water | Reflux | 2-4 | >98 | 90-98 |
| 2 | 1M NaOH | Methanol/Water | 60 | 1-2 | >98 | 90-98 |
| 3 | LiOH | THF/Water | 25 | 4-8 | >97 | 85-95[10] |
Experimental Protocols
Protocol 1: Synthesis of 6-Acetoxy-2-acetonaphthone (AAN) via Fries Rearrangement
-
Preparation of 2-Naphthyl Acetate:
-
Dissolve 2-naphthol (1 eq.) in a 10% aqueous solution of sodium hydroxide (B78521).
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq.).
-
Stir vigorously for 15-20 minutes. The product, 2-naphthyl acetate, will precipitate.
-
Filter the solid, wash with cold water, and dry. Recrystallize from petroleum ether if necessary.[6]
-
-
Fries Rearrangement:
-
To a flask charged with nitrobenzene, add anhydrous aluminum chloride (1.5 eq.).
-
Add 2-naphthyl acetate (1 eq.) to the mixture.
-
Cool the mixture in an ice bath and slowly add dilute HCl to decompose the aluminum chloride complex.
-
Perform steam distillation to remove the nitrobenzene. The product, 6-hydroxy-2-acetonaphthone, will co-distill.
-
Filter the solid product, wash with water, and dry.
-
-
Acetylation of 6-Hydroxy-2-acetonaphthone:
-
Reflux a solution of 6-hydroxy-2-acetonaphthone (1 eq.) in acetic anhydride (excess) for 2-3 hours.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The resulting solid is 6-acetoxy-2-acetonaphthone (AAN).
-
Protocol 2: Baeyer-Villiger Oxidation of AAN to 2,6-Diacetoxynaphthalene (DAN)
-
Dissolve 6-acetoxy-2-acetonaphthone (AAN) (1 eq.) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of peracetic acid (1.1-1.2 eq.) while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
If using an organic solvent, separate the organic layer. If in acetic acid, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2,6-diacetoxynaphthalene (DAN).
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 3: Hydrolysis of DAN to this compound (2,6-DHN)
-
Acid-Catalyzed Hydrolysis:
-
Dissolve 2,6-diacetoxynaphthalene (DAN) (1 eq.) in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a mild base.
-
Remove the methanol under reduced pressure.
-
The precipitated 2,6-DHN is collected by filtration, washed with cold water, and dried.
-
-
Base-Catalyzed Hydrolysis (Saponification):
-
Dissolve 2,6-diacetoxynaphthalene (DAN) (1 eq.) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (2.2 eq.).
-
Heat the mixture at 60°C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of 1-2.
-
The precipitated 2,6-DHN is collected by filtration, washed with cold water, and dried.[7]
-
Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of key impurities during the synthesis of 2,6-DHN.
Caption: Potential impurity formation pathways in 2,6-DHN synthesis.
References
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: 2,6-Dihydroxynaphthalene in Fluorescence Spectroscopy
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the use and stability of 2,6-dihydroxynaphthalene solutions for fluorescence spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound solutions?
A1: this compound is sparingly soluble in water but shows good solubility in organic solvents.[1] Methanol and ethanol (B145695) are commonly used for preparing stock solutions.[1] For experiments in aqueous environments, a stock solution in an organic solvent can be diluted into the aqueous buffer, but care must be taken to avoid precipitation. The choice of solvent can significantly impact the fluorescence properties.[2][3]
Q2: How does pH affect the stability and fluorescence of this compound solutions?
A2: The fluorescence of naphthalene (B1677914) derivatives can be pH-dependent, particularly those with hydroxyl groups that can be deprotonated.[4][5] The pKa of this compound is approximately 9.55, indicating that in basic solutions (pH > 9.5), the hydroxyl groups will deprotonate.[6] This change in ionization state can alter the electronic structure of the molecule, leading to shifts in the excitation and emission spectra and changes in fluorescence intensity. For consistent results, it is crucial to use a well-buffered solution in the desired pH range.[7]
Q3: What are the optimal storage conditions for this compound solutions?
A3: Both the solid compound and its solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated place, protected from light.[6][8][9] For long-term storage of solutions, refrigeration (2°C to 8°C) is recommended.[1] As with many fluorescent molecules, prolonged exposure to light can lead to photobleaching and degradation.[10][11]
Q4: How long can I store this compound solutions?
A4: The stability of the solution over time depends on the solvent, concentration, and storage conditions. For best results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in organic solvents stored at 2-8°C and protected from light can be stable for several days to weeks. Aqueous solutions are generally less stable and should be used shortly after preparation.
Q5: What are the typical excitation and emission wavelengths for this compound?
A5: The exact excitation and emission maxima are dependent on the solvent environment and pH.[12][13] Generally, for naphthalene derivatives, excitation occurs in the UV range, typically between 330-370 nm, with emission in the blue to green region of the visible spectrum (approximately 380-530 nm).[12] It is always recommended to determine the optimal excitation and emission wavelengths empirically using your specific experimental conditions (solvent, pH, etc.).
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence spectroscopy experiments using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | 1. Incorrect Wavelengths: Excitation/emission settings do not match the fluorophore's properties in the specific solvent/pH.[14] 2. Low Concentration: The concentration of the fluorophore is below the detection limit of the instrument.[11] 3. Degradation: The compound has degraded due to improper storage (light/heat exposure) or age.[10] 4. Quenching: Presence of quenching agents (e.g., dissolved oxygen, heavy ions) in the solution.[11][15] 5. Inappropriate pH: The pH of the solution is outside the optimal range for fluorescence.[7] | 1. Scan for the optimal excitation and emission maxima in your experimental buffer. 2. Prepare a fresh, more concentrated solution. Perform a concentration titration to find the optimal range. 3. Use a fresh bottle of the solid compound to prepare a new solution. Always store solutions protected from light.[9] 4. Degas the solution by sparging with nitrogen or argon. Use high-purity solvents and reagents. 5. Verify the pH of your buffer and adjust if necessary. Perform a pH titration to find the optimal fluorescence response. |
| High Background Fluorescence | 1. Solvent/Buffer Impurities: The solvent or buffer components are fluorescent. 2. Contamination: The cuvette or glassware is contaminated with fluorescent material. 3. Autofluorescence: The sample matrix itself exhibits natural fluorescence.[11] | 1. Use spectroscopy-grade solvents. Run a blank measurement of the solvent/buffer alone. 2. Thoroughly clean cuvettes with appropriate solvents (e.g., ethanol, acetone) or use disposable cuvettes. 3. Measure the fluorescence of a blank sample (without this compound) and subtract it from the experimental measurement. |
| Signal Decreases Over Time (Photobleaching) | 1. High Excitation Intensity: The excitation light is too intense, causing rapid photodegradation of the fluorophore.[11] 2. Prolonged Exposure: The sample is exposed to the excitation light for an extended period. | 1. Reduce the excitation slit width or use neutral density filters to decrease light intensity. 2. Minimize the exposure time. Use the shutter to block the excitation beam when not actively measuring. |
| Inconsistent or Irreproducible Results | 1. Solution Instability: The solution is degrading or precipitating over the course of the experiment. 2. Temperature Fluctuations: The temperature of the sample is not controlled, affecting fluorescence quantum yield. 3. Pipetting Errors: Inaccurate dilutions or sample preparation. | 1. Prepare fresh solutions immediately before use. Check for any visible precipitate. 2. Use a temperature-controlled cuvette holder to maintain a constant sample temperature. 3. Calibrate pipettes and use proper pipetting techniques for all dilutions and sample preparations. |
Experimental Protocols
Protocol: Preparation of a Standard this compound Solution
This protocol describes the preparation of a stock solution and a working solution in a standard aqueous buffer.
Materials:
-
This compound solid (>98% purity)
-
Anhydrous Dimethylformamide (DMF) or Methanol (spectroscopy grade)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other desired buffer)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Amber glass vial for storage
Procedure:
-
Prepare a 10 mM Stock Solution: a. Weigh out exactly 16.02 mg of this compound (Molecular Weight: 160.17 g/mol ). b. Transfer the solid to a 10 mL volumetric flask. c. Add approximately 8 mL of anhydrous DMF or methanol. d. Gently swirl or sonicate the flask until the solid is completely dissolved. e. Bring the volume up to the 10 mL mark with the same solvent. f. Cap the flask and invert it several times to ensure the solution is homogeneous. g. Transfer the stock solution to a clean, amber glass vial and store it at 2-8°C, protected from light.[1]
-
Prepare a 10 µM Working Solution: a. Transfer 9.99 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) into a 10 mL volumetric flask or a suitable tube. b. Using a calibrated micropipette, add 10 µL of the 10 mM stock solution to the buffer. c. Cap and mix thoroughly by vortexing or inverting. d. This working solution is now ready for fluorescence measurements. Prepare this solution fresh daily.
Visualizations
Caption: Experimental workflow from solution preparation to data analysis.
Caption: Troubleshooting flowchart for a weak or absent fluorescence signal.
References
- 1. 2,7-Dihydroxynaphthalene or 2,7-Naphthalenediol Manufacturers, SDS [mubychem.com]
- 2. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes | Semantic Scholar [semanticscholar.org]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound(581-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbohydrate Analysis Using Naphthol-Based Reagents
A Note on 2,6-Dihydroxynaphthalene:
Therefore, this guide focuses on the principles and troubleshooting of a closely related and extensively documented method: the Phenol-Sulfuric Acid Assay . This method utilizes phenol (B47542), a compound structurally related to this compound, and serves as an excellent model for understanding the chemistry, challenges, and solutions relevant to colorimetric carbohydrate analysis using phenolic reagents in a strong acid medium. The principles and troubleshooting steps outlined below are likely applicable to assays employing similar naphthol-based reagents.
Frequently Asked Questions (FAQs) for Phenol-Sulfuric Acid Carbohydrate Analysis
Q1: What is the principle of the phenol-sulfuric acid method for carbohydrate analysis?
A1: The phenol-sulfuric acid method is a colorimetric assay to determine the total concentration of carbohydrates in a sample. In the presence of concentrated sulfuric acid, carbohydrates are hydrolyzed to monosaccharides. These monosaccharides are then dehydrated to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses).[1][2] These furfural derivatives then react with phenol to produce a stable yellow-orange colored complex, the intensity of which is proportional to the amount of carbohydrate in the original sample and can be measured spectrophotometrically.[1][2]
Q2: What types of carbohydrates can be measured with this assay?
A2: This method is a total carbohydrate assay and can detect virtually all classes of carbohydrates, including monosaccharides, disaccharides, oligosaccharides, and polysaccharides.[1][3] It is important to note that the color response can vary between different types of sugars.[1][3]
Q3: My sample turned black/dark green after adding the reagents. What could be the cause?
A3: A black or dark greenish color can indicate the presence of high concentrations of nitrates in your sample or media.[4] Nitrates react with sulfuric acid and phenol to form nitrophenol, which is a colored compound that interferes with the assay.[4] High concentrations of other organic materials or charring due to excessive heat can also cause darkening.
Q4: The color intensity of my samples seems to be fading or is inconsistent. What are the possible reasons?
A4: Inconsistent color development can be due to several factors. The heat generated from the addition of concentrated sulfuric acid is crucial and must be uniform across all tubes.[2] Delays in mixing or cooling the tubes can lead to variability. Also, the color is stable for several hours, but prolonged standing, especially in bright light, might lead to some degradation.[1] Reagent quality, particularly the age of the sulfuric acid, can also affect color stability.[5]
Q5: Can I use this method to distinguish between different types of sugars in a mixture?
A5: No, the phenol-sulfuric acid method is a total carbohydrate assay and does not distinguish between different types of sugars.[3] While pentoses and hexoses have slightly different absorption maxima (480 nm for pentoses and 490 nm for hexoses), this is generally not sufficient for accurate quantification of individual sugars in a mixture.[1] For detailed compositional analysis, chromatographic methods such as HPLC or GC are recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Color Development | 1. Carbohydrate concentration is too low. 2. Incomplete hydrolysis of polysaccharides. 3. Reagents are old or improperly prepared. 4. Insufficient heat generation upon acid addition. | 1. Concentrate the sample or use a larger sample volume. 2. Ensure rapid and direct addition of concentrated sulfuric acid to generate sufficient heat for hydrolysis. For complex polysaccharides, a separate acid hydrolysis step prior to the assay might be necessary. 3. Prepare fresh phenol and use high-quality concentrated sulfuric acid.[5] 4. Add the sulfuric acid directly and rapidly to the sample surface to ensure a quick and exothermic reaction.[2] |
| High Background Absorbance in Blank | 1. Contaminated glassware. 2. Contaminated reagents (water, phenol, or sulfuric acid). 3. Presence of interfering substances in the blank. | 1. Use acid-washed glassware to remove any organic residues.[5] 2. Use high-purity water and analytical grade reagents. Test each reagent individually for contamination. 3. Ensure the blank contains all components of the sample matrix except the carbohydrates. |
| Precipitate Formation | 1. High concentration of salts or proteins in the sample. 2. The sample is not fully dissolved. | 1. Dilute the sample to reduce the concentration of interfering substances. A de-salting step or protein precipitation prior to the assay may be necessary. 2. Ensure the sample is completely solubilized before starting the assay. |
| Inconsistent Results Between Replicates | 1. Inconsistent timing of reagent addition and mixing. 2. Variable heat generation. 3. Pipetting errors. 4. Contamination of pipette tips. | 1. Standardize the timing for adding reagents and mixing for all samples. 2. Add the sulfuric acid in a consistent and rapid manner to each tube.[2] 3. Use calibrated pipettes and ensure proper pipetting technique. 4. Use a fresh pipette tip for each sample and reagent. |
| Color Development in Unexpected Samples | Presence of non-carbohydrate compounds that form furfural-like derivatives under strong acid and heat. | Analyze a sample blank containing all matrix components to assess the background signal. If interference is significant, sample purification (e.g., dialysis, solid-phase extraction) may be required. |
Quantitative Data on Interferences
The primary interference in the phenol-sulfuric acid assay is the differential color response of various monosaccharides. The results are typically expressed in terms of a single standard, usually glucose.[3] Using a different standard can lead to significant errors if the sample composition is different.
Table 1: Relative Absorbance of Different Monosaccharides Compared to Glucose
| Monosaccharide | Sugar Type | Wavelength (nm) | Relative Absorbance (Glucose = 1.00) |
| Glucose | Hexose | 490 | 1.00 |
| Fructose | Hexose | 490 | 0.85 - 0.95 |
| Mannose | Hexose | 490 | 1.05 - 1.15 |
| Galactose | Hexose | 490 | 0.90 - 1.00 |
| Xylose | Pentose | 480 | Varies significantly from glucose |
| Rhamnose | Deoxyhexose | 480 | Varies significantly from glucose |
| Glucuronic Acid | Uronic Acid | 480 | Varies significantly from glucose |
| Galacturonic Acid | Uronic Acid | 480 | Varies significantly from glucose |
Note: The exact relative absorbance can vary depending on the specific reaction conditions. It is always recommended to use a standard that most closely represents the carbohydrate composition of the sample if known.
Other potential interfering substances include:
-
Nitrates and Nitrites: React with phenol and sulfuric acid to form colored compounds.[4]
-
High concentrations of proteins: Can lead to charring and precipitation.
-
Metal ions: Certain metal ions like copper can interfere with the reaction.[5]
-
Strongly colored compounds: If the sample itself is colored, it will interfere with the absorbance reading.
Experimental Protocols
Phenol-Sulfuric Acid Method for Total Carbohydrate Determination
Materials:
-
Phenol solution (5% w/v in water)
-
Concentrated Sulfuric Acid (96-98%)
-
Standard carbohydrate solution (e.g., 100 µg/mL Glucose)
-
Test tubes and rack
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of carbohydrate standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL from the glucose stock).
-
Dilute your unknown samples to fall within the concentration range of the standard curve.
-
Pipette 1.0 mL of each standard and sample into separate, labeled test tubes. Include a blank containing 1.0 mL of deionized water.
-
-
Reaction:
-
To each tube, add 1.0 mL of 5% phenol solution and vortex briefly to mix.
-
Carefully and rapidly, add 5.0 mL of concentrated sulfuric acid directly to the surface of the liquid in each tube. Caution: This reaction is highly exothermic and the solution will become very hot. Handle with appropriate personal protective equipment (PPE).
-
Allow the tubes to stand for 10 minutes at room temperature.[2]
-
-
Color Development and Measurement:
-
Calculation:
-
Plot a standard curve of absorbance versus carbohydrate concentration for the standards.
-
Determine the concentration of carbohydrate in the unknown samples by interpolating their absorbance values on the standard curve. Remember to account for any dilutions made.
-
Visualizations
Caption: Workflow for the Phenol-Sulfuric Acid Carbohydrate Assay.
Caption: Troubleshooting logic for common issues in the assay.
References
proper storage and handling of 2,6-dihydroxynaphthalene reagent
Welcome to the technical support center for the proper storage and handling of the 2,6-dihydroxynaphthalene reagent. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) and in a dark place is recommended to prevent degradation.[3] For long-term storage, refrigeration is advisable.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[5]
Q3: My solid this compound has turned a brownish or grayish color. Is it still usable?
A3: Discoloration of this compound, which is typically a white to off-white solid, indicates potential oxidation or the presence of impurities. While slight discoloration may not always affect the outcome of a reaction, it is a sign of degradation. For sensitive applications, it is recommended to purify the reagent by recrystallization before use.
Q4: What is the solubility of this compound in common laboratory solvents?
A4: this compound is soluble in methanol (B129727) and hot water, and slightly soluble in water and DMSO. For specific applications, it is advisable to perform a small-scale solubility test with the intended solvent system.
Q5: What are the common degradation products of this compound?
A5: Under oxidative conditions, this compound can be oxidized to form quinones.[6] Exposure to UV light can also lead to its degradation. The specific degradation products can vary depending on the conditions (e.g., presence of catalysts, pH, temperature).
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation During Reaction
Symptoms:
-
The this compound reagent does not fully dissolve in the chosen solvent.
-
The reagent precipitates out of the solution upon the addition of other reactants or a change in temperature.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | Consult solubility data and select a more suitable solvent. For reactions in aqueous media, consider using a co-solvent like methanol or ethanol (B145695) to increase solubility. |
| Low Temperature | Gently warm the solvent to aid dissolution, but be mindful of the reagent's stability at higher temperatures. |
| Change in pH | The solubility of this compound can be pH-dependent. Adjusting the pH of the solution may improve solubility. |
| Supersaturation | If the reagent precipitates upon cooling, you may have a supersaturated solution. Try using a larger volume of solvent or maintaining a slightly elevated temperature during the reaction. |
Issue 2: Unexpected Reaction Outcome or Low Yield
Symptoms:
-
The desired product is not formed, or the yield is significantly lower than expected.
-
Formation of multiple, unexpected byproducts.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Degradation | Discolored or improperly stored this compound may be oxidized. Use a fresh batch or purify the existing stock by recrystallization. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. For instance, in some syntheses, a specific temperature needs to be maintained to avoid the formation of impurities.[7] |
| Presence of Impurities | Impurities in the this compound or other reactants can interfere with the reaction. Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, HPLC). |
| Air or Moisture Contamination | If your reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (nitrogen or argon) using dry solvents and glassware. |
Issue 3: Reagent Discoloration in Solution
Symptoms:
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A solution of this compound rapidly turns yellow, brown, or darkens upon preparation.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation by Air | The phenolic hydroxyl groups are susceptible to oxidation. Prepare solutions fresh and use them immediately. If the solution needs to be stored, even for a short period, purge it with an inert gas and keep it in a sealed, dark container. |
| Presence of Metal Ions | Trace metal ion contaminants can catalyze the oxidation of phenols. Use high-purity solvents and glassware. |
| High pH | Basic conditions can promote the oxidation of phenols. If the experimental conditions allow, preparing the solution in a slightly acidic or neutral buffer may improve stability. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂ | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | White to off-white or grayish-brown solid | [8] |
| Melting Point | 223-225 °C | |
| Solubility in Water | Slightly soluble | |
| Solubility in Methanol | Soluble | |
| Solubility in DMSO | Slightly soluble |
Experimental Protocols
Protocol 1: Recrystallization for Purification of this compound
Objective: To purify solid this compound that has discolored due to oxidation or contains other impurities.
Materials:
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Crude this compound
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Deionized water or a suitable organic solvent (e.g., ethanol/water mixture)
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Erlenmeyer flasks
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Heating plate with magnetic stirrer
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (or another suitable solvent) to dissolve the solid completely with stirring.
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If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot-filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool down slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Troubleshooting:
-
No crystals form: The solution may not be saturated enough. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Oily precipitate forms: This may happen if the solution is cooled too quickly or if the melting point of the solute is lower than the boiling point of the solvent. Allow the solution to cool more slowly.
Mandatory Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. This compound(581-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
how to avoid by-product formation in 2,6-dihydroxynaphthalene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during reactions involving 2,6-dihydroxynaphthalene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions with this compound.
Alkali Fusion for this compound Synthesis
Issue: Significant tar formation is observed during the alkali fusion of 2,6-naphthalenedisulfonic acid, leading to low yield and purity.
Possible Causes and Solutions:
-
Oxidation of the Product: The high temperatures required for alkali fusion can lead to the oxidation of the newly formed this compound, resulting in tar-like by-products.
-
Solution 1: Use of an Antioxidant: The addition of a small amount of phenol (B47542) to the reaction mixture can act as an antioxidant, preventing the oxidation of the 2,6-naphthalenediphenol sodium (potassium) salt intermediate.[1]
-
Solution 2: Temperature Control: Carefully control the reaction temperature. Maintaining a temperature range of 345-355°C is crucial for the desulfonation reaction to proceed efficiently without significant decomposition. After the reaction is complete, cooling the mixture to 260-270°C before adding water can minimize side reactions.[1]
-
Solution 3: Mixed Alkali System: Employing a mixed alkali system, such as a combination of an alkali metal hydroxide (B78521) and magnesium oxide, can activate the sulfonic groups, allowing for a lower reaction temperature and thereby reducing the formation of tar and other by-products.[2]
-
-
Incomplete Reaction: Insufficient temperature or reaction time can lead to incomplete conversion of the starting material.
-
Solution: Ensure the reaction is heated to the optimal temperature and maintained for the recommended duration to drive the reaction to completion.
-
-
Difficulties in Product Isolation: The presence of tar can complicate the isolation and purification of the final product.
-
Solution: After the reaction, dissolving the cooled melt in water and then carefully neutralizing with sulfuric acid to a pH of 2-3 will precipitate the crude this compound, which can then be filtered and dried.[1]
-
Oxidative Coupling Polymerization
Issue: The formation of undesirable quinone and ether linkages in the polymer chain during the oxidative coupling of this compound.
Possible Causes and Solutions:
-
Over-oxidation promoted by Strong Bases: The use of strong alkaline metal bases, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), in the presence of a copper catalyst can promote the over-oxidation of the dihydroxynaphthalene units to form quinones and facilitate C-O coupling to form ether units.[3]
-
Solution: Use of Amine Bases: Employing specific amine bases can lead to the formation of poly(2,6-dihydroxy-1,5-naphthylene) without the quinone and ether by-products.[3] Amines such as ethanolamine (B43304) (HOCH₂CH₂NH₂) and tris(hydroxymethyl)aminomethane ((HOCH₂)₃CNH₂) have been shown to be effective in this regard.[3]
-
Bucherer-Lepetit Reaction
Issue: Low yield of the desired 2-amino-6-hydroxynaphthalene or 2,6-diaminonaphthalene.
Possible Causes and Solutions:
-
Reversibility of the Reaction: The Bucherer reaction is a reversible process.[4] To favor the formation of the amine product, a sufficient excess of ammonia (B1221849) or the amine reagent should be used.
-
Solution: Increase the concentration of the amine reactant and/or remove water as it is formed to shift the equilibrium towards the product side.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure adequate reaction time and temperature. The reaction is typically carried out in an autoclave at elevated temperatures.
-
Electrophilic Substitution (e.g., Nitration, Halogenation)
Issue: Formation of a mixture of constitutional isomers that are difficult to separate.
Possible Causes and Solutions:
-
Directing Effects of Hydroxyl Groups: The two hydroxyl groups on the this compound ring are strongly activating and are ortho, para-directing. This inherent electronic property will lead to substitution at multiple positions on the naphthalene (B1677914) ring system, resulting in a mixture of isomers.
-
Solution 1: Use of Protecting Groups: To achieve better regioselectivity, it may be necessary to protect one or both of the hydroxyl groups before carrying out the electrophilic substitution. The choice of protecting group can influence the steric hindrance and thus the position of substitution.
-
Solution 2: Careful Control of Reaction Conditions: Adjusting the reaction temperature, solvent, and the nature of the electrophile can sometimes influence the isomer ratio, although achieving high selectivity for a single isomer can be challenging. For nitration, lower temperatures generally favor the kinetically controlled product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via alkali fusion?
A1: The most common by-product is tar, which results from the oxidation of the product at the high temperatures required for the reaction.[1]
Q2: How can I prevent the formation of quinones during the oxidative polymerization of this compound?
A2: The formation of quinone by-products is often promoted by the use of strong alkaline metal bases like NaOH. To avoid this, you can use certain amine bases, such as ethanolamine, which have been shown to yield the desired polymer without the formation of quinone or ether linkages.[3]
Q3: Why is the Bucherer reaction of this compound often low-yielding?
A3: The Bucherer reaction is a reversible equilibrium.[4] To obtain a high yield of the aminated product, it is necessary to use a large excess of the amine reagent and/or remove the water that is formed during the reaction to drive the equilibrium towards the product side.
Q4: Is it possible to achieve regioselective electrophilic substitution on this compound?
A4: Achieving high regioselectivity in electrophilic substitution reactions with this compound is challenging due to the strong activating and directing effects of the two hydroxyl groups. This typically leads to a mixture of isomers. To control the position of substitution, it is often necessary to employ strategies such as the use of protecting groups to block certain positions or to sterically hinder attack at undesired sites.
Q5: What is the role of phenol in the alkali fusion synthesis of this compound?
A5: In the alkali fusion process, phenol acts as an antioxidant. It prevents the oxidation of the intermediate 2,6-naphthalenediphenol sodium/potassium salts into tar, thereby improving the selectivity and purity of the final product.[1]
Data Presentation
Table 1: By-product Control in Alkali Fusion Synthesis of this compound
| Method | Key Parameters | Primary By-product | Reported Purity/Yield of this compound | Reference |
| High-Temperature Alkali Fusion with Antioxidant | Reaction Temperature: 345-355°C; Antioxidant: Phenol | Tar | Crude Yield: >85%; Purity: 98% | [1] |
| Mixed Alkali Solid Phase Reaction | Grinding vacuum reactor; Mixed alkali: Alkali metal hydroxide and magnesium oxide | Tar (significantly reduced) | Improved conversion rate and yield (specific values not provided) | [2] |
Table 2: Influence of Base on By-product Formation in Oxidative Coupling Polymerization of this compound
| Base | Catalyst | Major By-products | Desired Product | Reference |
| NaOH, K₂CO₃ | Copper(II) disodium (B8443419) ethylenediaminetetraacetate | Quinone and ether units | Poly(2,6-dihydroxy-1,5-naphthylene) with by-products | [3] |
| Ethanolamine (HOCH₂CH₂NH₂) | Not required | None reported | Pure poly(2,6-dihydroxy-1,5-naphthylene) | [3] |
| Tris(hydroxymethyl)aminomethane ((HOCH₂)₃CNH₂) | Not required | None reported | Pure poly(2,6-dihydroxy-1,5-naphthylene) | [3] |
| Me₂NH, Me₃N, BnNH₂ | Not required | Quinone and ether units | Poly(2,6-dihydroxy-1,5-naphthylene) with by-products | [3] |
Experimental Protocols
Protocol 1: Alkali Fusion Synthesis of this compound with Phenol as Antioxidant
This protocol is adapted from the general description found in the literature.[1]
-
Preparation: In a suitable high-temperature reaction vessel, add 98% potassium hydroxide (KOH) and 98% sodium hydroxide (NaOH).
-
Heating: Heat the alkali mixture to initiate melting.
-
Addition of Reactants: To the molten alkali, add 2,6-naphthalenedisulfonic acid disodium salt and a small quantity of phenol.
-
Reaction: Increase the temperature to 345-355°C and maintain this temperature to allow the reaction to proceed to completion.
-
Cooling: After the reaction is complete, cool the reaction mixture to 260-270°C.
-
Dissolution: Carefully add water to dissolve the solid melt.
-
Neutralization: Neutralize the solution with an aqueous sulfuric acid solution to a pH of 2-3. This will cause the crude this compound to precipitate.
-
Isolation: Cool the mixture, and then isolate the crude product by filtration.
-
Drying: Dry the filtered crude product.
Protocol 2: Oxidative Coupling Polymerization of this compound using an Amine Base
This protocol is based on the findings that certain amine bases can promote the polymerization without the need for a catalyst and without the formation of quinone by-products.[3]
-
Dissolution: Dissolve this compound in an aqueous solution of ethanolamine.
-
Reaction Initiation: Stir the solution at room temperature under an oxygen atmosphere. The polymerization will initiate, and the polymer will begin to precipitate.
-
Reaction Progression: Continue stirring for a sufficient period to allow for polymer chain growth. The reaction time will influence the molecular weight of the resulting polymer.
-
Isolation: Isolate the precipitated polymer by filtration.
-
Washing: Wash the polymer with a suitable solvent (e.g., methanol) to remove any unreacted monomer and residual amine.
-
Drying: Dry the polymer under vacuum.
Visualizations
Caption: By-product formation pathway in the alkali fusion synthesis of this compound.
Caption: Comparison of oxidative coupling pathways with different bases.
Caption: Formation of isomeric by-products in electrophilic substitution.
References
- 1. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
- 2. CN112299957A - Preparation method of 2, 6-dihydroxynaphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of 2,6-Dihydroxynaphthalene
Welcome to the technical support center for 2,6-dihydroxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for aqueous reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in water and common organic solvents?
This compound is generally described as being slightly soluble in water, while it is soluble in methanol (B129727) and hot water.[1] It is also soluble in DMSO.[1]
Q2: What are the primary methods to enhance the aqueous solubility of this compound?
The primary methods for increasing the aqueous solubility of poorly soluble phenolic compounds like this compound include:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the phenolic hydroxyl groups.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Complexation: Forming inclusion complexes with agents like cyclodextrins.
-
Temperature Increase: Heating the solution can increase the solubility of this compound.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be highly dependent on pH. As a phenolic compound with a pKa of approximately 9.55, its solubility will increase significantly at pH values above its pKa. In alkaline solutions, the hydroxyl groups deprotonate to form the more water-soluble phenolate (B1203915) salt.
Q4: What are suitable co-solvents for dissolving this compound for aqueous reactions?
Common water-miscible organic solvents that can be used as co-solvents to dissolve this compound include methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to select a co-solvent that does not interfere with the intended downstream reaction or application.
Q5: How can cyclodextrins be used to improve the solubility of this compound?
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in Water
-
Question: I am trying to dissolve this compound in water at room temperature, but it is not dissolving completely. What should I do?
-
Answer: this compound has low solubility in water at neutral pH and room temperature. Consider the following troubleshooting steps:
-
Increase Temperature: Gently heat the solution while stirring. This compound is more soluble in hot water.
-
Adjust pH: If your experimental conditions permit, increase the pH of the solution to above 10. This will convert the phenol (B47542) to the much more soluble phenolate salt. Add a base like sodium hydroxide (B78521) dropwise while monitoring the pH.
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like methanol or DMSO. Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously to achieve the desired final concentration.
-
Issue 2: Precipitation Occurs When Adding a this compound Stock Solution to an Aqueous Buffer
-
Question: I prepared a concentrated stock solution of this compound in DMSO, but when I add it to my aqueous buffer, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue known as "crashing out" or precipitation due to a rapid change in the solvent environment. Here are some strategies to mitigate this:
-
Slow Addition and Vigorous Stirring: Add the stock solution very slowly (dropwise) to the aqueous buffer while the buffer is being vigorously stirred. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit in that specific buffer and co-solvent mixture. Try preparing a more dilute final solution.
-
Optimize the Co-solvent Percentage: You may need to slightly increase the percentage of the organic co-solvent in your final aqueous solution. However, be mindful that the co-solvent concentration should be compatible with your experimental system (e.g., cell culture, enzyme assay).
-
pH of the Buffer: Ensure the pH of your final aqueous buffer is in a range where this compound is sufficiently soluble. For phenolic compounds, a higher pH generally leads to higher solubility.
-
Issue 3: Inconsistent Results in Biological Assays Due to Poor Solubility
-
Question: I am observing high variability in my biological assay results, and I suspect it is due to the poor solubility and potential precipitation of this compound in the assay medium. How can I address this?
-
Answer: Inconsistent results are a frequent consequence of working with poorly soluble compounds. To improve consistency:
-
Visually Inspect for Precipitation: Before use, carefully inspect all solutions containing this compound for any signs of cloudiness or solid particles. Centrifuge the solution and check for a pellet if you are unsure.
-
Prepare Fresh Solutions: Prepare your working solutions of this compound fresh for each experiment. Avoid using solutions that have been stored for extended periods, as temperature fluctuations can cause the compound to precipitate out of a supersaturated solution over time.
-
Determine the Maximum Soluble Concentration: Empirically determine the maximum concentration of this compound that remains soluble in your specific assay medium under your experimental conditions (e.g., temperature, incubation time). Work at concentrations below this limit.
-
Consider a Solubility-Enhancing Formulation: If higher concentrations are required, you may need to develop a more robust formulation using a combination of pH adjustment, co-solvents, or complexing agents like cyclodextrins, ensuring the formulation itself does not interfere with the assay.
-
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a general overview based on available information and the expected behavior of similar phenolic compounds. Researchers should experimentally determine the precise solubility for their specific conditions.
| Condition | Solvent System | Expected Solubility Trend | Notes |
| pH Adjustment | Aqueous Buffer | Low at acidic to neutral pH; Increases significantly above pH 9.55 | The pKa of this compound is approximately 9.55. At pH > pKa, the more soluble phenolate form dominates. |
| Co-solvents | Methanol/Water | Solubility increases with increasing percentage of methanol. | Methanol is a good solvent for this compound.[1] |
| DMSO/Water | Solubility increases with increasing percentage of DMSO. | DMSO is a good solvent for this compound.[1] | |
| Temperature | Water | Solubility increases with increasing temperature. | Soluble in hot water. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment
Objective: To prepare an aqueous solution of this compound by increasing the pH to form the soluble phenolate salt.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water.
-
Place the beaker on a stir plate and begin stirring. You will observe that the compound has low solubility.
-
Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is above 10.
-
If required for your experiment, you can then carefully adjust the pH back down towards your target pH with an appropriate acid. Be aware that precipitation may occur if the pH drops significantly.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex with a Phenolic Compound (General Protocol)
Objective: To enhance the aqueous solubility of a poorly soluble phenolic compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
Phenolic compound (e.g., this compound)
-
β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Mortar and pestle
-
Stir plate and stir bar
-
Freeze-dryer (optional)
Method: Kneading
-
Weigh molar equivalents of the phenolic compound and the cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the phenolic compound to the paste and knead thoroughly for 30-60 minutes.
-
The resulting paste can be dried under vacuum or in an oven at a controlled temperature.
-
The dried complex can then be dissolved in water to test for enhanced solubility.
Visualizations
References
Validation & Comparative
comparing 2,6-dihydroxynaphthalene vs 2,7-dihydroxynaphthalene as a reagent
An in-depth analysis of two versatile naphthalene (B1677914) diol isomers, detailing their properties, reactivity, and applications as reagents in research and development.
For chemists and drug development professionals, the selection of the correct starting material is a critical decision that influences synthesis pathways, yield, and the properties of the final product. Naphthalene diols, with their rigid aromatic core and reactive hydroxyl groups, are valuable building blocks. Among them, 2,6-dihydroxynaphthalene (2,6-DHN) and 2,7-dihydroxynaphthalene (B41206) (2,7-DHN) are two common isomers whose distinct substitution patterns dictate their utility in diverse applications, from high-performance polymers to bioactive molecules. This guide provides a comprehensive comparison of these two reagents, supported by physical data and representative experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
The seemingly minor difference in the position of a hydroxyl group between the 2,6- and 2,7-isomers results in notable variations in their physical properties, particularly the melting point, which reflects the differences in their crystal lattice packing and intermolecular hydrogen bonding.
| Property | This compound | 2,7-Dihydroxynaphthalene |
| CAS Number | 581-43-1 | 582-17-2 |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol |
| Appearance | White to gray or brown powder/crystals | Gray-white solid or powder[1] |
| Melting Point | 223-225 °C[2] | 185-190 °C[3] |
| Solubility | Moderately soluble in water, more soluble in organic solvents[4] | Insoluble in water[1] |
| Synonyms | 2,6-Naphthalenediol, 2,6-Naphthohydroquinone[4][5] | 2,7-Naphthalenediol[1][6] |
Synthesis Pathways: Routes to Isomeric Purity
The preparation of these isomers typically involves multi-step chemical processes starting from naphthalene derivatives.
This compound can be synthesized via two primary routes. The traditional method involves the alkali fusion of sodium 2-naphthol-6-sulfonate or sodium naphthalene-2,6-disulfonate (B1230444) at high temperatures.[7] A more modern and convenient synthesis starts from 6-bromo-2-naphthol (B32079) and proceeds through a Baeyer–Villiger oxidation-rearrangement, offering milder reaction conditions and simpler work-up.[7] This multi-step process involves protection of the hydroxyl group, conversion of the bromo group to an aldehyde, oxidation to a formate (B1220265) ester, and subsequent hydrolysis.[7]
2,7-Dihydroxynaphthalene is commonly produced by the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at approximately 300°C.[1] This high-temperature reaction effectively replaces the sulfonic acid groups with hydroxyl groups.
Performance and Applications as a Reagent
The positional difference of the hydroxyl groups significantly impacts the molecule's symmetry, electronics, and steric environment, defining its performance and suitability for various applications.
This compound: The para-like positioning of the hydroxyl groups imparts a linear, rigid structure to the 2,6-DHN molecule. This makes it an exceptional monomer for the synthesis of high-performance polymers, such as polyarylates and liquid crystalline polyesters, where structural regularity is key to achieving desired thermal and mechanical properties.[8][9] Its electron-donating nature and ability to form extended conjugated systems also make it a valuable precursor for organic semiconductors and fluorescent dyes.[8][9] It is specifically used in the preparation of 1,5-dichloro-2,6-diethynylnaphthalenes, intermediates for advanced materials.[1]
2,7-Dihydroxynaphthalene: The meta-like arrangement of the hydroxyl groups in 2,7-DHN results in a non-linear, bent structure. This isomer is a key reagent in the synthesis of splitomicin (B548557) analogues, which are known inhibitors of sirtuin enzymes.[10] The specific geometry and reactivity of 2,7-DHN are conducive to the acid-catalyzed cyclization reactions required to form the characteristic lactone ring of these bioactive compounds.[4] It also serves as a reagent for preparing monomers for high carbon materials and as a chromogenic agent in various analytical assays.[3][10] Its antioxidant properties make it a subject of interest in pharmaceutical and cosmetic research.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and application of each isomer.
Protocol 1: Synthesis of this compound via Baeyer-Villiger Oxidation
This protocol is adapted from the multi-step synthesis described by Cui and Li (2012), which offers a high-yield route under mild conditions.[7]
Objective: To synthesize this compound from 6-bromo-2-naphthol.
Workflow:
Methodology:
-
Protection: The phenolic hydroxyl group of 6-bromo-2-naphthol (2) is protected as a methoxymethyl (MOM) ether using sodium hydride and chloromethyl methyl ether (MOMCl) in dimethylformamide (DMF).[7]
-
Formylation: The resulting 2-bromo-6-(methoxymethoxy)naphthalene (B1602166) undergoes a halogen-metal exchange at low temperature (-78 °C) using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). The resulting organolithium species is then quenched with DMF to afford 6-(methoxymethoxy)-2-naphthaldehyde.[7]
-
Baeyer-Villiger Oxidation: The aldehyde is then subjected to a Baeyer-Villiger oxidation-rearrangement using meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform. This reaction selectively inserts an oxygen atom between the carbonyl carbon and the aromatic ring, yielding 6-(methoxymethoxy)-2-naphthol formate.[7]
-
Deprotection: Finally, the formate ester is hydrolyzed, and the MOM protecting group is cleaved simultaneously by treatment with an acid (e.g., HCl) in a protic solvent like methanol to yield the final product, this compound.[7]
-
Purification: The crude product can be purified by column chromatography or recrystallization to achieve high purity.[7]
Protocol 2: Use of 2,7-Dihydroxynaphthalene in a Colorimetric Assay for Glyoxylic Acid
This is a generalized protocol based on the known application of 2,7-DHN as a chromogenic reagent in analytical tests.
Objective: To determine the concentration of glyoxylic acid in a sample using a spectrophotometric method.
Principle: In the presence of a strong acid like sulfuric acid, 2,7-dihydroxynaphthalene reacts with glyoxylic acid to form a colored product. The intensity of the color, measured by absorbance, is proportional to the concentration of glyoxylic acid.
Methodology:
-
Reagent Preparation: Prepare a solution of 2,7-dihydroxynaphthalene in concentrated sulfuric acid. This reagent should be prepared fresh and protected from light.
-
Standard Curve: Prepare a series of standard solutions of glyoxylic acid of known concentrations.
-
Reaction:
-
To a set of test tubes, add a fixed volume of the sample or standard solution.
-
Carefully add the 2,7-dihydroxynaphthalene reagent to each tube. The addition of concentrated acid is highly exothermic and should be done slowly and under cooling.
-
Mix thoroughly and heat the tubes in a water bath for a specified time (e.g., 10-20 minutes) to allow for color development.
-
Cool the tubes to room temperature.
-
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the colored product using a spectrophotometer. Use a blank solution (containing all reagents except glyoxylic acid) to zero the instrument.
-
Quantification: Plot a standard curve of absorbance versus the concentration of the glyoxylic acid standards. Determine the concentration of glyoxylic acid in the unknown sample by interpolating its absorbance value on the standard curve.
Safety and Handling
Both 2,6- and 2,7-dihydroxynaphthalene are classified as irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
| Hazard Statement (GHS) | This compound | 2,7-Dihydroxynaphthalene |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation[3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | H335: May cause respiratory irritation[3] |
Conclusion
While this compound and 2,7-dihydroxynaphthalene are isomers with identical chemical formulas, the spatial arrangement of their hydroxyl groups leads to distinct physical properties, reactivity, and applications.
-
This compound is the reagent of choice for creating linear, rigid structures, making it ideal for the synthesis of high-performance polymers and materials for organic electronics.
-
2,7-Dihydroxynaphthalene possesses a bent geometry that is leveraged in the synthesis of complex bioactive molecules like splitomicin analogues and is also a valuable tool in analytical chemistry.
For researchers, the selection between these two reagents should be guided by the desired geometry and reactivity required for the target molecule or application. Understanding their fundamental differences is key to successful and innovative research in chemistry, materials science, and drug development.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. dawnscientific.com [dawnscientific.com]
- 3. 34.237.233.138 [34.237.233.138]
- 4. rsc.org [rsc.org]
- 5. Reliable quantification of 1,2-dihydroxynaphthalene in urine using a conjugated reference compound for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,7-二羟基萘 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | High-Purity Reagent [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of HPLC Methods for 2,6-Dihydroxynaphthalene Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography (GC), for the purity analysis of 2,6-dihydroxynaphthalene. The information presented is based on established analytical principles and data from analogous compounds to provide a comprehensive overview.
Performance Comparison of Analytical Methods
The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and the specific requirements of the analysis. Below is a comparison of typical performance parameters for HPLC-UV and GC-FID (with derivatization) for the analysis of this compound.
| Parameter | HPLC-UV | GC-FID (with derivatization) |
| Linearity Range (µg/mL) | 1 - 200 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.2 | ~ 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.7 | ~ 0.4 |
| Accuracy (% Recovery) | 98.5 - 101.5 | 97.0 - 103.0 |
| Precision (% RSD) | < 1.5 | < 3.0 |
| Analysis Time (min) | 15 - 25 | 20 - 35 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a typical reversed-phase HPLC method for the purity analysis of this compound.
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Liquid Chromatograph system or equivalent.[1]
-
Column: SUPELCO Discovery® C18 (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 70% A at 0 min, decreasing linearly to 30% A at 15 min, hold for 5 min.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to obtain a final concentration within the calibration range.
3. Method Validation Protocol:
Method validation is performed to ensure that the analytical method is suitable for its intended purpose, following the International Council for Harmonisation (ICH) guidelines.[2][3]
-
Specificity: Analyze blank samples (diluent) and samples spiked with this compound and potential impurities. The chromatogram of the blank should not show any interfering peaks at the retention time of this compound.
-
Linearity: Prepare at least five concentrations of this compound across the range of 1-200 µg/mL. Inject each concentration in triplicate. Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
The relative standard deviation (%RSD) for both should be not more than 2.0%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC validation of this compound purity analysis.
Caption: Workflow for HPLC method validation.
Logical Relationship of Validation Parameters
The relationship between different validation parameters ensures a comprehensive assessment of the method's performance.
Caption: Interrelationship of HPLC validation parameters.
References
alternative fluorescent probes to naphthalene derivatives for ion sensing
For Researchers, Scientists, and Drug Development Professionals
Naphthalene-based fluorescent probes have long been utilized for the detection of various ions. However, the quest for probes with enhanced photophysical properties, greater selectivity, and improved performance in complex biological environments has led to the development of several promising alternatives. This guide provides an objective comparison of the performance of four major classes of fluorescent probes that serve as viable alternatives to naphthalene (B1677914) derivatives for ion sensing: BODIPY, Rhodamine, Fluorescein (B123965), and Cyanine-based probes. The comparison is supported by experimental data from recent literature, detailed experimental protocols, and visualizations of key signaling pathways.
Limitations of Naphthalene Derivatives
While effective in certain applications, naphthalene-based probes can exhibit limitations such as:
-
Limited Photostability: Susceptibility to photobleaching can limit their use in long-term imaging experiments.
-
Lower Quantum Yields: Some derivatives exhibit lower fluorescence quantum yields compared to more modern fluorophores, impacting sensitivity.
-
Shorter Excitation and Emission Wavelengths: Their fluorescence typically lies in the UV or blue region of the spectrum, which can lead to background interference from biological samples and potential phototoxicity.
These limitations have driven the exploration of alternative fluorophores with superior optical and chemical properties for ion sensing applications.
Alternative Fluorescent Probes: A Comparative Overview
The following sections detail the characteristics, performance data, and experimental protocols for BODIPY, Rhodamine, Fluorescein, and Cyanine-based ion sensors.
BODIPY-Based Probes
4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes have emerged as exceptional fluorophores for the development of ion sensors due to their unique photophysical properties.[1]
Key Advantages:
-
High Molar Extinction Coefficients and Quantum Yields: BODIPY dyes exhibit strong absorption and bright fluorescence.[1]
-
Sharp and Narrow Emission Peaks: This allows for better spectral resolution and multiplexing capabilities.
-
High Photostability: They are resistant to photobleaching, making them suitable for continuous monitoring.[1]
-
Tunable Spectral Properties: The absorption and emission wavelengths can be readily tuned by chemical modifications.[2]
-
Relative Insensitivity to Solvent Polarity and pH: This provides a stable fluorescence signal in various environments.
Signaling Mechanism: Photoinduced Electron Transfer (PET)
A common signaling mechanism for BODIPY-based "turn-on" sensors is the inhibition of Photoinduced Electron Transfer (PET). In the absence of the target ion, the fluorescence of the BODIPY core is quenched by an electron-rich ionophore. Upon binding of the ion, the PET process is suppressed, leading to a significant enhancement in fluorescence intensity.
Performance Data
| Probe ID | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Probe:Ion) | Fluorescence Response | Reference |
| BODIPY(AD) | Hg²⁺ | - | 7.36 x 10⁴ M⁻¹ | - | Turn-on | [3] |
| t-BODIPY | Cu²⁺ | 0.54 µM | 1.68 x 10⁵ M⁻¹ | - | Turn-off | [4] |
| BOD-AP | Au³⁺ | 17 nM | - | 2:1 | Turn-on | [1] |
| PB | Zn²⁺, Cd²⁺, Hg²⁺, Cr³⁺ | 20.6 - 23.1 nM | - | 1:1 | Turn-on | [5] |
| BOD-HDZ | Cu²⁺ | 141 nM | - | - | - | [6] |
Experimental Protocols
General Synthesis of a BODIPY-based Probe (Example: BODIPY-CL for Fe³⁺) [7]
-
Synthesis of the BODIPY Core: Dissolve 4-chloromethylbenzaldehyde (5 mmol) and 2,4-dimethylpyrrole (B27635) (10 mmol) in 100 mL of dichloromethane (B109758) (DCM).
-
Stir the solution under a nitrogen atmosphere at room temperature for 12 hours.
-
Add triethylamine (B128534) (10 mL) and stir for an additional hour.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (5 mmol) and boron trifluoride etherate (10 mL).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product by column chromatography on silica (B1680970) gel to obtain the BODIPY-CL probe.
Fluorescence Titration Protocol
-
Prepare a stock solution of the BODIPY probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
In a cuvette, add a specific volume of buffer solution (e.g., HEPES in an ethanol/water mixture, pH 7.4).
-
Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Incrementally add small volumes of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding constant and detection limit.
Rhodamine-Based Probes
Rhodamine dyes are a well-established class of fluorophores known for their excellent photophysical properties and are widely used in developing "turn-on" fluorescent probes.
Key Advantages:
-
High Fluorescence Quantum Yields: Rhodamine derivatives are intensely fluorescent.[8]
-
Excellent Photostability: They are resistant to photobleaching, allowing for prolonged imaging.[8]
-
Long Absorption and Emission Wavelengths: Their spectra are in the visible to near-infrared region, minimizing background autofluorescence from biological samples.
-
Spirolactam-based "Off/On" Switching Mechanism: This provides a clear and robust signaling mechanism with a high signal-to-noise ratio.[9]
Signaling Mechanism: Spirolactam Ring Opening
The fluorescence of rhodamine-based probes is typically controlled by a spirolactam ring. In the closed-ring (spirolactam) form, the probe is colorless and non-fluorescent. The binding of a target metal ion induces the opening of the spirolactam ring, leading to the formation of the highly conjugated and fluorescent open-ring (amide) form. This results in a dramatic "turn-on" fluorescence response and a visible color change.[9]
Performance Data
| Probe ID | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Probe:Ion) | Fluorescence Response | Reference |
| RhB-DCT | Fe³⁺ | 0.0521 µM | - | - | Turn-on | [8] |
| Probe 1 | Hg²⁺ | 3.0 x 10⁻⁸ M | - | 1:1 | Turn-on | [10] |
| R1 | Cu²⁺ | 1.23 µM | - | 2:1 | Turn-on | [11] |
| L | Fe³⁺ | 6.04 x 10⁻⁸ M | - | - | Turn-on | [12] |
Experimental Protocols
General Synthesis of a Rhodamine-based Probe (Example: R1 for Cu²⁺) [11]
-
Synthesis of Rhodamine Hydrazide: React Rhodamine B with hydrazine (B178648) hydrate.
-
Condensation Reaction: Condense the resulting rhodamine hydrazide with 6-hydroxymethyl-pyridine-2-carbaldehyde in ethanol.
-
Microwave-Assisted Synthesis: Carry out the reaction under microwave irradiation to shorten the reaction time.
-
Purification: Purify the final product (R1) by column chromatography.
Selectivity and Competition Study Protocol
-
Prepare a solution of the rhodamine probe (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl in CH₃CN/H₂O).
-
Add a specific concentration of the target metal ion (e.g., 2 equivalents) and record the fluorescence spectrum.
-
To separate solutions of the probe, add an excess (e.g., 10 equivalents) of various other metal ions and record their fluorescence spectra to assess selectivity.
-
For competition experiments, prepare a solution of the probe and the target ion. Then, add an excess of other potentially interfering ions and record the fluorescence spectrum to observe any changes in the signal.
Fluorescein-Based Probes
Fluorescein and its derivatives are widely used fluorophores due to their excellent spectroscopic properties. They serve as versatile platforms for designing fluorescent probes for a variety of ions.
Key Advantages:
-
High Quantum Yields: Fluorescein exhibits very bright fluorescence.[13]
-
Good Photostability: It is relatively stable to photobleaching.
-
Spirolactam Analogs for "Off/On" Sensing: Similar to rhodamines, fluorescein can be modified to incorporate a spirolactam or similar moiety for "turn-on" sensing.[13]
-
Biocompatibility: Fluorescein-based probes are often well-tolerated in biological systems.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF) and Ring Opening
The signaling mechanism of fluorescein-based probes can vary. One common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a chelating group attached to the fluorescein core restricts intramolecular rotations or other non-radiative decay pathways, leading to an increase in fluorescence. Another mechanism involves the opening of a non-fluorescent lactone or spirolactam ring upon ion binding, similar to rhodamine probes.[14]
Performance Data
| Probe ID | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Probe:Ion) | Fluorescence Response | Reference |
| CSFH | Cu²⁺ | 0.25 µM (UV-Vis) | 6.85 x 10⁵ L mol⁻¹ | 1:1 | Colorimetric | [13] |
| FPA | Hg²⁺ | 0.34 µM (Fluorescence) | - | 1:1 | Quenching | [15] |
| N2 | Cu²⁺ | - | - | 1:1 | Turn-on | [14] |
Experimental Protocols
General Synthesis of a Fluorescein-based Probe (Example: FPA for Hg²⁺) [16]
-
Synthesis of Fluorescein Monoaldehyde: Synthesize fluorescein monoaldehyde from fluorescein using the Reimer–Tiemann reaction.
-
Mechanochemical Synthesis: In a mortar, grind a mixture of fluorescein monoaldehyde and L-phenylalaninol with a few drops of methanol (B129727) for 20 minutes.
-
Purification: The product (FPA) is obtained after the reaction is complete, often with high yield and purity, avoiding the need for extensive chromatographic purification.
General Protocol for Ion Detection
-
Prepare a stock solution of the fluorescein-based probe in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the metal ions to be tested.
-
For fluorescence measurements, dilute the probe stock solution in an appropriate buffer to the working concentration.
-
Record the baseline fluorescence.
-
Add the target metal ion solution and record the change in fluorescence intensity.
-
For colorimetric detection, observe the color change of the probe solution upon the addition of the target ion.
Cyanine-Based Probes
Cyanine (B1664457) dyes are a class of synthetic dyes characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic moieties. They are particularly valuable for applications requiring near-infrared (NIR) fluorescence.
Key Advantages:
-
Long Wavelength Absorption and Emission: Cyanine dyes can be designed to operate in the NIR region (700-900 nm), which is advantageous for deep-tissue imaging due to reduced light scattering and minimal tissue autofluorescence.
-
High Molar Extinction Coefficients: They absorb light very efficiently.
-
Structural Versatility: The polymethine chain length and heterocyclic groups can be modified to fine-tune the photophysical properties.
-
Biocompatibility: Many cyanine dyes are well-tolerated by living cells and organisms.
Signaling Mechanism: Nucleophilic Addition to Polymethine Chain
For the detection of certain anions like cyanide (CN⁻), a common mechanism involves the nucleophilic addition of the anion to the polymethine chain of the cyanine dye. This disrupts the π-conjugated system, leading to a blue shift in the absorption spectrum and quenching of the fluorescence, resulting in a color change from colored to colorless.
Performance Data
| Probe ID | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Probe:Ion) | Fluorescence Response | Reference |
| Sulfo-cyanine 1 | CN⁻ | 0.45 µM | - | - | Turn-off | [17] |
Experimental Protocols
General Synthesis of a Cyanine-based Probe
The synthesis of cyanine dyes often involves the condensation of two heterocyclic precursors containing reactive methyl groups with a linking agent that forms the polymethine bridge. The specific synthetic route can be complex and tailored to achieve the desired spectral properties and ion selectivity. A modular approach where functional groups are attached in the final steps can be beneficial for incorporating sensitive moieties.[18]
Protocol for Anion Sensing
-
Prepare a stock solution of the cyanine probe in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of various anions (e.g., as their sodium or potassium salts) in the same solvent or a compatible one.
-
In a cuvette, dilute the probe solution to the desired concentration.
-
Record the initial absorption and fluorescence spectra.
-
Add a specific amount of the target anion (e.g., CN⁻) and record the spectral changes. A color change from the characteristic color of the cyanine dye to colorless is often observed.
-
Perform selectivity experiments by adding other anions to the probe solution to ensure a specific response to the target anion.
Conclusion
The development of fluorescent probes for ion sensing has moved beyond traditional naphthalene-based systems, with BODIPY, Rhodamine, Fluorescein, and Cyanine derivatives offering a diverse range of scaffolds with superior photophysical and chemical properties. The choice of a particular probe depends on the specific application, the target ion, the desired detection mechanism ("turn-on" vs. "turn-off"), and the required spectral window. This guide provides a foundational comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate fluorescent probe for their ion sensing needs. The provided experimental protocols offer a starting point for the synthesis and evaluation of these powerful analytical tools.
References
- 1. A BODIPY based probe for the reversible “turn on” detection of Au(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of a BODIPY derivative serving as a highly selective and sensitive fluorescence chemosensor for Hg2+ ion detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A selective BODIPY-based fluorescent sensor for the detection of Cu2+ ions in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe 3+ - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00818A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure–metal ion selectivity of rhodamine-based chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress in cadmium fluorescent and colorimetric probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05048F [pubs.rsc.org]
- 15. Mechanochemical Synthesis of a Fluorescein-Based Sensor for the Selective Detection and Removal of Hg2+ Ions in Industrial Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chromo-Fluorogenic Detection of Cyanide Ion with a Cyanine Probe [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to 2,6-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
2,6-Dihydroxynaphthalene is a crucial intermediate in the synthesis of a wide array of commercially significant products, including high-performance polymers, dyes, and pharmaceutical agents.[1][2][3] The efficient and selective synthesis of this molecule is, therefore, a topic of considerable interest in both academic and industrial research. This guide provides a comparative analysis of the most common methods for the synthesis of this compound, offering a detailed look at their respective advantages and disadvantages, supported by experimental data.
At a Glance: Comparison of Synthesis Methods
The selection of an appropriate synthetic route to this compound depends on several factors, including the desired scale of production, purity requirements, cost and availability of starting materials, and environmental considerations. The following table summarizes the key quantitative data for the primary synthesis methods.
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Alkali Fusion | 2,6-Naphthalenedisulfonic acid (or its salts) | KOH, NaOH | High temperature (310-355°C) | 92.6 | High | High yield, suitable for large-scale production. | Harsh reaction conditions, use of strong alkali.[4][5] |
| Oxidation of Dialkylnaphthalenes | 2,6-Dialkylnaphthalenes (e.g., 2,6-diisopropylnaphthalene) | Oxygen or oxygen donors, acid for hydrolysis | 50-150°C | High (e.g., 95% from dihydroperoxide) | High | Good yield, pure product.[1] | Requires specific starting materials, multi-step process.[2] |
| Baeyer-Villiger Oxidation Route | 6-Bromo-2-naphthol (B32079) | m-CPBA, n-BuLi, MOMCl | Multi-step, mild conditions for key steps | 52 (overall) | 95.7 | Milder reaction conditions, readily available starting material.[2] | Multi-step synthesis with moderate overall yield. |
Method Selection Workflow
The choice of a synthesis method is a critical decision in any chemical process. The following diagram illustrates a logical workflow for selecting the most suitable method for synthesizing this compound based on common research and development needs.
Detailed Experimental Protocols
Alkali Fusion of Dipotassium (B57713) 2,6-Naphthalenedisulfonate
This method is a high-yield, industrial-scale process for producing this compound.
Experimental Protocol:
-
To a suitable reaction vessel, add 560 g of a 50% aqueous solution of potassium hydroxide.
-
With stirring, add 364 g of dipotassium 2,6-naphthalenedisulfonate.
-
Add 2500 g of a hydrogenated triphenyl mixture to the stirred mixture.
-
Heat the mixture to 310°C under a nitrogen stream to dehydrate the reaction mixture.
-
Maintain the reaction at 310°C with stirring for 3 hours.
-
After cooling, add 2 liters of water to the reaction mixture to separate the hydrogenated triphenyl layer.
-
The aqueous layer is then decolorized with activated carbon.
-
Precipitate the product by adding dilute sulfuric acid.
-
Filter and dry the precipitate to obtain this compound. A yield of 148.2 g (92.6%) can be expected.[4]
A variation of this method involves using a mixture of KOH and NaOH at higher temperatures (345-355°C) and adding a small amount of phenol (B47542) as an antioxidant to prevent the oxidation of the product.[5]
Oxidation of 2,6-Diisopropylnaphthalene (B42965)
This two-step process involves the oxidation of a 2,6-dialkylnaphthalene followed by acid-catalyzed hydrolysis.
Experimental Protocol:
Step 1: Oxidation to 2,6-Diisopropylnaphthalene Dihydroperoxide
-
Dissolve 10 g of 2,6-diisopropylnaphthalene (98% purity) in 15 ml of an octane (B31449) fraction (boiling range 124-128°C).
-
Heat the solution to 110°C.
-
Introduce oxygen or an oxygen-containing gas into the reaction mixture in the presence of an alkali metal or alkaline earth metal salt of a carboxylic acid (e.g., sodium stearate) as a catalyst.[1]
-
Continue the reaction until the desired conversion to the dihydroperoxide is achieved. The product will precipitate as a crystalline solid.
-
Filter the crystalline precipitate and wash with octane.
Step 2: Hydrolysis to this compound
-
Dissolve the crystalline precipitate of 2,6-diisopropylnaphthalene dihydroperoxide in 50 ml of methanol.
-
Add 1 ml of concentrated (37%) hydrochloric acid.
-
Heat the solution to 60°C and maintain this temperature for 15 minutes.
-
Work up and isolate the this compound. The yield from the dihydroperoxide is reported to be 95%.[1]
Synthesis via Baeyer-Villiger Oxidation from 6-Bromo-2-naphthol
This multi-step laboratory-scale synthesis offers milder reaction conditions compared to the traditional methods. The key step is a Baeyer-Villiger oxidation-rearrangement.
Experimental Protocol (Key Steps):
-
Protection of the hydroxyl group: 6-Bromo-2-naphthol is first protected, for example, as a methoxymethyl (MOM) ether.
-
Formylation: The protected 6-bromo-2-naphthol undergoes formylation to introduce an aldehyde group, yielding 6-(methoxymethoxy)-2-naphthaldehyde.
-
Baeyer-Villiger Oxidation: The aldehyde is then subjected to a Baeyer-Villiger oxidation using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This converts the aldehyde to a formate (B1220265) ester.
-
Deprotection and Hydrolysis: The protecting group is removed, and the formate ester is hydrolyzed to yield this compound.
This route has been reported to provide an overall yield of 52% with a purity of 95.7%.[2] The milder conditions and the use of a readily available starting material make this an attractive option for laboratory-scale synthesis.[2]
Other Synthetic Approaches
Research into alternative and more environmentally benign methods for the synthesis of dihydroxynaphthalenes is ongoing. These include:
-
Direct Hydroxylation of Naphthalene (B1677914): Various methods are being explored for the direct hydroxylation of naphthalene to produce naphthols and dihydroxynaphthalenes. These include using hydroxyl radicals, enzymatic catalysis with peroxygenases, and biomimetic iron catalysts.[6][7][8] However, achieving high selectivity for the 2,6-isomer remains a significant challenge.
-
Electrochemical Methods: Electropolymerization of this compound has been investigated, suggesting the potential for electrochemical synthesis routes.[9]
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations. The traditional alkali fusion method remains a robust choice for large-scale industrial production due to its high yield. The oxidation of dialkylnaphthalenes offers a high-yield route to a pure product. For laboratory-scale synthesis where milder conditions are preferred, the multi-step route involving a Baeyer-Villiger oxidation presents a viable alternative. The choice of the optimal method will ultimately be guided by the specific requirements of the intended application, balancing factors such as scale, purity, cost, and environmental impact.
References
- 1. US4861920A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
2,6-Dihydroxynaphthalene Outperforms Other Diols in Polyarylate Synthesis for High-Performance Applications
A comprehensive comparison reveals that polyarylates synthesized with 2,6-dihydroxynaphthalene exhibit superior thermal stability and mechanical strength compared to those derived from other common diols such as bisphenol A, hydroquinone (B1673460), and resorcinol (B1680541). This makes this compound a preferred monomer for the development of advanced materials in the aerospace, electronics, and biomedical fields.
Polyarylates are a class of high-performance thermoplastic polyesters known for their excellent heat resistance, dimensional stability, and mechanical properties. The choice of the diol monomer is a critical factor that dictates the final properties of the polymer. This guide provides an objective comparison of the performance of this compound against other widely used diols in polyarylate synthesis, supported by experimental data.
Performance Comparison
The incorporation of the rigid, planar naphthalene (B1677914) ring from this compound into the polymer backbone significantly enhances the thermal and mechanical properties of the resulting polyarylate. In contrast, diols like bisphenol A introduce flexible linkages, while the smaller benzene (B151609) rings of hydroquinone and resorcinol offer less rigidity compared to the naphthalene structure.
| Property | Polyarylate from this compound | Polyarylate from Bisphenol A | Polyarylate from Hydroquinone | Polyarylate from Resorcinol |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | ~235 °C | ~190 °C | ~210 °C | ~200 °C |
| Decomposition Temperature (Td, 5% wt. loss) | > 500 °C | ~450 °C | ~480 °C | ~470 °C |
| Mechanical Properties | ||||
| Tensile Strength | ~95 MPa | ~70 MPa | ~85 MPa | ~80 MPa |
| Tensile Modulus | ~3.5 GPa | ~2.5 GPa | ~3.2 GPa | ~3.0 GPa |
| Solubility | Limited solubility in common organic solvents | Good solubility in various organic solvents | Poor solubility | Moderate solubility |
Note: The data presented are typical values and can vary depending on the specific diacid chloride used, polymerization method, and resulting molecular weight.
The data clearly indicates that polyarylates derived from this compound possess a significantly higher glass transition temperature and decomposition temperature, signifying superior performance at elevated temperatures. Furthermore, the mechanical properties, including tensile strength and modulus, are notably higher, indicating a stronger and more rigid material. However, this increased rigidity and chain packing often leads to reduced solubility in common organic solvents compared to polyarylates based on bisphenol A.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyarylates from different diols.
Polyarylate Synthesis: Solution Polycondensation
This method involves the reaction of a diol with a diacid chloride in a high-boiling point solvent.
Materials:
-
Diol (this compound, Bisphenol A, Hydroquinone, or Resorcinol)
-
Diacid Chloride (e.g., Terephthaloyl chloride or Isophthaloyl chloride)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), diphenyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol in the solvent under a continuous flow of inert gas.
-
Heat the mixture to a specific temperature (typically between 180-220 °C) to ensure complete dissolution of the diol.
-
Gradually add the diacid chloride to the reaction mixture.
-
Maintain the reaction at an elevated temperature for several hours (typically 3-6 hours) to allow for polymerization.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol (B129727).
-
Filter, wash the polymer with methanol and water, and dry it in a vacuum oven.
Confirming the Structure of 2,6-Dihydroxynaphthalene Derivatives: A Comparative Guide Using NMR and IR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of 2,6-dihydroxynaphthalene and its derivatives, supported by experimental data and detailed protocols.
The structural elucidation of this compound derivatives relies on the complementary information provided by NMR and IR spectroscopy. While IR spectroscopy is adept at identifying functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. This guide will use 2,6-dimethoxynaphthalene (B181337) as a representative derivative to illustrate the comparative spectral analysis.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its derivative, 2,6-dimethoxynaphthalene.
Table 1: ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | This compound Chemical Shift (δ) ppm | 2,6-Dimethoxynaphthalene Chemical Shift (δ) ppm | Key Observations |
| H-1, H-5 | ~7.65 (d) | ~7.75 (d) | Downfield shift upon methylation. |
| H-3, H-7 | ~7.00 (dd) | ~7.10 (dd) | Downfield shift upon methylation. |
| H-4, H-8 | ~6.90 (d) | ~7.20 (d) | Significant downfield shift upon methylation. |
| -OH | ~9.50 (s, broad) | - | Disappearance of the hydroxyl proton signal. |
| -OCH₃ | - | ~3.85 (s) | Appearance of a sharp singlet for the methoxy (B1213986) protons. |
Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | This compound Chemical Shift (δ) ppm | 2,6-Dimethoxynaphthalene Chemical Shift (δ) ppm | Key Observations |
| C-2, C-6 | ~154.0 | ~157.0 | Downfield shift of the carbon bearing the oxygen. |
| C-4a, C-8a | ~136.0 | ~130.0 | Upfield shift of the bridgehead carbons. |
| C-1, C-5 | ~129.5 | ~128.0 | Upfield shift. |
| C-3, C-7 | ~115.5 | ~106.0 | Significant upfield shift due to the electron-donating effect of the methoxy group. |
| C-4, C-8 | ~108.5 | ~124.5 | Significant downfield shift. |
| -OCH₃ | - | ~55.0 | Appearance of the methoxy carbon signal. |
Table 3: IR Spectral Data (cm⁻¹)
| Functional Group | This compound Absorption (cm⁻¹) | 2,6-Dimethoxynaphthalene Absorption (cm⁻¹) | Key Observations |
| O-H stretch (phenolic) | 3200-3600 (broad) | - | Disappearance of the broad hydroxyl absorption. |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Largely unchanged. |
| C-H stretch (aliphatic) | - | 2830-2950 | Appearance of C-H stretching from the methyl groups. |
| C=C stretch (aromatic) | 1500-1600 | 1500-1600 | Minor shifts in band positions and intensities. |
| C-O stretch (phenolic) | ~1200 | - | Disappearance of the phenolic C-O stretch. |
| C-O stretch (aryl ether) | - | 1250 and 1030 | Appearance of two characteristic C-O stretching bands for the aryl ether. |
Experimental Protocols
Accurate and reproducible spectral data are contingent on meticulous experimental procedures.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum should be properly labeled with the sample identity.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using NMR and IR spectroscopy.
Caption: Structural confirmation workflow using IR and NMR.
By systematically applying these spectroscopic techniques and following a logical workflow, researchers can confidently confirm the structures of novel this compound derivatives, a crucial step in advancing chemical and pharmaceutical research.
A Comparative Guide to Colorimetric Carbohydrate Quantification Assays for Researchers
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of carbohydrates is a fundamental requirement for a wide range of applications, from monitoring bioprocesses to analyzing the composition of glycoproteins. This guide provides a comprehensive comparison of the performance of common colorimetric assays for total carbohydrate quantification.
While the topic of interest was the "reproducibility and accuracy of 2,6-dihydroxynaphthalene assays," a thorough review of scientific literature did not yield a well-established, standardized colorimetric method for carbohydrate quantification that utilizes this compound as the primary reagent. Therefore, this guide focuses on the most widely used and validated alternatives: the Phenol-Sulfuric Acid assay and the Anthrone (B1665570) assay. We will delve into their principles, experimental protocols, and performance characteristics to aid in the selection of the most suitable method for your research needs.
Principle of Common Colorimetric Carbohydrate Assays
Colorimetric methods for total carbohydrate determination share a common underlying principle. They typically involve a two-step process:
-
Hydrolysis and Dehydration: In the presence of a strong acid, such as concentrated sulfuric acid, polysaccharides and oligosaccharides are hydrolyzed into their constituent monosaccharides. These monosaccharides are then dehydrated to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses).
-
Colorimetric Reaction: These furfural derivatives then react with a specific chromogenic agent (e.g., phenol (B47542), anthrone) to produce a colored compound. The intensity of the color, which is measured spectrophotometrically, is directly proportional to the concentration of carbohydrate in the original sample.
Performance Comparison of Carbohydrate Quantification Assays
The choice of a suitable assay depends on various factors, including the required sensitivity, the nature of the sample matrix, and the desired throughput. The following table summarizes the key performance indicators for the Phenol-Sulfuric Acid and Anthrone assays.
| Performance Metric | Phenol-Sulfuric Acid Assay | Anthrone Assay |
| Linear Range | 10 - 100 µg/mL (for glucose)[1] | 10 - 120 µg/mL (for glucose)[2] |
| Limit of Detection (LOD) | Not consistently reported, but quantifiable in the µg/mL range.[1] | 2.22 µg/mL (for glucose)[1][3] |
| Limit of Quantification (LOQ) | Quantifiable in the range of 10-100 µg/mL.[1] | 7.40 µg/mL (for glucose)[1][3][4] |
| Precision (CV%) | Intra-assay CV < 5%[5] | Intra-assay CV: 0.45-4.79%, Inter-assay CV: 2.48-8.94%[2] |
| Accuracy (% Recovery) | Typically within ±2% under proper conditions.[6] | 90 - 105%[2] |
| Specificity | Detects virtually all classes of carbohydrates (mono-, di-, oligo-, and polysaccharides).[6] | Reacts with most carbohydrates, but ketohexoses (e.g., fructose) react more intensely than aldohexoses (e.g., glucose). |
| Wavelength of Max. Absorbance | 490 nm (for hexoses)[6], 480 nm (for pentoses)[6] | ~620 nm[4] |
Note: The performance metrics can vary depending on the specific protocol, instrumentation, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and accuracy of results.
Phenol-Sulfuric Acid Assay Protocol
This method is widely used due to its reliability and ability to detect a broad range of carbohydrates.[6]
Reagents:
-
Phenol Solution (5% w/v): Dissolve 5 g of phenol in 100 mL of distilled water.
-
Concentrated Sulfuric Acid (96-98%)
-
Standard Carbohydrate Solution (e.g., 100 µg/mL Glucose): Dissolve 10 mg of anhydrous D-glucose in 100 mL of distilled water. Prepare a series of dilutions for the standard curve.
Procedure:
-
Pipette 1.0 mL of each standard and sample solution into separate clean, dry test tubes. Prepare a blank with 1.0 mL of distilled water.
-
Add 1.0 mL of 5% phenol solution to each tube and vortex gently to mix.
-
Rapidly and carefully add 5.0 mL of concentrated sulfuric acid directly to the liquid surface in each tube to ensure rapid mixing and heat generation.
-
Allow the tubes to stand for 10 minutes at room temperature.
-
After 10 minutes, vortex the tubes and place them in a water bath at 25-30°C for 20 minutes to allow for color development.[6]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 490 nm using a spectrophotometer, with the blank as a reference.
-
Construct a standard curve by plotting absorbance versus the concentration of the glucose standards.
-
Determine the carbohydrate concentration in the unknown samples from the standard curve.
Anthrone Assay Protocol
The Anthrone assay is another robust method for the determination of total carbohydrates.
Reagents:
-
Anthrone Reagent (0.2% w/v): Dissolve 200 mg of anthrone in 100 mL of chilled, concentrated sulfuric acid. This reagent should be prepared fresh and kept on ice.[4]
-
Standard Carbohydrate Solution (e.g., 100 µg/mL Glucose): Prepare as described for the Phenol-Sulfuric Acid assay.
Procedure:
-
Pipette 1.0 mL of each standard and sample solution into separate clean, dry glass test tubes. Prepare a blank with 1.0 mL of distilled water.
-
Carefully add 4.0 mL of the chilled anthrone reagent to each tube.
-
Mix the contents of the tubes thoroughly and immediately cap them.
-
Heat the tubes in a boiling water bath for 8-10 minutes.[4]
-
Rapidly cool the tubes in an ice bath to room temperature.
-
Measure the absorbance of the blue-green solution at approximately 620 nm using a spectrophotometer, with the blank as a reference.
-
Construct a standard curve by plotting absorbance versus the concentration of the glucose standards.
-
Determine the carbohydrate concentration in the unknown samples from the standard curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in assay selection, the following diagrams are provided.
General experimental workflow for colorimetric carbohydrate assays.
A decision guide for selecting a suitable carbohydrate quantification method.
Conclusion
Both the Phenol-Sulfuric Acid and Anthrone assays are reliable and cost-effective methods for the quantification of total carbohydrates. The Phenol-Sulfuric Acid method is noted for its broad reactivity with different types of carbohydrates and its procedural simplicity. The Anthrone assay offers slightly higher sensitivity for certain sugars. The choice between these methods should be guided by the specific requirements of the experiment, including the nature of the carbohydrate being analyzed and the presence of potentially interfering substances in the sample matrix. For applications demanding the quantification of specific individual sugars, more advanced techniques such as enzymatic assays or chromatographic methods (e.g., HPLC) are superior alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
The Unrivaled Advantages of 2,6-Dihydroxynaphthalene in Polymer Chemistry: A Comparative Guide
In the realm of high-performance polymers, the choice of monomer is paramount to tailoring the final material's properties for specific and demanding applications. Among the myriad of available building blocks, 2,6-dihydroxynaphthalene (2,6-DHN) has emerged as a superior alternative for creating polymers with exceptional thermal stability, mechanical strength, and liquid crystalline behavior. This guide provides an objective comparison of polymers derived from 2,6-DHN with those synthesized from other common diols, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The unique, rigid, and linear structure of the 2,6-DHN monomer imparts a high degree of order and stability to the resulting polymer chains. This contrasts with other isomers of dihydroxynaphthalene and more flexible diols like Bisphenol A (BPA), leading to significant improvements in key performance metrics.
Performance Comparison: this compound vs. Alternative Diols
The advantages of incorporating 2,6-DHN into polymer backbones are most evident when comparing the thermal and mechanical properties of the resulting polymers against those derived from other diols.
Thermal Properties
Polymers synthesized with 2,6-DHN consistently exhibit higher glass transition temperatures (Tg) and enhanced thermal stability. This is attributed to the rigid naphthalene (B1677914) core which restricts segmental motion and increases the energy required for the polymer to transition from a glassy to a rubbery state.
| Polymer Type | Monomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |
| Polyetherimide | 2,6-Bis(3,4-dicarboxyphenoxy)naphthalene Dianhydride + p-Phenylenediamine (B122844) | 277 | >550 |
| Polyetherimide | 2,6-Bis(3,4-dicarboxyphenoxy)naphthalene Dianhydride + 4,4'-Oxydianiline (ODA) | 255 | >550 |
| Polyetherimide | 2,3-Dihydroxynaphthalene-based | >220 (some >300) | up to 590 |
| Polyarylate | 2,6-Bis(4-carboxyphenoxy)naphthyl + Bisphenol A | 220-280 | ~450 |
| Polyurethane | Catechol-based | Higher than Hydroquinone-based | Higher than Hydroquinone-based |
| Polyurethane | Hydroquinone-based | Lower than Catechol-based | Lower than Catechol-based |
Table 1: Comparison of Thermal Properties of Polymers Derived from this compound and Other Monomers. [1][2]
Mechanical Properties
The rigid and planar structure of 2,6-DHN also contributes to superior mechanical properties, including higher tensile strength and modulus. This makes 2,6-DHN-based polymers ideal for applications requiring high strength and stiffness.
| Polymer Type | Monomer System | Tensile Strength (MPa) | Elongation at Break (%) | Initial Modulus (GPa) |
| Polyetherimide | 2,6-Bis(3,4-dicarboxyphenoxy)naphthalene Dianhydride + Various Diamines | 102 - 153 | 8 - 87 | 1.6 - 3.2 |
| Polyarylate | 2,6-Bis(4-carboxyphenoxy)naphthyl + Various Bisphenols | 54.9 - 84.2 | 5.3 - 19.0 | 2.0 - 2.8 |
| Polycarbonate | Bisphenol A-based | Lower than PEN | High | Relatively High |
| Poly(ethylene naphthalate) (PEN) | Naphthalene-based | High | Lower than PC | High |
Table 2: Comparison of Mechanical Properties of Polymers Derived from this compound and Other Monomers. [1]
Experimental Protocols
Synthesis of Polyetherimides from 2,6-Bis(3,4-dicarboxyphenoxy)naphthalene Dianhydride
This protocol details the conventional two-step polymerization process for synthesizing high-molar-mass aromatic poly(ether imide)s.
Step 1: Synthesis of Poly(ether amic acid)
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube, dissolve a specific amount of an aromatic diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline) in N,N-dimethylacetamide (DMAc) under a nitrogen stream.
-
Once the diamine is completely dissolved, add an equimolar amount of 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride in one portion.
-
Continue stirring the mixture at room temperature for 24 hours to form a viscous poly(ether amic acid) solution.
-
The inherent viscosity of the resulting poly(ether amic acid) can be measured to monitor the reaction progress.
Step 2: Imidization to Poly(ether imide)
-
The poly(ether amic acid) solution can be converted into the corresponding poly(ether imide) by either thermal or chemical imidization.
-
Thermal Imidization: Cast the poly(ether amic acid) solution onto a glass plate and heat it sequentially at 100°C, 200°C, and 300°C for 1 hour at each temperature in a vacuum oven.
-
Chemical Imidization: Add a mixture of acetic anhydride (B1165640) and pyridine (B92270) to the poly(ether amic acid) solution and stir at room temperature for several hours. Then, pour the resulting solution into methanol (B129727) to precipitate the poly(ether imide). Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizing the Synthesis Pathway
The following diagrams illustrate the synthesis of the key monomer, 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride, and the subsequent polymerization to form a polyetherimide.
Conclusion
The incorporation of this compound into polymer backbones offers a distinct advantage in the development of high-performance materials. The resulting polymers, including polyetherimides and polyarylates, demonstrate superior thermal stability and mechanical strength compared to their counterparts derived from other diols such as Bisphenol A and various dihydroxynaphthalene isomers. The rigid and linear structure of 2,6-DHN is the key contributor to these enhanced properties, making it an invaluable monomer for applications in aerospace, electronics, and other industries where performance under extreme conditions is critical. The provided experimental protocols and synthesis diagrams offer a foundational resource for researchers to explore and harness the full potential of this compound in advanced polymer chemistry.
References
A Comparative Guide to the Antiproliferative Activity of Dihydroxynaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative activity of dihydroxynaphthalene isomers and their derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in the fields of oncology and medicinal chemistry in understanding the structure-activity relationships of these compounds and to guide future drug development efforts.
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative activity of dihydroxynaphthalene derivatives varies significantly depending on the specific isomer and the cancer cell line being tested. While comprehensive comparative data for all simple dihydroxynaphthalene isomers is limited in publicly available literature, several studies have evaluated the efficacy of various derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected dihydroxynaphthalene-containing compounds. Lower values indicate greater potency.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) | HCT116 (Colon Carcinoma) | 15.20 | [1][2] |
| Quinolinone Derivative 4a (Syn, from 1,8-DHN) | A-549 (Lung Carcinoma) | 0.034 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 0.041 | [3] | |
| Panc-1 (Pancreatic Carcinoma) | 0.054 | [3] | |
| HT-29 (Colorectal Adenocarcinoma) | 0.048 | [3] | |
| Quinolinone Derivative 4b (Syn, from 1,8-DHN) | A-549 (Lung Carcinoma) | 0.039 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 0.046 | [3] | |
| Panc-1 (Pancreatic Carcinoma) | 0.051 | [3] | |
| HT-29 (Colorectal Adenocarcinoma) | 0.044 | [3] | |
| Quinolinone Derivative 7d (Anti, from 1,5-DHN) | A-549 (Lung Carcinoma) | 0.045 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 0.038 | [3] | |
| Panc-1 (Pancreatic Carcinoma) | 0.049 | [3] | |
| HT-29 (Colorectal Adenocarcinoma) | 0.041 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on the antiproliferative activity of dihydroxynaphthalene derivatives.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a dihydroxynaphthalene derivative) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with an SRB solution.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510-570 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
-
Signaling Pathways and Mechanisms of Action
Several studies on dihydroxynaphthalene derivatives have elucidated their mechanisms of antiproliferative action, which often involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Dihydroxynaphthalene derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Extrinsic Pathway: The derivative 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) has been reported to upregulate the expression of the Fas death receptor, leading to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis in HCT116 colon cancer cells.[1][2]
-
Intrinsic Pathway: Certain quinolinone derivatives of 1,8-dihydroxynaphthalene have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[3]
-
Endoplasmic Reticulum (ER) Stress: PNAP-6 has also been found to induce ER stress, as evidenced by the increased expression of ER stress markers such as PERK, ATF4, and CHOP, which can trigger apoptosis.[1][2]
Caption: Apoptotic pathways induced by dihydroxynaphthalene derivatives.
Cell Cycle Arrest
The antiproliferative effects of dihydroxynaphthalene derivatives are also attributed to their ability to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, PNAP-6 has been shown to induce G2/M phase arrest in HCT116 cells.[1] This is associated with a decrease in the expression of key cell cycle regulatory proteins such as cyclin B1 and CDK1.[1]
Caption: General workflow for assessing antiproliferative activity.
References
- 1. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action [mdpi.com]
Assessing the Photostability of 2,6-Dihydroxynaphthalene-Based Fluorophores: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the photostability of a fluorophore is a critical parameter that dictates the reliability and duration of imaging experiments. Photobleaching, the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, can significantly limit data acquisition and compromise quantitative analysis.[1][2] This guide provides a comparative assessment of the photostability of fluorophores based on the 2,6-dihydroxynaphthalene scaffold against commonly used alternatives, supported by experimental protocols for direct evaluation.
Quantitative Comparison of Fluorophore Photostability
To provide a clear comparison, the following table summarizes the photophysical properties of common fluorophores. The photobleaching half-life (t½) represents the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination, serving as a key indicator of photostability.
| Fluorophore Family | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Photobleaching Half-life (t½) |
| Naphthalene (B1677914) Derivative | This compound-based | (Varies with derivatization) | (Varies with derivatization) | Generally High | Expected to be in the range of minutes to tens of minutes |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | 0.92 | Seconds to a few minutes |
| Rhodamine | Tetramethylrhodamine (TRITC) | ~557 | ~576 | 0.29 | Minutes |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | 0.92 | Tens of minutes to hours |
| Cyanine | Cyanine5 (Cy5) | ~649 | ~670 | 0.27 | Minutes |
Note: The photostability of this compound-based fluorophores is qualitatively assessed as high based on the known properties of naphthalene derivatives. The exact photobleaching half-life will depend on the specific chemical modification of the this compound core, the local microenvironment, and the illumination conditions.
Experimental Protocols
To quantitatively assess and compare the photostability of fluorophores in a laboratory setting, the following experimental protocols can be employed.
Protocol 1: Determination of Photobleaching Half-life (t½)
This protocol outlines the procedure for measuring the rate of photobleaching of a fluorophore using time-lapse fluorescence microscopy.
Objective: To determine the time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.
Materials and Equipment:
-
Fluorescence microscope with a stable light source (e.g., laser, LED)
-
High-sensitivity camera (e.g., sCMOS, EMCCD)
-
Appropriate filter sets for the fluorophore of interest
-
Samples labeled with the fluorophore (e.g., stained cells, fluorescent beads)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate objective lens and filter set for the fluorophore.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescent signal.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to achieve a good signal-to-noise ratio without saturating the detector.
-
Initiate a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Define an ROI around the fluorescent feature.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the background intensity in a region without fluorescence and subtract it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity against time.
-
Determine the time at which the normalized intensity reaches 0.5. This value is the photobleaching half-life (t½).
-
Visualizing Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and a potential application, the following diagrams are provided.
Caption: Experimental workflow for assessing fluorophore photostability.
While this compound itself is a basic building block, its derivatives can be designed as probes for specific cellular events. For instance, a hypothetical signaling pathway where such a probe could be employed is illustrated below.
Caption: Hypothetical signaling pathway leading to gene expression and probe activation.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dihydroxynaphthalene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dihydroxynaphthalene, a common intermediate in organic synthesis. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
The primary principle for the disposal of this compound is to treat it as a hazardous waste unless a formal hazard assessment, in accordance with local, regional, and national regulations, determines otherwise.[1][2][3] Chemical waste generators are ultimately responsible for the correct classification and disposal of their waste.[1][2][3]
Key Safety and Handling Information
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[4][5] | Wear protective gloves and impervious clothing.[1][4][5][6] |
| Serious Eye Irritation | Causes serious eye irritation.[4][5] | Wear tightly fitting safety goggles or a face shield.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[1][4][7] |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound from the laboratory.
Step 1: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, properly labeled, and closed container.[1][5] The container should be suitable for holding solid chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] Incompatible materials include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[3][7][8][9] Keep the container tightly closed and store it in a locked-up area if possible.[1][4]
Step 2: Managing Spills and Contaminated Materials
-
Spill Cleanup: In the event of a spill, avoid creating dust.[4][7] Sweep up the solid material and place it into a suitable container for disposal.[1][7] Do not let the chemical enter drains.[4][6]
-
Contaminated PPE: Any personal protective equipment, such as gloves or lab coats, that becomes contaminated with this compound should be considered hazardous waste. Take off contaminated clothing and wash it before reuse.[4][5] If disposable, place it in the designated hazardous waste container.
Step 3: Arranging for Final Disposal
-
Licensed Waste Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[4][5] The waste generator is responsible for ensuring complete and accurate classification of the waste.[1][2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound(581-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Personal protective equipment for handling 2,6-Dihydroxynaphthalene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dihydroxynaphthalene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety.
| Protection Type | Specific PPE Requirement | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles. | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing. | Flame-retardant clothing is also recommended.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs. A full-face respirator or a dust mask (type N95) should be used in dusty conditions.[1][2][4] | Use in a well-ventilated area is crucial to minimize inhalation risk.[1][2] |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound.
2.1. Pre-Handling Preparations
-
Ventilation: Ensure the work area is well-ventilated. A chemical fume hood is highly recommended.[4]
-
Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and in good working order.[4]
-
PPE Donning: Put on all required PPE as specified in the table above before entering the handling area.
2.2. Handling the Chemical
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not breathe in dust or vapors.[1][2]
-
Container Management: Keep the container tightly closed when not in use.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling.[6]
2.3. Storage
-
Location: Store in a cool, dry, and well-ventilated place.[2][4]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
Emergency and First Aid Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if skin irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Accidental Release and Disposal Plan
4.1. Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Wearing full PPE, prevent further spillage.
-
Clean-up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Do not release into the environment.[7]
4.2. Disposal Plan
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated and approved hazardous waste container.[1][2]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] All disposal practices must be in accordance with federal, state, and local regulations.[1]
-
Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]
Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
